4-Borono-3-fluorobenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-borono-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNVDRMGOOLVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630896 | |
| Record name | 4-Borono-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851335-07-4 | |
| Record name | 4-Borono-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dihydroxyboranyl)-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Borono-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-Borono-3-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
This compound belongs to the class of substituted phenylboronic acids, which are pivotal reagents in modern organic synthesis. The presence of three distinct functional groups—the carboxylic acid, the boronic acid, and the fluorine atom—on a single aromatic scaffold makes it a highly versatile intermediate.
-
The Boronic Acid Moiety: This functional group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of drug discovery, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents.
-
The Carboxylic Acid Group: This moiety offers a handle for a variety of chemical transformations. It can be converted into esters, amides, or other functional groups, allowing for the facile introduction of this substituted phenyl ring into larger molecules.
-
The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability. The ortho-position of the fluorine relative to the boronic acid can also influence the reactivity and selectivity in cross-coupling reactions.
The unique combination of these functionalities makes this compound a sought-after intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1]
Synthetic Strategy: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-stage process. First, the synthesis of the key precursor, 4-bromo-3-fluorobenzoic acid, is undertaken. This is followed by the conversion of the aryl bromide to the corresponding boronic acid.
References
An In-depth Technical Guide to the Structural Analysis and Conformation of 4-Borono-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Borono-3-fluorobenzoic acid is a synthetically versatile molecule of significant interest in medicinal chemistry and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and its potential for forming intricate supramolecular assemblies necessitate a thorough understanding of its structural and conformational properties. This guide provides a comprehensive analysis of this compound, integrating theoretical modeling with established experimental principles for the structural elucidation of related compounds. We will delve into its electronic structure, conformational landscape, and the non-covalent interactions that govern its solid-state architecture. This document will serve as a valuable resource for researchers seeking to leverage the unique properties of this and similar organoboron compounds.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, primarily due to their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance of a wide range of functional groups has made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The strategic placement of substituents on the phenyl ring, such as the fluorine atom and the carboxylic acid group in this compound, allows for fine-tuning of the molecule's reactivity, solubility, and intermolecular interactions.
The boronic acid moiety, -B(OH)₂, is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of predictable and robust supramolecular structures. In the solid state, phenylboronic acids often form hydrogen-bonded dimers, which can further assemble into extended networks. The presence of a fluorine atom introduces the possibility of weaker C–H···F hydrogen bonds and alters the electronic properties of the aromatic ring, influencing both its reactivity and crystal packing. The carboxylic acid group provides an additional strong hydrogen bonding site, further directing the supramolecular assembly.
This guide will explore the interplay of these functional groups and their impact on the structure and conformation of this compound.
Molecular Structure and Electronic Properties
The structure of this compound is characterized by a planar phenyl ring with three key substituents: the boronic acid group, a fluorine atom, and a carboxylic acid group. The planarity of the phenyl ring is a consequence of the sp² hybridization of the carbon atoms. The boronic acid group itself is also largely planar, with an sp² hybridized boron atom at its center.
Key Structural Features:
-
C-B Bond: The bond connecting the phenyl ring to the boron atom is a critical linkage that influences the overall conformation of the molecule.
-
B-O Bonds: The two boron-oxygen single bonds in the boronic acid group are key to its hydrogen bonding capabilities.
-
C-F Bond: The carbon-fluorine bond is strong and polarized, with the fluorine atom being highly electronegative.
-
Carboxylic Acid Group: This group consists of a carbonyl (C=O) and a hydroxyl (C-OH) moiety, both of which are heavily involved in hydrogen bonding.
The electronic properties of the molecule are significantly influenced by the inductive and resonance effects of the substituents. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The boronic acid group is also generally considered to be electron-withdrawing, while the carboxylic acid group is strongly deactivating. These electronic effects modulate the reactivity of the aromatic ring and the acidity of the boronic acid and carboxylic acid protons.
Conformational Analysis: Unraveling the Rotational Landscape
The conformation of this compound is primarily determined by the rotation around the C-B and C-C bonds connecting the boronic acid and carboxylic acid groups to the phenyl ring, respectively.
Rotation of the Boronic Acid Group
The boronic acid group can adopt several conformations relative to the phenyl ring. The two hydroxyl groups can be arranged in a syn or anti fashion. Computational studies on phenylboronic acid have shown that the energy barrier to rotation around the C-B bond is relatively low, suggesting that multiple conformations can be accessible at room temperature. The preferred conformation in the solid state is often influenced by the formation of intermolecular hydrogen bonds within the crystal lattice.
Rotation of the Carboxylic Acid Group
Similarly, the carboxylic acid group can rotate around the C-C bond. The planarity of this group with the phenyl ring is favored due to π-conjugation. However, steric hindrance from the adjacent fluorine atom may lead to a slight out-of-plane torsion. The orientation of the hydroxyl group within the carboxylic acid function (syn or anti relative to the carbonyl) will also be a key factor in determining hydrogen bonding patterns.
The interplay between these rotational degrees of freedom gives rise to a complex potential energy surface with several local minima. The global minimum energy conformation will be a balance between steric effects, electronic interactions, and the potential for stabilizing intramolecular hydrogen bonds.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the complete structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide complementary information.
Expected NMR Spectral Features:
| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling | Insights Gained |
| ¹H NMR | 7.0 - 8.5 (aromatic), 10.0 - 13.0 (acidic protons) | Doublets and triplets for aromatic protons due to H-H and H-F coupling. Broad singlets for acidic protons. | Information on the electronic environment of the aromatic ring and the presence of acidic protons. |
| ¹³C NMR | 110 - 170 | Singlets and doublets (due to C-F coupling). The carbon attached to boron may show a broad signal. | Provides a map of the carbon skeleton and information on C-F coupling constants. |
| ¹⁹F NMR | -100 to -140 (relative to CFCl₃) | A multiplet due to coupling with neighboring aromatic protons. | Highly sensitive to the local electronic environment of the fluorine atom. |
| ¹¹B NMR | 20 - 40 | A broad singlet is typically observed for tricoordinate boron in boronic acids. | Confirms the presence and oxidation state of the boron atom. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (though not present in the aromatic core).
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.
-
¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C).
Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Boronic acid, Carboxylic acid (H-bonded) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1720 - 1680 | C=O stretch | Carboxylic acid |
| 1610 - 1580 | C=C stretch | Aromatic |
| 1400 - 1300 | B-O stretch | Boronic acid |
| 1300 - 1200 | C-O stretch | Carboxylic acid |
| 1250 - 1150 | C-F stretch | Aryl fluoride |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Solid-State Structure: X-ray Crystallography and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available at the time of this writing, we can predict its solid-state behavior based on the well-established principles of supramolecular chemistry of boronic acids and carboxylic acids.
Predicted Supramolecular Synthons
The primary intermolecular interactions expected to govern the crystal packing are:
-
Boronic Acid Dimerization: The boronic acid groups are highly likely to form cyclic dimers through strong O-H···O hydrogen bonds. This is a very common and robust supramolecular synthon in the crystal engineering of boronic acids.
-
Carboxylic Acid Dimerization: Similarly, the carboxylic acid groups are expected to form strong, centrosymmetric dimers via O-H···O hydrogen bonds.
-
Mixed Dimers/Chains: It is also possible for the boronic acid and carboxylic acid groups to interact with each other, forming heterodimers or extended hydrogen-bonded chains.
-
C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds are also likely to play a role in stabilizing the three-dimensional crystal lattice.
Diagram of Potential Hydrogen Bonding Motifs
Caption: Common hydrogen bonding motifs in boronic and carboxylic acids.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the solid-state structure is single-crystal X-ray diffraction.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structural model.
Synthesis
A plausible synthetic route to this compound would involve the ortho-lithiation of a suitable precursor followed by quenching with a trialkyl borate. A potential starting material could be 4-bromo-3-fluorobenzoic acid, which is commercially available.
Proposed Synthetic Workflow
solubility and stability of 4-Borono-3-fluorobenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility and Stability of 4-Borono-3-fluorobenzoic Acid in Organic Solvents
Executive Summary
This compound is a trifunctional molecule of significant interest to researchers in drug discovery and synthetic chemistry. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, is predicated on its physicochemical properties.[1] However, the successful application of this reagent is critically dependent on a thorough understanding of its solubility in various organic media and its stability under common laboratory conditions. This guide provides a comprehensive technical overview of these crucial parameters. We delve into the theoretical and practical aspects of solubility, offering a framework for solvent selection and a detailed protocol for experimental determination. Furthermore, we explore the primary degradation pathways—reversible boroxine formation and irreversible protodeboronation—that dictate the compound's shelf-life and reaction performance. This document synthesizes field-proven insights and established analytical protocols to equip researchers, scientists, and drug development professionals with the knowledge required for the effective use of this compound.
Introduction: A Molecule of Interest
The Role of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis. Their stability, low toxicity, and versatile reactivity have established them as key intermediates.[1] The Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds, heavily relies on this class of compounds. In medicinal chemistry, the boronic acid moiety is not merely a synthetic handle but can also act as a pharmacophore, forming reversible covalent bonds with target proteins, a strategy famously employed by the proteasome inhibitor bortezomib.[1]
Physicochemical Profile of this compound
The subject of this guide, this compound, presents a unique combination of functional groups that define its chemical behavior:
-
The Boronic Acid Group [-B(OH)₂]: This Lewis acidic group is central to its reactivity in cross-coupling reactions and is the primary site of instability.
-
The Carboxylic Acid Group [-COOH]: This group imparts polarity and hydrogen bonding capabilities, significantly influencing solubility. Its pKa is a key determinant of the molecule's charge state in different media.
-
The Fluoro Substituent [-F]: The presence of a fluorine atom ortho to the boronic acid and meta to the carboxylic acid has profound electronic effects. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center.[2][3] This enhanced acidity can influence reaction rates, but may also impact stability.[4]
A comprehensive understanding of how these groups interact and influence the molecule's behavior in solution is paramount for its successful application.
Solubility Profile in Organic Solvents
The selection of an appropriate solvent is critical for achieving desired concentrations, ensuring reaction homogeneity, and simplifying purification. The solubility of this compound is governed by a balance of polarity, hydrogen bonding capacity, and the specific interactions between the solute and solvent molecules.
Predicted Solubility Trends
While specific quantitative solubility data for this compound is not widely published, we can infer its likely behavior from its structure and data from analogous compounds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of both a boronic acid and a carboxylic acid group suggests strong hydrogen bonding capabilities. Therefore, high solubility is expected in these solvents. Data for 4-fluorobenzoic acid shows it is soluble in alcohol.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, Dioxane): Good solubility is anticipated due to dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds. Phenylboronic acid, a parent compound, exhibits high solubility in acetone and ethers.[6][7]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Due to the high polarity of the molecule, very low solubility is expected in nonpolar hydrocarbon solvents.[6][7]
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Moderate solubility is likely, as seen with phenylboronic acid.[6][7]
Quantitative Solubility Data Summary (Proxy Data)
To provide a practical reference, the following table summarizes qualitative and quantitative solubility data for structurally related compounds: phenylboronic acid and 4-fluorobenzoic acid. This information serves as a valuable proxy for estimating the solubility of this compound.
| Solvent | Solvent Type | Phenylboronic Acid Solubility[6][7] | 4-Fluorobenzoic Acid Solubility[5] | Predicted Solubility for this compound |
| Methanol | Polar Protic | High | Soluble | High |
| Ethanol | Polar Protic | High | Soluble | High |
| Acetone | Polar Aprotic | High | Soluble | High |
| Dioxane | Polar Aprotic | High | N/A | High |
| Tetrahydrofuran (THF) | Polar Aprotic | High | N/A | High |
| Acetonitrile | Polar Aprotic | Moderate | N/A | Moderate to High |
| Chloroform | Chlorinated | Moderate | N/A | Moderate |
| Toluene | Aromatic | Low | N/A | Low |
| Methylcyclohexane | Nonpolar | Very Low | N/A | Very Low |
| Water (Hot) | Polar Protic | Moderate | Freely Soluble | Moderate |
| Water (Cold) | Polar Protic | Low | Very Slightly Soluble | Low |
Note: "N/A" indicates that specific data was not found in the cited sources.
Experimental Protocol: Determination of Thermodynamic Solubility via the Dynamic Method
For precise solubility data, experimental determination is essential. The dynamic method, which measures the temperature at which a solid solute completely dissolves upon controlled heating, is a reliable technique.[8][9]
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated digital thermometer or temperature probe (±0.1 °C)
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance (±0.1 mg)
Procedure:
-
Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel to create a slurry of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure a uniform suspension.
-
Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.2-0.5 °C/min) to approach the dissolution point without overshooting.
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The dissolution point is the temperature at which the last solid particles disappear, resulting in a sharp increase in light transmission (decrease in turbidity).
-
Record Temperature: Record the temperature at which the solution becomes perfectly clear. This is the solubility temperature for that specific solute-solvent composition.
-
Data Compilation: Repeat the procedure with different compositions to construct a solubility curve (solubility in mole fraction or mg/mL vs. temperature).
Stability Profile and Degradation Pathways
The stability of this compound is not absolute. Like other arylboronic acids, it is susceptible to several degradation pathways that can impact its purity, reactivity, and shelf life.
Pathway 1: Reversible Boroxine Formation (Dehydration)
In non-aqueous solvents or under dehydrating conditions, boronic acids can undergo a reversible condensation reaction to form a cyclic trimer anhydride known as a boroxine.[10][11]
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This equilibrium is highly dependent on the presence of water. The addition of water will shift the equilibrium back towards the monomeric boronic acid, while its removal (e.g., by azeotropic distillation or storage over a desiccant) favors boroxine formation.[12] For many applications, the presence of boroxine is not detrimental, as it readily hydrolyzes back to the active boronic acid under the aqueous conditions often used in reactions like the Suzuki-Miyaura coupling. However, its formation can complicate characterization (e.g., NMR, melting point) and solubility measurements.[6] The process is often entropically driven due to the release of water molecules.[13]
Pathway 2: Irreversible Protodeboronation
A more problematic degradation pathway is protodeboronation, an irreversible reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 3-fluorobenzoic acid.[14] This process represents a loss of the key functional group.
R-B(OH)₂ + H⁺ → R-H + B(OH)₃
Protodeboronation can be catalyzed by both acid and base.[14][15]
-
Acid-Catalyzed: Occurs via direct protonolysis of the C-B bond, often facilitated by strong acids.[15]
-
Base-Catalyzed: Proceeds through the formation of the more electron-rich boronate anion [R-B(OH)₃]⁻, which is then protonated by a proton source like water.[16][17] This pathway is particularly relevant as basic conditions are common in many cross-coupling reactions.
The electron-withdrawing fluorine substituent on this compound can influence the rate of protodeboronation, though the effect is complex and depends on reaction conditions.[4][16]
Pathway 3: Oxidative Deboronation
In the presence of reactive oxygen species (ROS), such as hydrogen peroxide, boronic acids can undergo oxidative deboronation to yield the corresponding phenol.[18] While primarily a concern in biological systems, this pathway can also occur in synthetic contexts if oxidizing agents are present. The mechanism involves nucleophilic attack on the boron atom followed by a 1,2-migration of the aryl group from boron to oxygen.[18]
Visualization of Key Degradation Pathways
The following diagram illustrates the primary stability considerations for this compound in solution.
Caption: Competing stability pathways for this compound.
Analytical Methodologies for Stability Assessment
Monitoring the purity and stability of this compound over time or during a reaction requires a robust analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this purpose.
Experimental Protocol: Stability Assessment by RP-HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method capable of separating the parent compound from its primary degradation product, 3-fluorobenzoic acid.
Apparatus and Reagents:
-
HPLC system with a UV/DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (TFA) (HPLC grade)
-
Analytical standards of this compound and 3-fluorobenzoic acid
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm (or optimized based on UV spectra)[19]
-
Injection Volume: 5-10 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of the parent compound and the potential degradation product (3-fluorobenzoic acid) in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Create a mixed standard to confirm peak identity and resolution.
-
Sample Preparation: For a stability study, dissolve a precisely weighed amount of this compound in the solvent of interest to a known concentration (e.g., 1 mg/mL). Store the solution under the desired conditions (e.g., room temperature, elevated temperature, light exposure).
-
Time Point Analysis: At specified time points (e.g., t=0, 24h, 48h, 1 week), withdraw an aliquot of the sample solution, dilute it to fall within the calibration range, and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of this compound and any new peaks that appear. The peak corresponding to 3-fluorobenzoic acid should grow over time if protodeboronation is occurring. Calculate the percentage of the parent compound remaining at each time point.
Visualization of HPLC Stability Workflow
This diagram outlines the logical flow of a typical HPLC-based stability study.
Caption: Workflow for an HPLC-based stability assessment.
Summary and Recommendations
-
Solubility: this compound is expected to be most soluble in polar protic and aprotic organic solvents (alcohols, acetone, THF) and poorly soluble in nonpolar hydrocarbons. For critical applications, experimental verification of solubility is strongly recommended.
-
Stability: The compound is susceptible to reversible dehydration to form a boroxine in anhydrous conditions and, more critically, to irreversible protodeboronation under either acidic or basic conditions.
-
Handling and Storage: For long-term storage, the solid material should be kept in a tightly sealed container in a cool, dry, and dark place to minimize both hydrolysis and potential degradation. Solutions should ideally be prepared fresh. If solutions must be stored, they should be kept cold, protected from light, and buffered at a neutral or slightly acidic pH if possible to minimize base-catalyzed protodeboronation.
By understanding these fundamental properties, researchers can optimize reaction conditions, ensure the quality of their starting materials, and confidently employ this compound in their synthetic endeavors.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boroxine - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. pnas.org [pnas.org]
- 19. helixchrom.com [helixchrom.com]
The Strategic Advantage of Fluorination: A Technical Guide to Fluorinated Phenylboronic Acids in Modern Synthesis and Drug Discovery
Introduction: Beyond the Halogen Swap - The Unique Power of Fluorinated Phenylboronic Acids
In the landscape of modern organic chemistry and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for fine-tuning physicochemical and biological properties.[1][2] Among the vast array of fluorinated building blocks, fluorinated phenylboronic acids represent a particularly versatile and valuable class of reagents. Their ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, makes them indispensable for the synthesis of complex organic molecules, from advanced materials to life-saving pharmaceuticals.[3][4][5]
This technical guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated phenylboronic acids, with a conceptual focus on the potential of molecules like 4-borono-3-fluorobenzoic acid. While direct literature on this specific isomer is limited, this guide will extrapolate from the well-documented chemistry of related fluorinated phenylboronic acids to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their utility. We will delve into the causal-driven insights behind experimental choices, present detailed synthetic protocols, and visualize key concepts to empower your research and development endeavors.
The Fluorine Factor: Enhancing Molecular Properties
The introduction of fluorine into a phenylboronic acid scaffold imparts a unique set of properties that can be leveraged to overcome common challenges in drug discovery and materials science.[1][6]
-
Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, leading to increased drug half-life and improved pharmacokinetic profiles.[1]
-
Lipophilicity and Permeability: Fluorine substitution can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes.[1]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to enhanced binding interactions with biological targets.[7]
-
pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, which can be critical for optimizing drug-receptor interactions.
These properties make fluorinated phenylboronic acids highly sought-after building blocks for the synthesis of novel therapeutic agents and functional materials.[3][5]
Synthesis of Fluorinated Phenylboronic Acids: A Practical Approach
The synthesis of fluorinated phenylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-fluorinated aromatic ring. A common and effective method is through the use of organolithium or Grignard reagents followed by reaction with a trialkyl borate.
A plausible synthetic route to a compound like this compound could be conceptualized starting from a readily available precursor such as 4-bromo-3-fluorobenzoic acid.
Conceptual Synthetic Workflow: From Bromo- to Borono-
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A General Procedure for Borylation
The following is a generalized protocol for the synthesis of a phenylboronic acid from an aryl bromide, which can be adapted for specific fluorinated substrates.
-
Protection of the Carboxylic Acid:
-
Dissolve the starting bromobenzoic acid (1.0 eq) in an appropriate alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction, extract the ester with an organic solvent, and purify.
-
-
Lithium-Halogen Exchange and Borylation:
-
Dissolve the protected aryl bromide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir for 30-60 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
-
Hydrolysis to the Boronic Acid:
-
Quench the reaction with aqueous acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, forming a carbon-carbon bond.[8][9] Fluorinated phenylboronic acids are excellent coupling partners in these reactions, enabling the synthesis of a vast array of biaryl and related structures that are prevalent in pharmaceuticals and organic materials.[10]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the coupling of a fluorinated phenylboronic acid with an aryl bromide.
| Component | Role | Typical Reagents & Conditions |
| Aryl Halide | Electrophile | Aryl bromide or iodide (1.0 eq) |
| Boronic Acid | Nucleophile | Fluorinated phenylboronic acid (1.2-1.5 eq) |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) (1-5 mol%) |
| Ligand | Stabilizes Catalyst | PPh₃, SPhos, XPhos (2-10 mol%) |
| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq) |
| Solvent | Reaction Medium | Toluene, Dioxane, DMF, often with water |
| Temperature | Reaction Rate | 80-120 °C |
Step-by-Step Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), fluorinated phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Applications in Drug Discovery and Beyond
The versatility of fluorinated phenylboronic acids as synthetic intermediates has led to their use in the development of a wide range of bioactive molecules and advanced materials.
Enzyme Inhibitors
The unique electronic properties of the boronic acid moiety allow it to act as a transition state analog inhibitor for certain enzymes, particularly serine proteases. The incorporation of fluorine can further enhance binding affinity and selectivity. While no specific enzyme inhibitors based on this compound are prominently featured in the literature, the broader class of fluorinated phenylboronic acids holds significant potential in this area.
Agrochemicals
Fluorinated organic molecules are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The metabolic stability conferred by fluorine is particularly advantageous in this context. 4-Bromo-3-fluorobenzoic acid, a potential precursor to the corresponding boronic acid, is noted for its use in the production of agrochemicals.[11]
Materials Science
Fluorinated phenylboronic acids are valuable building blocks for the synthesis of liquid crystals and other advanced materials.[5][11] The introduction of fluorine can influence the material's dielectric constant, thermal stability, and other key properties.
Conclusion: A Future-Forward Building Block
Fluorinated phenylboronic acids represent a cornerstone of modern organic synthesis and drug discovery. Their unique combination of reactivity and property-enhancing characteristics provides chemists with a powerful tool to construct novel molecules with tailored functions. While the exploration of specific isomers like this compound may still be in its nascent stages, the foundational principles and applications outlined in this guide provide a solid framework for future research and innovation. As our understanding of the nuanced effects of fluorination continues to grow, so too will the importance and application of this remarkable class of compounds.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Navigating the Synthesis and Safety of 4-Borono-3-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Borono-3-fluorobenzoic acid, a versatile synthetic intermediate, plays a crucial role in modern medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a carboxylic acid, and a fluorine substituent on a phenyl ring, makes it a highly sought-after building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, detailed safety protocols, and practical handling procedures to ensure its effective and safe utilization in the laboratory.
Chemical Identity and Properties
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Carboxy-3-fluorophenylboronic acid, 4-(dihydroxyboryl)-2-fluorobenzoic acid | [1][2] |
| CAS Number | 120153-08-4 | [1][2] |
| Molecular Formula | C₇H₆BFO₄ | [3] |
| Molecular Weight | 183.93 g/mol | [3] |
Safety Data Summary
A thorough understanding of the hazards associated with this compound is paramount for its safe handling. The following table summarizes its classification and associated precautionary statements according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement | Source |
| Skin Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | [2][3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [2][3] |
GHS Pictogram:
Signal Word: Warning[2]
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols and Safe Handling
The causality behind these protocols is rooted in mitigating the identified hazards of skin, eye, and respiratory irritation. Each step is designed to minimize exposure and ensure a controlled laboratory environment.
Personal Protective Equipment (PPE) Workflow
A systematic approach to donning and doffing PPE is critical to prevent cross-contamination and exposure.
Handling and Storage Protocol
Objective: To outline the safe handling and storage procedures for this compound to maintain its integrity and prevent accidental exposure.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Fume hood
-
Tightly sealed container
-
Secondary containment
Procedure:
-
Engineering Controls: All manipulations of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[2]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[2]
-
Dispensing:
-
Carefully open the container in the fume hood.
-
Use a clean, designated spatula to transfer the desired amount of the solid to a weighing paper or boat.
-
Avoid generating dust. If dust is observed, gently mist the area with a fine spray of a suitable solvent (e.g., ethanol) to minimize airborne particles.
-
-
Storage:
-
Spill and Waste Disposal:
First Aid Measures
The following diagram illustrates the immediate actions to be taken in case of accidental exposure.
Toxicological and Ecological Information
Currently, detailed toxicological and ecotoxicological data for this compound are limited. However, based on its GHS classification, it is known to cause skin, eye, and respiratory irritation.[2][3] Overexposure may lead to inflammation, redness, and pain at the site of contact.[2] It is crucial to handle this compound with the assumption that it may have other, as yet uncharacterized, toxicological properties.
Environmentally, care should be taken to prevent its release into drains or waterways.[2]
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist. By adhering to the safety protocols and handling procedures outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is the cornerstone of responsible and successful scientific advancement.
References
A Guide to Early Synthetic Routes for Substituted Fluorobenzoic Acids
Introduction: The Strategic Importance of the C-F Bond in Benzoic Acids
The introduction of fluorine into organic molecules has profound effects on their chemical and physical properties. In the realm of medicinal chemistry and materials science, the carbon-fluorine bond is a cornerstone for designing molecules with enhanced metabolic stability, improved binding affinity, and unique electronic characteristics.[1][2] Substituted fluorobenzoic acids, in particular, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and high-performance polymers. Their unique properties stem from the high electronegativity and small size of the fluorine atom, which can modulate the acidity of the carboxylic group and influence intermolecular interactions.[3] This guide provides an in-depth technical overview of the foundational synthetic methodologies that enabled the routine synthesis of these valuable compounds, with a focus on the pioneering Balz-Schiemann reaction and the industrially significant Halex process.
The Balz-Schiemann Reaction: A Cornerstone of Aryl Fluoride Synthesis
Discovered by German chemists Günther Balz and Günther Schiemann in 1927, the Balz-Schiemann reaction was a landmark achievement in organofluorine chemistry.[4][5] It provided the first reliable and general method for the introduction of a fluorine atom onto an aromatic ring, a transformation that was notoriously difficult to achieve by direct fluorination due to the extreme reactivity of elemental fluorine.[6][7] The reaction proceeds via the thermal decomposition of an aryldiazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline.[8][9][10]
Mechanistic Insights and Causality
The success of the Balz-Schiemann reaction hinges on a sequence of well-defined steps, each with a clear causal relationship:
-
Diazotization: The process begins with the diazotization of a primary aromatic amine in the presence of a strong acid (typically hydrochloric acid) and sodium nitrite.[6][10] This step is critical as it converts the amino group into a diazonium salt, which is an excellent leaving group. Temperature control is paramount during this stage, as diazonium salts are thermally unstable.[4]
-
Formation of the Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄), leading to the precipitation of the corresponding aryldiazonium tetrafluoroborate.[10][11] This salt is often stable enough to be isolated, a key advantage for purification and subsequent reaction. The choice of the tetrafluoroborate anion is crucial; it serves as the fluoride source in the final step.[6]
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate is then heated, leading to its decomposition.[6][10] This thermal step results in the liberation of nitrogen gas and the formation of an aryl cation, which is immediately trapped by the fluoride ion from the tetrafluoroborate counterion to yield the desired aryl fluoride.[4][6] Boron trifluoride is formed as a byproduct.[10]
Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction
This protocol is adapted from established procedures for the synthesis of fluorobenzoic acids.[12][13]
Materials:
-
p-Aminobenzoic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Fluoroboric acid (HBF₄)
-
Sand
-
Diethyl ether
-
Sodium carbonate
-
Activated carbon
Procedure:
-
Diazotization: In a suitable flask, dissolve p-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature.
-
Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add a chilled solution of fluoroboric acid. The p-carboxybenzenediazonium tetrafluoroborate will precipitate. Stir for an additional 30 minutes in the ice bath.
-
Isolation and Drying: Filter the precipitate and wash it with cold water, followed by cold methanol, and finally with diethyl ether to facilitate drying. Dry the isolated salt in a vacuum desiccator.
-
Thermal Decomposition: Mix the dried diazonium tetrafluoroborate with an equal amount of sand in a flask. Heat the mixture gently. The decomposition will start, evolving nitrogen gas and boron trifluoride. Control the heating to maintain a steady evolution of gas.
-
Workup and Purification: After the decomposition is complete, allow the flask to cool. Extract the residue with diethyl ether. Wash the ether extract with a sodium carbonate solution to extract the 4-fluorobenzoic acid as its sodium salt. Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the 4-fluorobenzoic acid. The crude product can be purified by recrystallization from hot water after treatment with activated carbon.
Logical Workflow Diagram
Caption: Workflow of the Balz-Schiemann reaction for fluorobenzoic acid synthesis.
The Halex Process: Industrial-Scale Nucleophilic Aromatic Substitution
While the Balz-Schiemann reaction is versatile, for large-scale industrial production, the Halex (Halogen Exchange) process is often more economical.[14] This method involves the nucleophilic aromatic substitution (SNAr) of an activated aryl chloride with a fluoride source, typically potassium fluoride.[15][16] The "activation" is a critical prerequisite and is achieved by the presence of electron-withdrawing groups (such as nitro or cyano groups) ortho or para to the leaving halogen.[17][18]
Mechanistic Principles and Reaction Environment
The Halex reaction proceeds through a Meisenheimer complex intermediate.[14][17] The key factors influencing the reaction's success are:
-
Substrate Activation: The presence of strong electron-withdrawing groups is essential to stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[17]
-
Fluoride Source: Anhydrous potassium fluoride is the most common fluoride source due to its cost-effectiveness. The use of spray-dried KF is often preferred to maximize its surface area and reactivity.[14] More reactive but also more expensive fluoride sources like cesium fluoride or tetralkylammonium fluorides can be used to achieve lower reaction temperatures.[15]
-
Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are necessary to dissolve the potassium fluoride and to facilitate the SNAr reaction, which often requires high temperatures (150-250 °C).[15][16]
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst is employed to enhance the solubility and nucleophilicity of the fluoride ion in the organic phase.[16]
Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid via the Halex Process
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Anhydrous potassium fluoride (spray-dried)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a condenser, add 4-chloro-3-nitrobenzoic acid, anhydrous potassium fluoride, and DMSO.
-
Azeotropic Water Removal: Add toluene to the mixture and heat to reflux to remove any residual water azeotropically. Then, distill off the toluene.
-
Halogen Exchange: Heat the reaction mixture to a high temperature (e.g., 180-220 °C) and maintain it for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).
-
Workup and Isolation: After the reaction is complete, cool the mixture and pour it into water. Acidify the aqueous solution with hydrochloric acid to precipitate the 4-fluoro-3-nitrobenzoic acid.
-
Purification: Filter the crude product, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent.
Logical Workflow Diagram
Caption: Generalized workflow of the Halex process for fluorobenzoic acid synthesis.
Comparative Analysis of Early Synthetic Routes
| Feature | Balz-Schiemann Reaction | Halex Process |
| Starting Material | Aromatic amines | Activated aromatic chlorides |
| Reagents | NaNO₂, HBF₄ | KF, polar aprotic solvent |
| Reaction Conditions | Low temperature diazotization, then thermal decomposition | High temperatures (150-250 °C) |
| Scope | Broad applicability to a wide range of aromatic amines[6] | Limited to activated aryl halides |
| Advantages | High regioselectivity; mild conditions for diazotization[6] | Cost-effective for large-scale production; uses inexpensive KF[14] |
| Limitations | Use of potentially explosive diazonium salts[7]; stoichiometric use of HBF₄[8] | Requires high temperatures and specific solvents; substrate must be activated[16] |
Conclusion
The Balz-Schiemann reaction and the Halex process represent two of the most significant early achievements in the synthesis of fluorinated aromatic compounds. The Balz-Schiemann reaction, with its broad scope and high regioselectivity, provided a crucial tool for laboratory-scale synthesis and the exploration of novel fluorinated molecules. In contrast, the Halex process, despite its more limited substrate scope, offered an economically viable route for the industrial production of key fluorinated intermediates. Understanding the principles and practical considerations of these foundational methods remains essential for researchers and professionals in the field of drug development and materials science, as they laid the groundwork for the more advanced fluorination techniques used today.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 7. flexiprep.com [flexiprep.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. byjus.com [byjus.com]
- 11. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. quora.com [quora.com]
- 14. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Halex process - Wikipedia [en.wikipedia.org]
- 16. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. gchemglobal.com [gchemglobal.com]
The Impact of Fluorine Substitution on the Lewis Acidity of Phenylboronic Acids: A Technical Guide for Researchers
Foreword
For researchers, scientists, and drug development professionals, the nuanced control over molecular interactions is a cornerstone of innovation. Phenylboronic acids, with their versatile reactivity and unique ability to reversibly bind with diols, have become indispensable tools in fields ranging from organic synthesis to chemical biology. The introduction of fluorine substituents onto the phenyl ring offers a powerful strategy to modulate their electronic properties, most notably their Lewis acidity. This guide provides an in-depth exploration of the core principles governing the Lewis acidity of fluoro-substituted phenylboronic acids, offering both theoretical understanding and practical, field-proven methodologies for its quantification and application.
Fundamental Principles: Understanding Lewis Acidity in Phenylboronic Acids
Unlike Brønsted acids that donate protons, boronic acids primarily act as Lewis acids by accepting a pair of electrons into the vacant p-orbital of the boron atom.[1][2][3][4] This interaction, typically with a Lewis base such as water or an anion, results in the conversion of the trigonal planar, sp²-hybridized boron to a tetrahedral, sp³-hybridized boronate species. The equilibrium of this reaction is a direct measure of the compound's Lewis acidity, often quantified by its acidity constant (pKa).[5]
The introduction of fluorine, the most electronegative element, to the phenyl ring exerts a profound influence on the boron center's electron density. This modulation is key to fine-tuning the compound's reactivity and binding affinity, making fluorinated phenylboronic acids highly valuable in various applications.[6][7][8]
The Influence of Fluorine Substitution Patterns on Lewis Acidity
The position and number of fluorine substituents on the phenyl ring are critical determinants of the resulting Lewis acidity. The effect is a combination of inductive and resonance effects.
-
Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density from the aromatic ring through the sigma bond network. This electron withdrawal is transmitted to the boron atom, making it more electron-deficient and thus a stronger Lewis acid.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, counteracting the inductive withdrawal.
The interplay of these effects is position-dependent:
-
para-Substitution: The inductive and resonance effects are comparable and tend to compensate for each other, resulting in the lowest impact on acidity among monosubstituted isomers.[6]
-
meta-Substitution: The resonance effect is much weaker at the meta position, leading to a dominant electron-withdrawing inductive effect and a significant increase in acidity.[6]
-
ortho-Substitution: A pronounced increase in acidity is often observed. This is attributed to the strong inductive effect and the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl group on the boron atom (B-O-H···F), which stabilizes the acidic form.[6][9]
Increasing the number of fluorine substituents generally leads to a cumulative increase in Lewis acidity.[6][10] For instance, the pKa values for fluorinated phenylboronic acids can range from 8.77 for 4-fluorophenylboronic acid down to a remarkably acidic 6.17 for 2,3,4,6-tetrafluorophenylboronic acid.[6][9] In some cases, such as with perfluorinated 1,2-phenylenediboronic acids, the pKa can be as low as 3.0 due to the synergistic effect of multiple boronic groups and extensive fluorination.[11]
Diagram: Influence of Fluorine Substitution on Lewis Acidity
Caption: Logical flow of fluorine's electronic effects on Lewis acidity.
Quantifying Lewis Acidity: Methodologies and Protocols
Accurate determination of Lewis acidity is crucial for structure-activity relationship (SAR) studies and for predicting the behavior of these compounds in various applications. Several experimental and computational methods are employed.
Spectrophotometric pKa Determination
A common and reliable method for determining the pKa of boronic acids involves spectrophotometric titration. This technique monitors changes in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.
Another powerful approach utilizes a competitive binding assay with a reporter dye, such as Alizarin Red S (ARS).[12][13] ARS is a catechol-containing dye that complexes with boronic acids to form a fluorescent boronate ester, resulting in a distinct colorimetric and fluorescent response.[13][14] The strength of this interaction is dependent on the Lewis acidity of the boronic acid.
This protocol describes a competitive displacement assay to determine the relative Lewis acidity of a fluoro-substituted phenylboronic acid.
Materials:
-
Fluoro-substituted phenylboronic acid of interest
-
Alizarin Red S (ARS)
-
Fructose (or another suitable diol competitor)
-
Buffered solutions across a range of pH values (e.g., pH 5.0 to 9.0)
-
UV-Vis Spectrophotometer or Fluorescence Spectrometer
-
96-well microtiter plates
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the boronic acid (e.g., 10 mM in a suitable organic solvent like DMSO or methanol).
-
Prepare a stock solution of ARS (e.g., 1 mM in deionized water).
-
Prepare a stock solution of fructose (e.g., 1 M in deionized water).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the boronic acid and ARS to a series of wells containing buffers of varying pH. A typical final concentration might be 100 µM boronic acid and 50 µM ARS.
-
In a separate set of experiments, add varying concentrations of the competitor (fructose) to wells containing a fixed pH buffer, boronic acid, and ARS.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (e.g., 15-30 minutes).
-
Measure the absorbance (e.g., at ~520 nm) or fluorescence emission of the ARS-boronic acid complex.
-
-
Data Analysis:
-
For pH titrations, plot the absorbance/fluorescence intensity against pH. The midpoint of the resulting sigmoidal curve corresponds to the apparent pKa of the boronic acid in the presence of ARS.
-
For competitive displacement, the decrease in signal with increasing fructose concentration can be used to calculate the binding constant between the boronic acid and the diol, which correlates with Lewis acidity.
-
Diagram: Alizarin Red S (ARS) Assay Workflow
Caption: Workflow for determining boronic acid pKa using the ARS assay.
Computational Methods
Quantum chemical calculations provide powerful insights into the intrinsic Lewis acidity of boronic acids, complementing experimental data. Methods like Density Functional Theory (DFT) are commonly used.
Several theoretical descriptors can quantify Lewis acidity:[15][16][17][18]
-
LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator, with lower LUMO energies suggesting greater electrophilicity and higher Lewis acidity.
-
Fluoride Ion Affinity (FIA): This calculates the energy change associated with the binding of a fluoride ion to the boron center. A higher FIA value corresponds to stronger Lewis acidity.[16]
-
Ammonia Affinity (AA): Recently, computed ammonia affinity has been proposed as a unified method for evaluating the Lewis acidity of a wide range of organoboron derivatives, showing good correlation with experimental results.[15][16][17][18][19]
These computational approaches are invaluable for screening libraries of compounds and for gaining a deeper mechanistic understanding of the electronic effects at play.
Comparative Acidity Data
The table below summarizes representative pKa values for various fluoro-substituted phenylboronic acids, illustrating the principles discussed.
| Compound | Substitution Pattern | pKa | Reference |
| Phenylboronic Acid | Unsubstituted | 8.86 | [20] |
| 4-Fluorophenylboronic Acid | para | 8.77 | [6][9] |
| 3-Fluorophenylboronic Acid | meta | ~7.50 (Predicted) | [21] |
| 2-Fluorophenylboronic Acid | ortho | ~7.4 | [6] |
| 3,5-Difluorophenylboronic Acid | di-meta | ~7.0 | [22] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | tetra | 6.17 | [6][9] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | ortho, meta | 5.67 | [20] |
Note: pKa values can vary slightly depending on the experimental conditions (solvent, temperature). The trend, however, remains consistent.
Applications in Research and Drug Development
The ability to precisely tune Lewis acidity through fluorination has significant practical implications.
-
Catalysis: In organic synthesis, boronic acids can act as Lewis acid catalysts. Enhancing their acidity through fluorination can improve catalytic activity, for example, in Friedel-Crafts reactions.[1]
-
Sensors and Receptors: The reversible binding of boronic acids to diols is the basis for glucose sensors. Increasing Lewis acidity (lowering pKa) is crucial for enabling effective binding at physiological pH (~7.4).[6][9] Fluorinated phenylboronic acids are therefore key components in the development of next-generation glucose monitoring systems.
-
Drug Development: Boronic acids are a privileged scaffold in medicinal chemistry. The proteasome inhibitor bortezomib (Velcade®) is a prominent example. Fluorine substitution can enhance the binding affinity of boronic acid-based inhibitors to their target enzymes, often by lowering the pKa to ensure the tetrahedral boronate state is favored at physiological pH.[6][20] Furthermore, the C-F bond can improve metabolic stability and other pharmacokinetic properties.[8] Fluorinated phenylboronic acids are used as intermediates in the synthesis of a wide range of pharmaceuticals.[23][24][25][26]
Conclusion
The strategic fluorination of phenylboronic acids provides a robust and predictable method for modulating their Lewis acidity. A thorough understanding of the interplay between inductive and resonance effects, coupled with rigorous experimental and computational quantification, empowers researchers to design molecules with tailored properties. This capability is of paramount importance for advancing the fields of catalysis, diagnostics, and therapeutics, where the precise control of molecular recognition and reactivity is the key to success.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. innospk.com [innospk.com]
- 24. chemimpex.com [chemimpex.com]
- 25. archivemarketresearch.com [archivemarketresearch.com]
- 26. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for 4-Borono-3-fluorobenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Advantage of 4-Borono-3-fluorobenzoic Acid in Synthesis
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] These motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials. This compound has emerged as a particularly valuable building block in this context. Its trifunctional nature—a reactive boronic acid, an electron-withdrawing fluorine atom, and a versatile carboxylic acid handle—offers a unique combination of properties for the synthesis of complex molecules.
The fluorine atom, positioned ortho to the boronic acid, significantly modulates the electronic properties of the aromatic ring. This electron-withdrawing effect can influence the reactivity of the boronic acid in the catalytic cycle and impart desirable characteristics such as enhanced metabolic stability and lipophilicity in the final product.[3] The carboxylic acid group provides a site for further synthetic elaboration, allowing for the straightforward generation of amides, esters, or other functional groups, making it a highly strategic choice for library synthesis in drug discovery programs.
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura cross-coupling reactions, including a detailed exploration of the reaction mechanism, a field-tested experimental protocol, and a discussion of key optimization parameters and troubleshooting strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, this compound) with an organohalide or triflate.[4] The generally accepted mechanism proceeds through a series of well-defined steps, each critical for the efficient formation of the desired biaryl product.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group (in this case, the 3-fluoro-4-carboxyphenyl group) to the palladium.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: Synthesis of 2-Fluoro-4'-methylbiphenyl-4-carboxylic Acid
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with 4-bromotoluene as a representative aryl bromide.
Reaction Scheme:
Materials:
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| This compound | 183.95 | 184 mg | 1.0 mmol | 1.0 |
| 4-Bromotoluene | 171.04 | 205 mg | 1.2 mmol | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 mmol | 0.02 |
| SPhos | 410.47 | 16.4 mg | 0.04 mmol | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 8.0 mL | - | - |
| Water (degassed) | - | 2.0 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (184 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Rationale: The use of an oven-dried flask and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst and the potential for side reactions like homocoupling of the boronic acid. An excess of the aryl bromide is often used to ensure complete consumption of the more valuable boronic acid. The carboxylic acid functionality of the starting material requires an additional equivalent of base for deprotonation, hence the use of 3.0 equivalents of K₂CO₃.[5]
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe.
-
Rationale: A mixture of an organic solvent and water is commonly employed in Suzuki-Miyaura reactions. The organic solvent solubilizes the organic reagents and the catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[5][6] Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion, particularly for less reactive aryl bromides or chlorides. The reaction progress should be monitored to avoid prolonged heating, which can lead to decomposition of the starting materials or product.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers and wash with 1 M HCl (20 mL) to protonate the carboxylate and facilitate extraction into the organic phase. Follow with a wash of saturated aqueous sodium chloride (brine, 20 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 2-fluoro-4'-methylbiphenyl-4-carboxylic acid.
Key Considerations and Optimization
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of several key parameters.
| Parameter | Options | Rationale and Field Insights |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts | Pd(OAc)₂ is a common and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable Pd(0) source but may not be active enough for challenging substrates. Buchwald precatalysts are often highly active and allow for lower catalyst loadings and milder reaction conditions. |
| Ligand | Buchwald ligands (SPhos, XPhos), P(t-Bu)₃, PPh₃ | The choice of ligand is critical. For electron-deficient boronic acids like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often superior.[3] They promote the reductive elimination step and stabilize the palladium catalyst. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | A stronger base like K₃PO₄ or Cs₂CO₃ is often beneficial for electron-deficient boronic acids as it facilitates the formation of the boronate "ate" complex.[1] The choice of base can also be influenced by the solubility of the reagents and the presence of base-sensitive functional groups. At least two equivalents of base are required: one for the catalytic cycle and one to neutralize the acidic proton of the carboxylic acid. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O | The solvent system must be able to dissolve both the organic and inorganic components of the reaction. Dioxane/water and toluene/water are common choices. DMF can be useful for solubilizing polar substrates but may require higher purification efforts.[5] |
| Temperature | 80 - 120 °C | The required temperature depends on the reactivity of the aryl halide (I > Br > Cl). Aryl bromides typically require temperatures around 100 °C, while less reactive aryl chlorides may necessitate higher temperatures and more active catalyst systems. |
Troubleshooting Common Issues
Figure 2. A troubleshooting workflow for optimizing the Suzuki-Miyaura reaction.
-
Low to No Yield:
-
Catalyst Deactivation: Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. Consider using a fresh bottle of palladium catalyst and ligand.
-
Inefficient Transmetalation: The combination of the electron-withdrawing fluorine and carboxylic acid groups can make transmetalation sluggish. Switching to a stronger base (K₃PO₄ or Cs₂CO₃) can enhance the formation of the reactive boronate species.[1]
-
Insufficient Thermal Energy: For less reactive aryl halides (especially chlorides), increasing the reaction temperature may be necessary.
-
-
Significant Side Products:
-
Homocoupling of Boronic Acid: This side reaction (Ar-Ar formation) is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a positive pressure of inert gas are critical.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by high temperatures and prolonged reaction times. If this is a major issue, consider using slightly milder conditions or a more active catalyst system that allows for shorter reaction times.
-
-
Solubility Issues:
-
Under basic conditions, the carboxylic acid is deprotonated to a carboxylate salt, which can have poor solubility in some organic solvents. This can inhibit the reaction. A solvent screen, perhaps exploring more polar aprotic solvents like DMF in combination with water, may be necessary to find optimal conditions for substrate solubility.[5]
-
Conclusion
This compound is a powerful and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, coupled with careful optimization of the catalyst system, base, and solvent, is key to achieving high yields and purity. The protocol and insights provided in this guide offer a robust starting point for researchers and drug development professionals to successfully employ this valuable building block in their synthetic endeavors.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Borono-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Borono-3-fluorobenzoic Acid
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of complex biaryl structures is a cornerstone of molecular design. This compound has emerged as a critical building block in this endeavor. The presence of the fluorine atom ortho to the boronic acid and a carboxylic acid para to it imparts unique electronic properties and structural motifs. Fluorine substitution is a well-established strategy to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The carboxylic acid moiety provides a versatile handle for further synthetic transformations or for direct interaction with biological targets.
This application note provides a comprehensive guide to the successful palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl halides. As a Senior Application Scientist, this guide is structured to provide not only a detailed, step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction intricacies.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The palladium-catalyzed cross-coupling of this compound with an organic halide (Ar-X) follows the general mechanism of the Suzuki-Miyaura reaction.[1] The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl > F) and the electronic properties of the aryl halide.[2]
-
Transmetalation : This is often the rate-determining step, especially for electron-deficient boronic acids.[3] The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base is critical to facilitate this step without promoting unwanted side reactions.[1]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
dot graph Suzuki_Miyaura_Cycle { graph [layout=circo, splines=true, overlap=false, ranksep=1.5, nodesep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific aryl halide used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a desiccator. |
| Aryl Bromide | ≥98% | Commercially Available | - |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | Ligand Grade | Commercially Available | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Finely powdered for best results. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Deionized Water | - | - | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| 1 M Hydrochloric Acid | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated NaCl solution | - | For workup. |
| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available | For drying. |
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), finely powdered potassium phosphate (K₃PO₄, 3.0 equivalents), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to ensure the product is in its carboxylic acid form.
-
Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.
Causality Behind Experimental Choices
-
Catalyst System (Pd₂(dba)₃ / XPhos) : this compound is an electron-deficient boronic acid, which can make the transmetalation step sluggish. Electron-rich and bulky biaryl monophosphine ligands, such as XPhos from the Buchwald ligand family, are highly effective in promoting the catalytic cycle for such challenging substrates.[4] They facilitate both the oxidative addition and the reductive elimination steps.
-
Base (K₃PO₄) : The choice of a moderately strong inorganic base like potassium phosphate is crucial. It is effective in forming the active boronate species required for transmetalation.[5] Stronger bases like hydroxides could potentially lead to unwanted side reactions with the carboxylic acid moiety or promote faster protodeboronation. The use of an anhydrous, powdered base is recommended to ensure consistency.
-
Solvent System (Dioxane/Water) : A mixed solvent system is often optimal. Dioxane solubilizes the organic reactants and the catalyst complex, while the presence of water is often beneficial for the transmetalation step by aiding in the dissolution of the inorganic base and facilitating the formation of the boronate.[2] The ratio may need to be optimized for different substrates.
-
Equivalents of Boronic Acid : Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help drive the reaction to completion, especially given the potential for a common side reaction, protodeboronation.[6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand (oxidation).- Insufficiently degassed solvents.- Poor quality of reagents. | - Use fresh catalyst and ligand.- Ensure thorough degassing of solvents by sparging with inert gas.- Verify the purity of starting materials. |
| Protodeboronation | - Presence of excess water or protic sources.- Prolonged reaction time or high temperature.- The boronic acid is inherently unstable under the reaction conditions. | - Use anhydrous solvents and a carefully dried base.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[7] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Ensure a strictly inert atmosphere throughout the reaction.- Use a Pd(0) source like Pd₂(dba)₃ or ensure conditions are suitable for the in-situ reduction of a Pd(II) source. |
| Difficulty in Purification | - Incomplete reaction leading to a mixture of starting materials and product.- Formation of side products. | - Optimize reaction conditions to drive the reaction to completion.- Adjust the pH during workup to ensure the product is in a single form (acidic) for consistent chromatographic behavior. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl carboxylic acids. Success with this electron-deficient substrate hinges on the careful selection of an appropriate catalyst system, base, and solvent to facilitate the key transmetalation step while minimizing side reactions like protodeboronation. The protocol and insights provided in this guide offer a robust framework for researchers to effectively utilize this important building block in their synthetic endeavors, accelerating the pace of drug discovery and development.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
The Strategic Utility of 4-Borono-3-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: A Privileged Building Block in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and the versatile reactivity of boronic acids are cornerstones of rational drug design. 4-Borono-3-fluorobenzoic acid emerges as a uniquely valuable building block, synergizing the advantageous properties of these two critical functional groups. Its trifunctional nature—a carboxylic acid for amide coupling, a boronic acid for carbon-carbon bond formation, and a strategically placed fluorine atom—offers a powerful toolkit for the synthesis of complex, biologically active molecules.
The fluorine atom at the 3-position is not merely a bioisostere for hydrogen. Its high electronegativity can profoundly influence the acidity of the adjacent carboxylic acid, modulate the electronic nature of the aromatic ring, and block potential sites of metabolic oxidation.[1] These subtle yet powerful electronic effects can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and increase the overall stability of a drug candidate.[2]
This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of targeted therapeutics. We will delve into the causality behind its use, provide detailed, field-proven protocols for its application in Suzuki-Miyaura coupling, and present its utility in the construction of key classes of therapeutic agents, including PARP and kinase inhibitors.
Core Application I: Synthesis of PARP Inhibitors via Suzuki-Miyaura Coupling
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[3] The biaryl carboxamide core is a common pharmacophore in many potent PARP inhibitors. This compound is an ideal precursor for constructing this key structural motif.
The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the this compound scaffold into these inhibitors.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide, enabling the efficient synthesis of complex biaryl structures.
The Rationale Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[6]
-
Catalyst and Ligand: Palladium catalysts, such as Pd(OAc)₂ or Pd(PPh₃)₄, are commonly used. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can significantly enhance the rate of reaction, particularly with challenging substrates.
-
Base Selection: The base facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed, often in an aqueous-organic solvent mixture. The choice of base can impact reaction yield and selectivity.
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often optimal. This allows for the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base, facilitating the reaction at the interface.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a representative procedure for the synthesis of a biaryl carboxylic acid, a key intermediate for PARP inhibitors. Optimization may be required for specific substrates.
Materials
| Reagent/Material | Purpose |
| This compound | Starting material |
| Aryl bromide (e.g., 1-bromo-4-methylbenzene) | Coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand |
| Potassium carbonate (K₂CO₃) | Base |
| 1,4-Dioxane (anhydrous, degassed) | Solvent |
| Water (degassed) | Solvent |
| Schlenk flask or sealed reaction vial | Reaction vessel |
| Magnetic stirrer and heating plate | Agitation and heating |
| Inert gas supply (Argon or Nitrogen) | To maintain an inert atmosphere |
| Standard laboratory glassware | For workup and purification |
Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the aryl bromide (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) and acidify to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl carboxylic acid.
-
Visualization of Workflow and Catalytic Cycle
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Application II: A Scaffold for Kinase Inhibitors
The 3-fluoro-4-substituted benzoic acid scaffold is also a valuable pharmacophore in the design of kinase inhibitors.[7] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers.[8] The strategic placement of the fluorine atom can enhance binding to the kinase active site and improve selectivity.
While direct synthesis of a kinase inhibitor from this compound is less commonly reported than for PARP inhibitors, the analogous 4-bromo-3-fluorobenzoic acid has been used in the synthesis of potent MET kinase inhibitors.[9] This highlights the potential of the this compound scaffold for this application, where the boronic acid would be used in a Suzuki-Miyaura coupling to introduce a key aromatic fragment.
Illustrative Synthetic Strategy
A plausible synthetic route would involve the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic halide, followed by amide bond formation to complete the kinase inhibitor structure. The fluorine atom can form favorable interactions within the ATP-binding pocket of the kinase, contributing to the overall potency of the inhibitor.
Caption: General synthetic workflow for kinase inhibitors.
Data Summary
The following table summarizes the inhibitory activities of representative PARP and kinase inhibitors that can be synthesized using scaffolds derived from or related to this compound.
| Compound Class | Target | Representative Inhibitor | IC₅₀ (nM) |
| PARP Inhibitor | PARP-1 | Niraparib | 3.8 |
| PARP Inhibitor | PARP-2 | Niraparib | 2.1 |
| Kinase Inhibitor | MET | Capmatinib | 0.8 |
| Kinase Inhibitor | RAF-1 | Sorafenib | 6 |
| Kinase Inhibitor | VEGFR-2 | Sorafenib | 90 |
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic combination of a reactive boronic acid, a fluorine atom for modulating physicochemical properties, and a carboxylic acid for further functionalization makes it an invaluable tool for the synthesis of complex therapeutic agents. The protocols and applications detailed in this guide underscore its importance in the construction of biaryl scaffolds central to potent PARP and kinase inhibitors. As the demand for targeted therapies continues to grow, the utility of such privileged building blocks in accelerating drug discovery is undeniable. Future applications will likely see the expansion of this scaffold into other therapeutic areas where the unique properties it imparts can be leveraged to address unmet medical needs.
References
- 1. Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digibug.ugr.es [digibug.ugr.es]
The Strategic deployment of 4-Borono-3-fluorobenzoic Acid in the Synthesis of Novel Heterocycles: Applications and Protocols
Introduction: The Emergence of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone for developing novel therapeutics.[1][2] 4-Borono-3-fluorobenzoic acid has emerged as a pivotal building block, uniquely combining the advantageous properties of both moieties. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the boronic acid group serves as a versatile handle for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3]
This technical guide provides an in-depth exploration of this compound as a strategic component in the synthesis of novel heterocyclic compounds. We will delve into its physicochemical properties, explore its application in the construction of medicinally relevant scaffolds such as benzoxaboroles and quinolinones, and provide detailed, field-proven protocols for its use.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its precursors and structurally related compounds. The primary precursor, 4-bromo-3-fluorobenzoic acid, provides a solid basis for understanding its handling and reactivity.
Table 1: Physicochemical Properties of 4-Bromo-3-fluorobenzoic Acid (Precursor)
| Property | Value | Source |
| CAS Number | 153556-42-4 | [4][5] |
| Molecular Formula | C₇H₄BrFO₂ | [4][5] |
| Molecular Weight | 219.01 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 212 °C | [5] |
| Boiling Point | 334.19 °C (Predicted) | [5] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, and diethyl ether. | [7] |
Safety and Handling: 4-Bromo-3-fluorobenzoic acid, and by extension this compound, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Pathway to this compound
The synthesis of this compound typically proceeds from its brominated precursor, 4-bromo-3-fluorobenzoic acid. A common and effective method is a lithium-halogen exchange followed by borylation.
Figure 1: General synthetic scheme for this compound.
Causality Behind Experimental Choices: The use of a strong lithium base like LDA or n-BuLi is crucial for both the deprotonation of the carboxylic acid and the subsequent lithium-halogen exchange at the bromine-substituted position. Triisopropyl borate is a common and effective boron source. The final acidic workup is necessary to hydrolyze the boronate ester intermediate to the desired boronic acid.
Application in the Synthesis of Novel Heterocycles
The true utility of this compound lies in its ability to serve as a linchpin in the construction of complex heterocyclic systems. Below, we detail its application in the synthesis of two classes of medicinally important heterocycles: Benzoxaboroles and Quinolones.
Synthesis of Fluorinated Benzoxaboroles
Benzoxaboroles are a class of boron-containing heterocycles that have garnered significant attention due to their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[8] The fluorine atom and the carboxylic acid group on the this compound scaffold allow for the synthesis of novel, functionalized benzoxaboroles.
Workflow for Benzoxaborole Synthesis:
Figure 2: Workflow for the synthesis of a fluorinated benzoxaborole.
Experimental Protocol: Synthesis of a 6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-carboxylic Acid Derivative
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
Step 1: Esterification of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous methanol (10-20 volumes) and stir until the solid is suspended.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-borono-3-fluorobenzoate.
Step 2: Reductive Intramolecular Cyclization
-
Dissolve the methyl 4-borono-3-fluorobenzoate (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated benzoxaborole derivative.
Rationale for Protocol Steps: The initial esterification protects the carboxylic acid from reduction in the subsequent step. The use of a reducing agent like NaBH₄ facilitates the reduction of the ester and subsequent intramolecular cyclization onto the boronic acid to form the benzoxaborole ring.
Synthesis of Fluorinated Quinolones via Suzuki-Miyaura Coupling
Quinolones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antibacterial and anticancer properties. This compound can be utilized in a Suzuki-Miyaura cross-coupling reaction with appropriate heterocyclic partners to construct fluorinated quinolone scaffolds.
Logical Relationship for Quinolone Synthesis:
Figure 3: Logical steps for the synthesis of a fluorinated quinolone.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Fluorinated Quinolone Precursor
This protocol outlines the key cross-coupling step. Subsequent cyclization conditions will vary depending on the specific substrate.
Materials:
-
This compound
-
2-Chloro-N-arylacetamide derivative (or other suitable halogenated precursor)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 eq), the 2-chloro-N-arylacetamide derivative (1.0 eq), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0-3.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cross-coupled product, which can then be subjected to intramolecular cyclization to form the quinolone ring system.
Justification of Reagents: The choice of palladium catalyst and base is critical for the success of the Suzuki-Miyaura coupling. Pd(PPh₃)₄ is a commonly used and effective catalyst for such transformations. The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system is chosen to ensure solubility of all reactants.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of a fluorine atom and a versatile boronic acid moiety on a benzoic acid scaffold provides a powerful tool for the construction of novel and medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of fluorinated benzoxaboroles and quinolones serve as a starting point for the exploration of its vast synthetic potential. As the demand for more effective and targeted therapeutics continues to grow, the importance of such well-designed building blocks in drug discovery and development will undoubtedly continue to expand.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 153556-42-4 CAS MSDS (4-Bromo-3-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem-casts.com [chem-casts.com]
- 6. 4-Bromo-3-fluorobenzoic acid, 98+%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4-Borono-3-fluorobenzoic Acid in the Synthesis of Novel Enzyme Inhibitors
Abstract: In the landscape of modern drug discovery, the rational design of small molecule enzyme inhibitors remains a cornerstone of therapeutic development. Specific building blocks, or scaffolds, that offer a confluence of desirable properties are of immense value to medicinal chemists. 4-Borono-3-fluorobenzoic acid has emerged as one such privileged scaffold. This technical guide provides an in-depth analysis of its application in synthesizing potent enzyme inhibitors. We will explore the synergistic roles of its three key functional groups: the boronic acid as a covalent warhead, the fluorine atom for modulating physicochemical properties, and the carboxylic acid as a versatile synthetic handle. This document provides detailed protocols for its cornerstone synthetic transformation—the Suzuki-Miyaura cross-coupling—and culminates in a practical case study on the synthesis of a Poly(ADP-ribose) polymerase (PARP) inhibitor scaffold, a clinically significant class of anti-cancer agents.
The Trifecta of Functionality: A Privileged Scaffold for Inhibitor Design
The utility of this compound in medicinal chemistry is not accidental; it is the result of the combined and complementary properties of its constituent functional groups. This unique arrangement allows for the development of inhibitors that are not only potent but also possess favorable drug-like characteristics.
The Boronic Acid Pharmacophore: A Reversible Covalent Warhead
The boronic acid moiety is a highly effective pharmacophore for enzyme inhibition. Its boron atom possesses a vacant p-orbital, making it an excellent Lewis acid[1][2]. This allows it to readily accept a lone pair of electrons from a nucleophilic amino acid residue (such as serine or threonine) or a catalytic water molecule within an enzyme's active site. This interaction forms a stable, yet reversible, tetrahedral covalent adduct[1][3]. By mimicking the high-energy tetrahedral transition states of enzymatic reactions, boronic acid-based inhibitors can exhibit exceptional potency[4][5]. This mechanism has been successfully exploited in FDA-approved drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, underscoring the clinical relevance of this functional group[6].
The Fluorine Advantage: Enhancing Drug-Like Properties
The strategic placement of a fluorine atom on the aromatic ring offers significant advantages in drug design. Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom, allowing it to act as a "super-hydrogen"[7][8]. Its introduction can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol)[9]. Placing fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the compound's half-life and bioavailability[9].
-
Binding Affinity: Fluorine can enhance binding to a target protein through favorable electrostatic interactions, hydrogen bonding, or by altering the pKa of nearby functional groups to optimize interactions within the active site[8][10].
-
Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by fluorine substitution, which can improve its ability to cross cellular membranes and reach its target[8].
The Carboxylic Acid Handle: A Versatile Synthetic Anchor
The carboxylic acid group serves as a crucial attachment point for extending the molecular structure. It is a versatile functional group that can readily undergo a variety of chemical transformations, most commonly the formation of amide bonds. This allows for the straightforward coupling of the this compound core to other fragments, such as amines or alcohols, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forming carbon-carbon bonds between aryl halides and arylboronic acids[11]. It is a robust and versatile reaction, tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis in drug discovery[11][12]. This reaction is central to utilizing this compound, enabling its conjugation to various heterocyclic systems to build the final inhibitor structure.
Protocol 2.1: General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a representative procedure. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): Palladium is the active metal that cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
-
Ligand (e.g., SPhos, XPhos): Phosphine ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity and steric environment to promote efficient coupling.
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which is then transferred to the palladium center[13].
-
Solvent (e.g., Dioxane/Water, Toluene, DMF): A polar aprotic solvent system is typically used to dissolve the organic reactants, while the presence of water can aid in dissolving the inorganic base and facilitating the formation of the active boronate species.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 - 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl halide, the palladium catalyst, and the base under an inert atmosphere.
-
Inerting: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure the removal of all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.
Application Case Study: Synthesis of a PARP-1 Inhibitor Scaffold
Background: PARP-1 Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP-1 in these cancer cells prevents the repair of single-strand breaks, which then collapse into toxic double-strand breaks during replication. Since the HR pathway is also compromised, the cell cannot repair this damage and undergoes apoptosis. This concept, where a defect in two genes or pathways leads to cell death while a defect in one does not, is known as "synthetic lethality"[14]. This strategy has led to the approval of several PARP inhibitors, including Olaparib and Niraparib, for treating BRCA-mutated cancers[15][16].
References
- 1. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. rroij.com [rroij.com]
- 11. benchchem.com [benchchem.com]
- 12. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Fluorescent Probes Using Boronic Acid Derivatives
Introduction: The Versatility of Boronic Acids in Fluorescent Sensing
Boronic acids have emerged as a cornerstone in the design of fluorescent probes for the detection of biologically relevant molecules.[1][2][3] Their utility stems from the unique ability of the boronic acid moiety to reversibly form covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in saccharides and other biomolecules.[1][2][3][4][5][6][7] This reversible interaction, coupled with the diverse range of fluorophores that can be functionalized with boronic acids, provides a powerful platform for creating "turn-on" or "turn-off" fluorescent sensors.[4][8] Furthermore, the reactivity of boronic acids with certain reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), has expanded their application into the realm of redox biology.[9][10][11][12][13][14]
This guide provides a comprehensive overview of the principles, design strategies, and detailed protocols for developing and utilizing boronic acid-based fluorescent probes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical tool for a wide range of applications, from fundamental biological research to diagnostics.
Part 1: Principles of Boronic Acid-Based Fluorescent Probe Design
The design of a successful boronic acid fluorescent probe hinges on the careful integration of a fluorophore, a boronic acid recognition moiety, and often a linker. The interplay between these components dictates the probe's selectivity, sensitivity, and photophysical properties.
The Boronic Acid Moiety: The Recognition Element
The core of the sensing mechanism lies in the chemistry of the boronic acid group (-B(OH)₂). In its neutral, trigonal planar sp² hybridized state, the boron atom is electron-deficient, making it a Lewis acid.[15][16] This Lewis acidity allows it to readily interact with the electron-rich diol groups of analytes like glucose. Upon binding, the boron center transitions to a more stable, tetrahedral sp³ hybridized state, forming a cyclic boronate ester.[7][16] This structural and electronic change is the key to modulating the fluorescence output of the attached fluorophore.
Signal Transduction Mechanisms
The binding event at the boronic acid site must be effectively translated into a measurable change in fluorescence. Several mechanisms are commonly employed:
-
Photoinduced Electron Transfer (PET): In many "turn-on" probes, a tertiary amine is positioned in proximity to the fluorophore. In the "off" state (unbound boronic acid), the lone pair of electrons on the nitrogen can quench the fluorescence of the fluorophore through PET. Upon saccharide binding, the formation of the boronate ester can hinder this PET process, leading to a significant increase in fluorescence intensity.[3]
-
Intramolecular Charge Transfer (ICT): The electronic properties of the boronic acid group change upon analyte binding. The neutral boronic acid can act as an electron-withdrawing group, while the anionic boronate ester can be electron-donating.[8][17] This change in the electronic nature of the substituent on the fluorophore can alter the ICT character of its excited state, resulting in a shift in the emission wavelength (ratiometric sensing) and/or a change in fluorescence intensity.[8][14][17]
-
Oxidative Deboronation: For the detection of reactive oxygen species like hydrogen peroxide, the sensing mechanism involves an irreversible oxidative cleavage of the C-B bond.[9][10] This reaction transforms the boronic acid into a hydroxyl group, which can dramatically alter the photophysical properties of the fluorophore, often leading to a strong fluorescence turn-on response.[9][10]
Choice of Fluorophore
The selection of the fluorophore is critical and depends on the desired application. Key considerations include:
-
Excitation and Emission Wavelengths: For biological imaging, probes with longer excitation and emission wavelengths (in the red or near-infrared region) are preferred to minimize background autofluorescence from cells and tissues and to allow for deeper tissue penetration.[14]
-
Quantum Yield: A high fluorescence quantum yield is desirable for achieving high sensitivity.
-
Photostability: The probe should be resistant to photobleaching during imaging experiments.
-
Solubility and Biocompatibility: For cellular applications, the probe must be soluble in aqueous media and non-toxic to cells.[5][15]
Commonly used fluorophores for boronic acid probes include coumarins, fluoresceins, rhodamines, naphthalimides, and anthracene derivatives.[5][10][13][18][19]
Enhancing Selectivity: The Power of Diboronic Acids
For enhanced selectivity, particularly for specific saccharides like glucose, probes incorporating two boronic acid moieties are often designed.[5] These "diboronic acid" probes can form more stable complexes with glucose by binding to its multiple diol units, leading to higher affinity and selectivity over other monosaccharides.[20][21]
Part 2: Synthesis and Characterization Protocols
The synthesis of boronic acid-based fluorescent probes typically involves the functionalization of a parent fluorophore with a boronic acid or boronate ester group.
General Synthetic Strategies
A common approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where a halogenated fluorophore is coupled with a diboron reagent (e.g., bis(pinacolato)diboron) to introduce the boronate ester. Alternatively, a fluorophore bearing a reactive group (e.g., an amine or hydroxyl) can be coupled to a boronic acid derivative that has a complementary reactive handle.
Protocol 2.2: Synthesis of an Anthracene-Based Monoboronic Acid Probe
This protocol describes a representative synthesis of a simple anthracene-based boronic acid probe, which can serve as a starting point for more complex designs.[4][6]
Materials:
-
9-Bromoanthracene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium periodate (NaIO₄)
-
Ammonium acetate (NH₄OAc)
-
Tetrahydrofuran (THF)
-
Water (deionized)
Procedure:
-
Synthesis of 9-Anthraceneboronic acid pinacol ester:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 9-bromoanthracene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pinacol ester.
-
-
Deprotection to 9-Anthraceneboronic acid:
-
Dissolve the 9-anthraceneboronic acid pinacol ester (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add sodium periodate (2.0 eq) and ammonium acetate (2.0 eq).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final boronic acid probe.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Purity Analysis (HPLC): To determine the purity of the final compound.
Part 3: Application Protocols
This section provides detailed protocols for utilizing boronic acid probes for the detection of saccharides and reactive oxygen species.
Protocol 3.1: In Vitro Glucose Sensing
This protocol outlines the steps for evaluating the glucose sensing capabilities of a newly synthesized boronic acid probe in a buffer solution.[4][5]
Materials:
-
Synthesized boronic acid fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solution of D-glucose (e.g., 1 M in PBS)
-
Fluorometer
-
96-well black plates
Procedure:
-
Prepare a stock solution of the boronic acid probe in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1-10 mM.[5]
-
Prepare working solutions of the probe by diluting the stock solution in PBS (pH 7.4) to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Prepare a series of glucose solutions of varying concentrations by serially diluting the glucose stock solution in PBS.
-
In a 96-well black plate, add a fixed volume of the probe working solution to each well.
-
Add varying volumes of the glucose solutions to the wells to achieve a range of final glucose concentrations (e.g., 0-100 mM). Ensure the final volume in each well is the same by adding the appropriate volume of PBS.
-
Incubate the plate at room temperature for a sufficient time to allow for the binding equilibrium to be reached (typically 15-30 minutes).
-
Measure the fluorescence intensity of each well using a fluorometer. Set the excitation and emission wavelengths based on the spectral properties of the probe.
-
Plot the fluorescence intensity (or the change in fluorescence, F/F₀) against the glucose concentration to generate a binding curve.
-
Calculate the apparent binding constant (Kₐ) from the binding curve using appropriate fitting models (e.g., the Benesi-Hildebrand equation).
Data Presentation:
| Glucose Concentration (mM) | Fluorescence Intensity (a.u.) | F/F₀ |
| 0 | Value | 1.0 |
| 1 | Value | Value |
| 5 | Value | Value |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
F₀ is the fluorescence intensity in the absence of glucose.
Protocol 3.2: Cellular Imaging of Hydrogen Peroxide
This protocol describes the use of a boronic acid-based probe for detecting intracellular H₂O₂ in living cells.[9][13]
Materials:
-
Cell-permeable boronic acid probe for H₂O₂ (e.g., Peroxyfluor-1, PF1)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Culture cells (e.g., HeLa or COS-7) in a suitable culture medium supplemented with FBS and antibiotics in a glass-bottom dish or chamber slide suitable for microscopy.
-
Grow the cells to 70-80% confluency.
-
-
Probe Loading:
-
Prepare a stock solution of the boronic acid probe in DMSO.
-
Dilute the stock solution in serum-free medium to a final loading concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
H₂O₂ Treatment:
-
Prepare a fresh solution of H₂O₂ in PBS or serum-free medium.
-
Remove the probe-loading medium and wash the cells twice with warm PBS.
-
Add fresh culture medium to the cells.
-
For the experimental group, add H₂O₂ to the medium to a final concentration (e.g., 100 µM). For the control group, add an equivalent volume of the vehicle (PBS or medium).
-
Incubate for the desired time (e.g., 15-30 minutes).
-
-
Fluorescence Imaging:
-
Wash the cells twice with warm PBS to remove excess H₂O₂ and any extracellular probe.
-
Add fresh imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
-
Image the cells using a confocal microscope with the appropriate laser line for excitation and emission filter for the probe.
-
Acquire images from both the control and H₂O₂-treated cells.
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between the control and H₂O₂-treated groups to determine the fold-change in fluorescence.
Part 4: Visualizing the Mechanisms and Workflows
Diagram 1: General Sensing Mechanism of Boronic Acid Probes for Diols
Caption: Reversible binding of a diol analyte to a boronic acid probe.
Diagram 2: Workflow for In Vitro Glucose Sensing
References
- 1. The progress of selective fluorescent chemosensors by boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]
- 13. Home - Isacoff Lab [isacofflab.berkeley.edu]
- 14. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01417K [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of Boronic Acids in the Synthesis of Antifungal Agents
Prepared by: Gemini, Senior Application Scientist
Introduction: The Emergence of Boron in Antifungal Drug Discovery
For decades, the element boron was largely regarded as a synthetic curiosity by medicinal chemists. However, its unique chemical properties have propelled it to the forefront of modern drug discovery, leading to the development of several FDA-approved drugs.[1] Boronic acids, organic compounds featuring a C-B(OH)₂ functional group, are at the heart of this revolution. Their significance stems from a distinct combination of Lewis acidity and the ability to form reversible covalent bonds with diol-containing biomolecules, such as sugars and specific amino acid residues in enzyme active sites.[2][3][4] This capacity for targeted, reversible interaction has made them exceptional candidates for enzyme inhibitors and modulators of biological pathways.
In the realm of infectious diseases, boron-containing compounds (BCCs) have shown remarkable efficacy, particularly as antifungal agents.[5][6][7] The approval of drugs like Tavaborole (Kerydin®) for onychomycosis (fungal nail infection) has validated the therapeutic potential of this chemical class.[3][6] This guide provides an in-depth exploration of the mechanisms, synthetic strategies, and practical protocols involving boronic acids in the development of novel antifungal agents, tailored for researchers and drug development professionals.
Part 1: Mechanisms of Antifungal Action
The antifungal activity of boronic acid derivatives is primarily attributed to their ability to interfere with essential fungal cellular processes. The boron atom's empty p-orbital allows it to act as a Lewis acid, readily accepting a lone pair of electrons from nucleophilic hydroxyl or amino groups within biological targets.
Inhibition of Protein Synthesis via Aminoacyl-tRNA Synthetase (AARS)
A primary and well-elucidated mechanism of action for antifungal benzoxaboroles, such as Tavaborole, is the inhibition of cytoplasmic leucyl-tRNA synthetase (LeuRS).[3][8] This enzyme is critical for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA).
Causality of Inhibition: Tavaborole exploits a quality-control mechanism of the LeuRS enzyme known as "editing." The benzoxaborole moiety forms a stable adduct with the terminal ribose of the tRNA molecule within the enzyme's editing site.[5] This traps the tRNA, effectively halting the catalytic cycle and shutting down protein synthesis, which is lethal to the fungus.[3] The selectivity of these drugs arises from structural differences between fungal and human LeuRS enzymes, allowing for targeted inhibition with minimal host cytotoxicity.[3]
Caption: Fungal protein synthesis is halted by trapping tRNA in the LeuRS editing site.
Disruption of Cellular Metabolism and Integrity
Beyond protein synthesis, boronic acids can disrupt fungal viability through several other mechanisms:
-
Interference with Energy Metabolism: Some boronic acid derivatives have been shown to compromise fungal energy metabolism by inhibiting key enzymes like succinate dehydrogenase (SDH) and reducing intracellular ATP levels.[9]
-
Cell Membrane and Wall Disruption: Phenylboronic acid derivatives can induce abnormal cell morphology, increase cell membrane permeability, and lead to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress.[10] Boric acid itself has been noted to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane, and disrupt the formation of hyphae.[11][12]
-
Interaction with NAD: Boric acid can form complexes with ribose-containing molecules, including the essential co-enzyme Nicotinamide Adenine Dinucleotide (NAD), potentially disrupting numerous metabolic pathways that rely on it.[6]
Part 2: Core Synthetic Strategies & Protocols
The versatility of boronic acids makes them powerful building blocks in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for incorporating boronic acids into complex molecules, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[13][14]
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide or triflate.[14][15] Its reliability, mild conditions, and the commercial availability of a vast array of boronic acids have made it a cornerstone of modern pharmaceutical synthesis.[16][17]
The Catalytic Cycle: The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The palladium-catalyzed cycle for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the synthesis of biaryl compounds, which are common scaffolds in antifungal agents.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 eq)
-
Aryl Boronic Acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (e.g., 3 mol% Pd(OAc)₂), and base (e.g., 2.0 eq K₂CO₃).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Ethanol, plus a small amount of water if using K₂CO₃). The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Self-Validation & Causality:
-
Why an inert atmosphere? To prevent the oxidation of the catalytically active Pd(0) species to inactive Pd(II) oxides.[15]
-
Why a base? The base is essential for activating the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[14][15]
-
Why a mixed solvent system? Often, a mixture of a non-polar solvent (like toluene) and a polar solvent (like ethanol or water) is used to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.[18]
Case Study: Synthesis of Benzoxaborole Scaffolds
The benzoxaborole core is present in approved drugs like the anti-inflammatory agent Crisaborole and the antifungal Tavaborole.[3][19] Its synthesis often involves the intramolecular cyclization of an ortho-(hydroxymethyl)phenylboronic acid.[4]
Protocol 2: Synthesis of a 5-Substituted-1-hydroxy-1,3-dihydro-2,1-benzoxaborole
This protocol is an adaptation of literature methods for creating the core benzoxaborole structure, a key step toward analogs of Crisaborole or Tavaborole.[4][20]
Step A: Synthesis of an ortho-(hydroxymethyl)phenylboronic acid intermediate
-
Start with a suitably substituted ortho-bromobenzyl alcohol.
-
Protect the alcohol group (e.g., as a silyl ether).
-
Perform a lithium-halogen exchange at low temperature (e.g., -78 °C) using n-butyllithium.
-
Trap the resulting aryllithium species with a trialkyl borate, such as triisopropyl borate.
-
Perform an acidic workup (e.g., with dilute HCl) to hydrolyze the borate ester and remove the alcohol protecting group, yielding the desired ortho-(hydroxymethyl)phenylboronic acid. This intermediate often cyclizes spontaneously to the benzoxaborole.
Step B: Final Modification (Example based on Crisaborole Synthesis)
-
Williamson Ether Synthesis: To a flask containing the benzoxaborole intermediate from Step A (e.g., 5-bromo-1-hydroxy-1,3-dihydro-2,1-benzoxaborole) and a substituted phenol (e.g., 4-cyanophenol) in a solvent like DMF, add a base such as K₂CO₃.[20]
-
Reaction: Heat the mixture (e.g., to 110 °C) for several hours until the starting material is consumed (monitored by HPLC or TLC).[20]
-
Work-up and Purification: Cool the reaction, quench with ice water, and extract with an organic solvent. The crude product is then purified, often by recrystallization or chromatography, to yield the final benzoxaborole product.[20]
Caption: A generalized workflow for the synthesis of benzoxaborole-based compounds.
Part 3: Data Summary of Boronic Acid Antifungal Activity
The efficacy of novel boronic acid derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Example Structure / Name | Target Organism(s) | Reported MIC (µg/mL) | Reference |
| Benzoxaboroles | Tavaborole (AN2690) | T. rubrum, T. mentagrophytes | 1.0 - 2.0 | [3] |
| Heterocyclic Organoborons | Compound 1l (a 5-membered ring derivative) | M. canis | 3.12 | [21] |
| Heterocyclic Organoborons | Various 7-membered ring derivatives | T. mentagrophytes | 12.5 - 50 | [21] |
| Phenylboronic Acids | Compound A49 (2-chloro-5-trifluoromethoxybenzeneboronic acid) | Botrytis cinerea | 0.39 (EC₅₀ value) | [10] |
| Benzoboroxoles | Compound 34 (azepan-1-yl substituted) | T. mentagrophytes | 21.0 (µM) | [3] |
Part 4: Challenges and Future Directions
Despite their successes, the synthesis and development of boronic acid-based antifungals are not without challenges. Issues include the potential for protodeboronation (loss of the boronic acid group) under certain conditions and the need for careful purification strategies.
The future of this field is promising, with ongoing research focused on:
-
Novel Scaffolds: Synthesizing new boron-containing heterocycles to discover compounds with novel mechanisms of action or improved pharmacokinetic profiles.[7][21]
-
Combination Therapies: Exploring the use of boronic acids to inhibit fungal resistance mechanisms, similar to how vaborbactam inhibits bacterial β-lactamases, thereby potentiating existing antifungal drugs.[2][22]
-
Agricultural Applications: Developing boron-based fungicides to protect crops from pathogenic fungi, addressing a critical need in global food security.[10]
The continued exploration of boron chemistry will undoubtedly lead to the discovery of the next generation of powerful and selective antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Vaborbactam - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Effects of boron-containing compounds in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid derivatives inhibit Candida albicans growth by compromising energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Activity of Boric Acid, Triclosan and Zinc Oxide Against Different Clinically Relevant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. mdpi.com [mdpi.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. benchchem.com [benchchem.com]
- 19. Crisaborole - Wikipedia [en.wikipedia.org]
- 20. Crisaborole synthesis - chemicalbook [chemicalbook.com]
- 21. In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Application Note & Protocols: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling Using Fluorinated Boronic Acids
Abstract
The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique biological activities.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for the synthesis of these C(sp²)–C(sp²) linked biaryl systems.[5][6] This guide provides a detailed examination and field-proven protocols for the synthesis of 2-arylpyridines, with a specific focus on the strategic use of fluorinated arylboronic acids. The incorporation of fluorine atoms can significantly enhance the pharmacological properties of the final compounds, including metabolic stability and binding affinity.[7][8] We will explore the underlying principles, advantages, and mechanistic nuances of employing these valuable reagents, offering comprehensive, step-by-step protocols for both conventional and microwave-assisted synthesis, alongside expert insights for reaction optimization and troubleshooting.
Introduction: The Strategic Value of Fluorinated 2-Arylpyridines
The pyridine ring is a cornerstone motif in drug discovery, present in approximately 20% of the top 200 commercial drugs.[9] When arylated at the 2-position, the resulting structures often exhibit potent biological activities, including kinase inhibition, making them highly sought after in oncology and inflammation research.[1][10][11][12]
The strategic introduction of fluorine into these scaffolds is a well-established tactic in medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's physicochemical profile. Utilizing fluorinated boronic acids in the synthesis of 2-arylpyridines offers two primary advantages:
-
Modulation of Final Product Properties: Introduction of fluorine or trifluoromethyl (CF₃) groups can dramatically alter lipophilicity, pKa, metabolic stability, and binding interactions of the target molecule, often leading to improved drug-like characteristics.[7][13]
-
Enhanced Reactivity of the Boronic Acid: The strong electron-withdrawing nature of fluorine substituents increases the Lewis acidity of the boronic acid.[14] This heightened acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction efficiency compared to non-fluorinated analogues.[7][15]
The Suzuki-Miyaura Reaction: Mechanism and Key Parameters
The palladium-catalyzed Suzuki-Miyaura coupling is the gold standard for forging the C-C bond between a 2-halopyridine (or equivalent electrophile) and an arylboronic acid. The reaction proceeds through a well-established catalytic cycle.[10][13][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst System (Palladium & Ligand): The choice is critical, especially for heteroaromatic substrates. 2-Halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center, inhibiting catalytic activity. Modern systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step, particularly with less reactive 2-chloropyridines.[10][15][17] Pre-catalysts like XPhos Pd G2 are often effective.[10]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[13][16] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used because they are strong enough to promote the reaction but often minimize side reactions like protodeboronation.[10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is typically employed.[6][10] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
The "Fluorine Effect": Working with Fluorinated Boronic Acids
While advantageous, fluorinated boronic acids require specific considerations. Their increased Lewis acidity makes them more susceptible to protodeboronation , a key side reaction where the C-B bond is cleaved by a proton source (often water) before cross-coupling can occur.
Strategies to Mitigate Protodeboronation:
-
Use of Boronate Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, is a highly effective strategy.[18][19] These compounds are more resistant to decomposition and slowly release the active boronic acid under reaction conditions, keeping its concentration low and favoring the desired cross-coupling.[18]
-
Anhydrous Conditions: While some water is often necessary, using rigorously dried organic solvents and minimizing excess water can suppress this side reaction.[18] In some cases, anhydrous bases like cesium fluoride (CsF) can be used.[20]
-
Optimized Base Selection: Weaker bases, such as K₂CO₃ or K₃PO₄, are often preferred over strong hydroxides (NaOH, KOH) to reduce the rate of protodeboronation.[18]
Caption: Decision workflow for selecting the appropriate boron reagent.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol provides a robust starting point that can be optimized for specific substrates.[10]
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine, 2-bromopyridine) (1.0 equiv)
-
Fluorinated Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealable reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-halopyridine (1.0 equiv), the fluorinated arylboronic acid derivative (1.2 equiv), the base (2.5 equiv), and the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[16]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.[1][13]
Protocol 2: Microwave-Assisted Synthesis
This method often provides significant advantages in reducing reaction times from hours to minutes.[13]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial and microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the 2-halopyridine (1.0 equiv), fluorinated arylboronic acid derivative (1.3 equiv), base (2.5 equiv), and palladium catalyst (5 mol%).
-
Solvent Addition: Add the degassed solvent system.
-
Sealing: Seal the vial with a cap designed for microwave synthesis.
-
Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes). The power should be adjusted to maintain the target temperature.
-
Cooling & Work-up: After the reaction is complete, ensure the vial has cooled to room temperature before opening. Perform the work-up and purification as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions reported for Suzuki-Miyaura couplings to form 2-arylpyridines, which can serve as a starting point for optimization.
| Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10%) | Na₃PO₄ | Dioxane/H₂O | 100 | 82 | [21] |
| Pyridine-2-sulfonyl fluoride | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (10%) | Na₃PO₄ | Dioxane/H₂O | 100 | 73 | [5] |
| Pyridine-2-sulfonyl fluoride | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (10%) | Na₃PO₄ | Dioxane/H₂O | 100 | 89 | [5][22] |
| 2-Bromopyridine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5%) / SPhos (6%) | K₃PO₄ | Dioxane | 110 | ~85 (inferred) | [10][23] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Toluene | 100 | 98 | [15] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Catalyst deactivation; Insufficiently active catalyst system. | Increase reaction temperature or time. Screen different catalyst/ligand systems (e.g., Buchwald ligands like SPhos, XPhos). Screen alternative bases (Cs₂CO₃, K₂CO₃) and solvents.[10] |
| Protodeboronation | Boronic acid instability; Excess water or protic solvent; Base is too strong. | Switch to a more stable boronate ester (pinacol, MIDA) or trifluoroborate salt.[18][19] Use anhydrous conditions or a weaker base (K₂CO₃).[18] |
| Homocoupling of Boronic Acid | Oxygen in the reaction vessel; Catalyst system promotes homocoupling. | Ensure the reaction setup is strictly under an inert atmosphere. Thoroughly degas all solvents. Lowering the reaction temperature may help.[10] |
| Starting Halide Remains | Low catalyst activity or loading; Reaction time is too short. | Increase catalyst loading (e.g., from 3% to 5%). Increase reaction time and monitor by LC-MS. Verify the activity of the catalyst.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling using fluorinated boronic acids is a powerful and highly adaptable method for the synthesis of medicinally relevant 2-arylpyridines. By understanding the mechanistic principles and the specific challenges posed by these reactive intermediates, researchers can strategically select catalysts, bases, and reaction formats to achieve high yields and purity. The protocols provided herein serve as a validated starting point for the efficient construction of diverse molecular libraries, accelerating discovery programs in pharmaceuticals and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yields in Suzuki coupling with 4-Borono-3-fluorobenzoic acid
Technical Support Center: Suzuki Coupling with 4-Borono-3-fluorobenzoic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, building block. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and significantly improve your reaction yields.
This compound is a challenging substrate due to the combined electronic effects of the ortho-fluoro and para-carboxylic acid groups. The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow the crucial transmetalation step.[1][2] The carboxylic acid moiety introduces issues of solubility and potential catalyst inhibition. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check is crucial.
-
Catalyst Activity: Ensure your palladium source and phosphine ligand are active. Phosphine ligands are susceptible to oxidation, and Pd(II) precatalysts can degrade over time.[3] Use reagents from a fresh, properly stored bottle or consider a highly active, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[4] Ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Base Effectiveness: The base is critical for activating the boronic acid to form the more nucleophilic boronate species.[6][7] For this acidic substrate, a strong enough base is required to deprotonate both the carboxylic acid and the boronic acid. Ensure your base is finely powdered, anhydrous, and soluble enough in the reaction medium.
Q2: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?
A2: Protodeboronation is a major side reaction, especially for electron-deficient boronic acids like this one.[1][8] It is often accelerated by high temperatures and the presence of water.
-
Use Milder Bases: While a strong base is needed, overly harsh conditions can promote this side reaction. Consider switching from hydroxides to bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[9][10] These are generally more resistant to protodeboronation under coupling conditions.
-
Lower Reaction Temperature: If possible, screen for a more active catalyst system that allows you to run the reaction at a lower temperature.
Q3: A major byproduct is the homocoupling of my boronic acid. What causes this?
A3: Homocoupling is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[3]
-
Rigorous Degassing: This is the most critical factor. Use freeze-pump-thaw cycles for your solvent or sparge thoroughly with argon for at least 30 minutes.[11]
-
Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled dimer and favoring the cross-coupling pathway.[11]
In-Depth Troubleshooting & Optimization Guides
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of palladium source and ligand is the most critical factor for success with this challenging substrate. The electron-deficient nature of the boronic acid slows down the transmetalation step, while the ortho-fluoro group adds steric hindrance. This demands a highly active catalyst system.
Causality: You need a ligand that is both electron-rich and bulky.
-
Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step with the aryl halide.[12]
-
Bulky ligands promote the reductive elimination step to release the product and also help to stabilize the active monoligated Pd(0) species.[13][14]
Recommended Systems:
-
Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[15][16] They provide the necessary combination of steric bulk and electron-donating properties.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be even more effective than phosphines in some cases, offering high stability and activity.[17][18]
Troubleshooting Protocol: Catalyst/Ligand Screening
If your standard conditions (e.g., Pd(PPh₃)₄) fail, set up a parallel screen with more advanced systems.
| Parameter | Condition 1 (Baseline) | Condition 2 (Buchwald) | Condition 3 (NHC) |
| Pd Source | Pd(PPh₃)₄ (2 mol%) | XPhos Pd G3 (2 mol%) | PEPPSI-IPr (2 mol%) |
| Ligand | None (included) | None (included) | None (included) |
| Base | K₂CO₃ (3.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Toluene |
| Temperature | 100 °C | 100 °C | 100 °C |
Monitor by LC-MS to determine the most promising system for further optimization.
Base Selection: A Delicate Balance
The base plays a triple role: it activates the boronic acid, facilitates the formation of the Ar-Pd-OR intermediate, and accelerates reductive elimination.[19] With this compound, the base must first neutralize the acidic carboxylic acid proton before it can activate the boronic acid. This means at least 2 equivalents are needed for the substrate alone, plus an additional equivalent for the catalytic cycle.
Causality: A base that is too weak will not form the active boronate species, halting the catalytic cycle.[6][7] A base that is too harsh can promote protodeboronation.[9] Solubility is also key; an insoluble base will be ineffective.
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the best choice for difficult couplings. It is strong enough to be effective but generally does not cause the rapid substrate decomposition seen with hydroxides.[9]
-
Cesium Carbonate (Cs₂CO₃): A strong, effective base, particularly useful in anhydrous solvent systems.
-
Potassium Fluoride (KF) / Cesium Fluoride (CsF): Fluoride ions can act as a base and have a high affinity for boron, which can facilitate transmetalation.[20] This is especially useful if your substrate is sensitive to stronger bases.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.8 mmol, 1.8 equiv.), and finely powdered, anhydrous K₃PO₄ (4.0 mmol, 4.0 equiv.). The excess boronic acid and base are crucial for driving this challenging reaction to completion.
-
Inerting the Vessel: Seal the flask with a septum and cycle between vacuum and backfilling with argon three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or CPME, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS every 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add 1M HCl (10 mL) to neutralize the base and protonate the product. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. portal.fis.tum.de [portal.fis.tum.de]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
common side reactions with 4-Borono-3-fluorobenzoic acid and how to avoid them
Welcome to the technical support center for 4-Borono-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent in cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when using this compound in Suzuki-Miyaura coupling?
When using this compound, you are likely to encounter three principal side reactions common to aryl boronic acids: Protodeboronation, Homocoupling, and Oxidation.[1] The specific substituents on this molecule—an electron-withdrawing fluorine and a carboxylic acid—can influence the extent of these side reactions.
-
Protodeboronation: This is the undesired cleavage of the C–B bond, which is replaced by a C–H bond, yielding 3-fluorobenzoic acid as a byproduct.[2] This reaction is a significant pathway for yield loss and can be catalyzed by acid or base, or it can occur thermally.[1][2]
-
Homocoupling: This side reaction produces a symmetrical biaryl, in this case, a difluoro-dicarboxylic acid, by coupling two molecules of the boronic acid. This process is often mediated by the palladium catalyst, particularly in the presence of oxygen or if the concentration of Pd(II) species is high.[1][3]
-
Oxidation: The boronic acid group can be oxidized to a hydroxyl group, though this is often less prevalent than protodeboronation and homocoupling under well-deoxygenated conditions.
Q2: My main byproduct is 3-fluorobenzoic acid. What is causing this protodeboronation and how can I prevent it?
The formation of 3-fluorobenzoic acid is a classic case of protodeboronation.[2] This side reaction is highly dependent on the reaction conditions, especially pH, temperature, and water content.[1][2] The base-catalyzed pathway is particularly relevant to Suzuki-Miyaura coupling conditions.[1]
Causality: Under the basic conditions of the Suzuki reaction, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form.[4] While this boronate is necessary for the transmetalation step, it can also react with a proton source (like water) in a rate-limiting step to undergo protodeboronation.[2] Electron-withdrawing groups, such as the fluorine and carboxylic acid on your molecule, can influence the rate of this process.
Mitigation Strategies:
-
Choice of Base: Use the weakest base necessary to promote the reaction. Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or K₂CO₃ instead of stronger ones like NaOH or Cs₂CO₃.
-
Solvent System: While some water is often necessary, excess water can promote protodeboronation. Use anhydrous solvents or a carefully controlled solvent/water ratio.
-
Temperature Control: Avoid excessively high temperatures or prolonged reaction times, as these can promote thermal decomposition and protodeboronation.[5]
-
Use of Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[6] These esters are more resistant to protodeboronation and release the active boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing degradation.[7]
-
Masking Reagents: Employ a "slow-release" strategy by adding a masking reagent like diethanolamine. This forms a stable complex that protects the boronic acid from degradation while liberating the active reagent as needed for the catalytic cycle.[7][8]
Q3: I'm seeing a significant amount of a symmetrical biaryl impurity. What leads to this homocoupling and what are the best ways to suppress it?
The formation of a symmetrical biaryl from the boronic acid is a result of palladium-mediated homocoupling.[3] This side reaction consumes your starting material and complicates purification.
Causality: Homocoupling can occur through two primary mechanisms:
-
Reductive Activation of Pd(II): When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), two molecules of the boronic acid can be consumed to reduce it to the active Pd(0) species, producing the homocoupled dimer in the process.[1]
-
Presence of Oxygen: If the reaction is not thoroughly deoxygenated, O₂ can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in oxidative homocoupling pathways.[3][5]
Mitigation Strategies:
-
Thorough Degassing: This is the most critical step. Ensure your solvent and reaction mixture are rigorously deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[5]
-
Use of a Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, minimizing the concentration of Pd(II) available for homocoupling pathways.[3]
-
Catalyst Choice: Use a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to avoid the initial reductive activation step that consumes the boronic acid.
-
Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Q4: How does the carboxylic acid group on this compound interfere with the reaction?
Yes, the carboxylic acid group can introduce complications. Under the basic conditions required for the Suzuki-Miyaura reaction, the acidic proton is removed to form a carboxylate salt.[5] This has two main consequences:
-
Solubility Issues: The resulting carboxylate salt may have poor solubility in common organic solvents (e.g., toluene, dioxane), which can slow down or even inhibit the reaction by creating a heterogeneous mixture.[5]
-
Catalyst Interaction: The carboxylate anion could potentially coordinate to the palladium center.[5] This can sometimes be beneficial by stabilizing the catalyst, but it can also inhibit reactivity by blocking sites needed for the catalytic cycle to proceed.
Troubleshooting Steps:
-
Solvent and Base Selection: Carefully choose a solvent system that can solubilize the carboxylate salt. A mixture of an organic solvent with a more polar co-solvent or water is often necessary. The choice of cation from the base (e.g., K⁺, Cs⁺, Na⁺) can also significantly impact solubility.
-
Protecting Group Strategy: In particularly difficult cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a viable strategy. The ester can be hydrolyzed post-coupling to regenerate the free acid.[9]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Problem: Low Yield of Desired Product with Complex Byproduct Profile
A low yield accompanied by multiple spots on a TLC plate indicates that several competing side reactions are occurring.
Comparative Data: Condition Optimization
The choice of reaction parameters is critical for minimizing side reactions. The following table summarizes common choices and their rationale.
| Parameter | Common Choice(s) | Rationale & Impact on Side Reactions |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Pd(0) sources avoid the initial reductive homocoupling seen with Pd(II) sources like Pd(OAc)₂.[1] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, outcompeting side reactions. |
| Base | K₂CO₃, K₃PO₄, CsF | Milder, non-hydroxide bases are generally preferred to minimize base-catalyzed protodeboronation.[1] CsF can also suppress homocoupling.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | The solvent must balance the solubility of the organic halide, the boronic acid, and its carboxylate salt form.[5] Anhydrous conditions can be attempted but may slow transmetalation. |
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol incorporates best practices to suppress protodeboronation and homocoupling.
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), and finely ground K₃PO₄ (3.0 eq).
-
Solvent Addition & Degassing: Add the chosen solvent (e.g., dioxane/H₂O 10:1, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate to recover the carboxylic acid product.
Protocol 2: Conversion to N-Methyliminodiacetic Acid (MIDA) Boronate Ester
This protocol creates a stable, slow-release version of the boronic acid, ideal for complex couplings or when protodeboronation is severe.[7]
-
Ester Formation: In a round-bottom flask, suspend this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in DMSO.
-
Dehydration: Heat the mixture to 80-100 °C under vacuum for 1-2 hours to drive off water and form the MIDA ester.
-
Isolation: Cool the reaction mixture. The MIDA boronate often precipitates and can be isolated by filtration and washing with a solvent like acetone or ether. Dry the solid thoroughly.
-
Usage in Coupling: The isolated MIDA boronate can be used directly in a Suzuki-Miyaura coupling reaction under anhydrous basic conditions (e.g., using K₂CO₃ in THF). The base slowly hydrolyzes the MIDA ester, releasing the boronic acid for the catalytic cycle.
Catalytic Cycle and Competing Side Reactions
The following diagram illustrates the desired Suzuki-Miyaura cycle and the points where the primary side reactions diverge.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. globalscientificjournal.com [globalscientificjournal.com]
Technical Support Center: Optimization of Reaction Conditions for Sterically Hindered Boronic Acids
Welcome to the technical support hub for scientists and researchers navigating the complexities of cross-coupling reactions with sterically hindered boronic acids. As a Senior Application Scientist, I understand that substrates bearing significant steric bulk, such as di-ortho-substituted arylboronic acids, present unique challenges to standard protocols like the Suzuki-Miyaura coupling. This guide is structured to provide not just solutions, but a deep, mechanistic understanding to empower your experimental design.
This resource is divided into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to the most common initial problems.
-
In-Depth Troubleshooting Guides: Detailed explorations of critical reaction parameters and advanced strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a hindered boronic acid is giving low to no yield. What are the first things I should check?
A1: When a coupling reaction with a sterically demanding substrate fails, the issue often lies in one of three areas: catalyst activity, reaction conditions that don't overcome the steric barrier, or reagent instability.
Initial Checklist:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] The primary challenge with hindered substrates is facilitating the transmetalation and reductive elimination steps of the catalytic cycle.[2] You need a catalyst system specifically designed to handle steric bulk.
-
Oxygen Contamination: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[2]
-
Reagent Quality: Sterically hindered boronic acids can be prone to decomposition. Verify the purity and integrity of your boronic acid, aryl halide, and base.
-
Base & Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base is often required, and the solvent must be anhydrous and thoroughly degassed.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?
A2: Protodeboronation, the replacement of the –B(OH)₂ group with a hydrogen atom, is a common decomposition pathway, especially with electron-deficient or heteroaromatic boronic acids under harsh basic conditions.[3][4]
Mitigation Strategies:
-
Use Milder Bases: If compatible with your system, switch from strong bases like K₃PO₄ or Cs₂CO₃ to milder options like KF.[3]
-
Employ Anhydrous Conditions: Water can facilitate protodeboronation.[3] Ensure your solvents are anhydrous and your base is finely powdered and dry.
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative. Air-stable N-methyliminodiacetic acid (MIDA) boronates, pinacol esters, or potassium trifluoroborate salts are excellent alternatives.[3][5][6] These reagents slowly release the boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[5][6]
Q3: How do I select the right catalyst and ligand for a di-ortho-substituted boronic acid?
A3: This is the most critical factor for success. The ligand's role is to stabilize the palladium center, promote oxidative addition, and, most importantly, accelerate the sterically demanding transmetalation and reductive elimination steps.[2][7][8]
Key Ligand Characteristics:
-
Steric Bulk: The ligand itself must be bulky. This creates a coordinatively unsaturated palladium center that is more reactive. It also promotes the final C-C bond-forming reductive elimination step.[9][10]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which facilitates the initial oxidative addition step, especially with challenging electrophiles like aryl chlorides.[3][7]
Recommended Ligand Classes:
-
Biaryl Monophosphine Ligands (Buchwald Ligands): These are the gold standard. Ligands like XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[1][2]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and can be very effective catalysts for hindered couplings, offering high stability and activity.[2][11]
-
Specialized Ligands: For extremely demanding couplings, ligands like BI-DIME or AntPhos have been developed to facilitate the formation of tetra-ortho-substituted biaryls.[10][12][13]
In-Depth Troubleshooting Guides
Guide 1: Mastering the Catalytic Cycle with Hindered Substrates
The Suzuki-Miyaura reaction proceeds through a catalytic cycle. Steric hindrance creates specific bottlenecks at each stage. Understanding these helps in rational optimization.
Caption: The Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks.
-
Oxidative Addition: The first step where the aryl halide adds to the Pd(0) center. While less impacted by hindrance on the boronic acid, bulky groups on the aryl halide can slow this step. Using highly electron-rich ligands can accelerate this process.[7]
-
Transmetalation: (Primary Bottleneck) This is the transfer of the organic group from the boron to the palladium center.[2] The boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (boronate).[14][15] When both coupling partners have ortho-substituents, their steric clash severely impedes the approach to the palladium center.[16]
-
Solution: Employ highly active catalyst systems with bulky ligands (e.g., XPhos Pd G3 precatalyst). These ligands create a more accessible coordination sphere on the palladium and promote the exchange.[2] Use a strong base (K₃PO₄, Cs₂CO₃) to ensure efficient formation of the active boronate species.[3]
-
-
Reductive Elimination: (Secondary Bottleneck) The final step where the two coupled organic fragments are expelled from the palladium to form the new C-C bond and regenerate the Pd(0) catalyst. The formation of a sterically congested biaryl product can be energetically unfavorable.[8]
Guide 2: Strategic Selection of Reaction Components
A systematic approach to selecting reagents is crucial. The following table provides a starting point for optimizing a challenging coupling.
| Component | Recommendation for Hindered Substrates | Rationale & Key Considerations |
| Pd Precatalyst | Palladacycle G3 or G4 Precatalysts (e.g., XPhos Pd G3) | These are air-stable and provide a reliable method for rapidly generating the active L-Pd(0) species in solution upon exposure to a base.[8] |
| Ligand | 1st Gen: XPhos, SPhos, RuPhosSpecialized: AntPhos, BI-DIME | Buchwald-type biaryl phosphines are the most reliable choice.[2][12] Their bulk and electron-donating properties are essential to accelerate the rate-limiting steps.[7][8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | A strong, non-coordinating base is needed to form the boronate without interfering with the catalyst.[3][11] Base strength and solubility are critical; ensure the base is finely powdered.[19] |
| Solvent | Dioxane, Toluene, THF, 2-MeTHF | Anhydrous, degassed aprotic solvents are standard.[20] A small amount of water can sometimes be beneficial by aiding base solubility and formation of the Pd-hydroxo complex, which can accelerate transmetalation, but it also increases the risk of protodeboronation.[19][21] |
| Temperature | 80-140 °C | Higher temperatures are often required to overcome the high activation energies associated with hindered substrates.[3] Monitor for thermal decomposition of reagents. |
| Boron Source | Boronic Acid, MIDA Boronate, Trifluoroborate | If the boronic acid is unstable, use an air-stable surrogate like a MIDA boronate for slow, controlled release in situ.[5][6] This is especially critical for heteroaromatic or vinyl boronic acids. |
Guide 3: Troubleshooting Workflow for Failed Reactions
When a reaction fails, a logical, stepwise approach to troubleshooting is more effective than random screening.
Caption: A stepwise workflow for troubleshooting failed Suzuki-Miyaura couplings.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol uses a Buchwald-type palladacycle precatalyst, which is highly effective for challenging substrates.[2]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes. This is a critical step to prevent catalyst deactivation.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block (typically 100–120 °C). Stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of an Air-Stable MIDA Boronate
For boronic acids prone to decomposition, conversion to a MIDA boronate provides a robust, bench-stable alternative that enables slow release during the coupling reaction.[5][6]
A. MIDA Boronate Synthesis:
-
Dissolution: In a flask, dissolve the unstable boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 10:1 mixture of DMSO and water.
-
Dehydration: Heat the mixture at 80 °C under vacuum for 2-4 hours to remove water azeotropically.
-
Isolation: Cool the mixture to room temperature. Add acetonitrile to precipitate the MIDA boronate.
-
Purification: Collect the solid by vacuum filtration, wash with cold acetonitrile and diethyl ether, and dry under high vacuum. The resulting solid is typically bench-stable for months.
B. Suzuki Coupling with MIDA Boronate:
-
Follow the general procedure in Protocol 1 , substituting the boronic acid with the MIDA boronate (1.2–1.5 equiv).
-
The base (e.g., K₃PO₄) and trace water in the solvent system will facilitate the slow hydrolysis of the MIDA boronate, releasing the active boronic acid in situ.[6] This method is particularly effective for coupling with challenging aryl chlorides.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Protodeboronation in 4-Borono-3-fluorobenzoic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating side reaction: protodeboronation, specifically concerning 4-borono-3-fluorobenzoic acid. As an electron-deficient arylboronic acid, this valuable reagent is particularly susceptible to the undesired cleavage of its carbon-boron bond. This document is designed to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to proactively design more robust and successful reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding protodeboronation.
Q1: What is protodeboronation and why is it a problem with my this compound?
A1: Protodeboronation is an undesired chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1][2] In the context of your reaction, this compound is consumed and converted into the byproduct 3-fluorobenzoic acid. This side reaction competes directly with your desired transformation (e.g., a Suzuki-Miyaura coupling), reducing the overall yield of your target molecule.[2] Electron-deficient arylboronic acids, like your substrate, are known to be particularly prone to this decomposition pathway, especially under basic conditions.[3][4][5]
Q2: What are the immediate signs of protodeboronation in my reaction analysis?
A2: The most direct evidence is the detection of the protodeboronated byproduct, 3-fluorobenzoic acid, in your crude reaction mixture. You can identify this using analytical techniques such as LC-MS, GC-MS, or ¹H NMR spectroscopy.[2] Its presence will correlate with a reduced yield of your desired product and a significant amount of unreacted coupling partner (e.g., your aryl halide).
Q3: My reaction has low yield. How do I confirm protodeboronation is the culprit and not just a poorly optimized reaction?
A3: A key diagnostic experiment is to run a "blank" reaction. Set up your standard reaction but omit the aryl halide coupling partner. If you observe the consumption of this compound and the formation of 3-fluorobenzoic acid, this strongly indicates that protodeboronation is a significant competing pathway under your current conditions.
Q4: Can I use a milder base to prevent this? Which ones are recommended?
A4: Absolutely. The choice of base is critical. Strong bases can accelerate protodeboronation.[6] Switching from strong bases like sodium or potassium hydroxide to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) is a highly recommended first step in troubleshooting.[6]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues arising from protodeboronation.
Problem: My reaction yield is consistently low, and I've confirmed the major byproduct is 3-fluorobenzoic acid.
This is the classic symptom of significant protodeboronation. The C–B bond of your starting material is being cleaved faster than it can participate in the desired cross-coupling.
Causality: The "Why"
Protodeboronation of arylboronic acids can be catalyzed by both acid and, more relevantly for Suzuki-Miyaura couplings, by base.[1][7] The process is often accelerated by the presence of water, which acts as the proton source, and higher temperatures.[2][6] For electron-deficient systems like this compound, the formation of the 'ate' complex, or boronate ([ArB(OH)₃]⁻), under basic conditions makes the aryl group more susceptible to protonolysis.[2][4][7]
Solution Pathway 1: Rigorous Control of Reaction Conditions
The first line of defense is to create an environment where the desired reaction is kinetically favored over the decomposition pathway.
Step-by-Step Protocol for Optimizing Conditions:
-
Ensure Anhydrous Conditions: While trace water can be beneficial in some Suzuki couplings, excess water provides a ready source of protons for protodeboronation.[6]
-
Use oven-dried or flame-dried glassware.
-
Use anhydrous, degassed solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, solvent purification systems).
-
Ensure all reagents, especially the base, are anhydrous.
-
-
Lower the Reaction Temperature: Higher temperatures accelerate nearly all reactions, including protodeboronation.[6]
-
Optimize the Base: As mentioned in the FAQs, the base is a critical parameter. A systematic screen is often necessary.
Table 1: Comparison of Common Bases for Mitigating Protodeboronation
| Base | Strength | Typical Observation | Recommendation |
| NaOH, KOH, K₂CO₃ | Strong/Moderate | Often accelerate protodeboronation, especially in the presence of water.[8] | Avoid if protodeboronation is observed. If K₂CO₃ is used, ensure it is anhydrous. |
| K₃PO₄, Cs₂CO₃ | Mild/Moderate | Generally considered superior for suppressing protodeboronation with sensitive substrates.[6] | Primary recommendation. Start with K₃PO₄ or Cs₂CO₃ as your base. |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Can be effective but may not be sufficient to drive the catalytic cycle for all substrates. | Consider for highly sensitive systems, but catalytic activity may be compromised. |
Solution Pathway 2: Modify the Boron Reagent
If optimizing conditions is insufficient, the most robust strategy is to increase the stability of the boronic acid itself by converting it to a boronic ester.
Causality: The "Why"
Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are significantly more stable towards protodeboronation than the corresponding free boronic acids.[1][5][6] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the highly reactive free boronic acid low.[1][6][7] This ensures that the rate of productive cross-coupling is much higher than the rate of decomposition.
dot
Caption: A decision tree for troubleshooting protodeboronation.
Recommended Protocol: Conversion to a Pinacol Ester
This procedure can be performed as a separate step before the cross-coupling reaction.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent capable of azeotropic water removal, such as toluene or hexane.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting material is fully consumed.
-
Work-up: Once complete, remove the solvent under reduced pressure. The resulting crude 4-(pinacolato)borono-3-fluorobenzoic acid can often be used directly in the subsequent cross-coupling reaction without further purification.
Part 3: Understanding the Mechanism
A deeper understanding of the protodeboronation mechanism can inform your experimental design. Under the basic conditions typical of Suzuki-Miyaura coupling, the reaction proceeds via the formation of a tetrahedral boronate species.
dot
Caption: The key steps in base-catalyzed protodeboronation.
This mechanism highlights why water and base are so critical. By minimizing the concentration of either, or by stabilizing the boron center with a protecting group like pinacol, you can effectively shut down this undesired pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products of 4-Borono-3-fluorobenzoic Acid
Welcome to the technical support center for navigating the purification challenges associated with products derived from 4-borono-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
The unique trifunctional nature of this compound—possessing a boronic acid, a carboxylic acid, and an electron-withdrawing fluorine—presents specific challenges and opportunities in reaction workup and product isolation. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity for your target compounds.
Part 1: Foundational Concepts & Common Impurities
Before troubleshooting, it's crucial to understand the chemical landscape. Reactions with this compound, especially palladium-catalyzed couplings, can generate a predictable set of impurities.
Key Chemical Properties:
-
Boronic Acid Group: Prone to protodeboronation (replacement of the -B(OH)₂ group with -H) under various conditions, especially with prolonged heating or in acidic/basic media.[1] It can also form cyclic anhydrides known as boroxines.
-
Carboxylic Acid Group: Its acidity (pKa ≈ 4) means it will be deprotonated under the basic conditions typical of Suzuki couplings.[2] This changes the molecule's solubility and polarity, often making the boronic acid starting material highly water-soluble as a carboxylate salt.
-
Fluorine Substituent: As an electron-withdrawing group, it influences the reactivity of the aromatic ring and the boronic acid moiety.
Common Reaction Byproducts:
A typical Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) can lead to several impurities besides unreacted starting materials.
| Impurity Type | Structure Example | Formation Mechanism | Recommended Primary Removal Strategy |
| Protodeboronation Product | 3-Fluorobenzoic acid | Protonolysis of the C-B bond, often catalyzed by acid, base, or residual metals.[1][3] | Acid-Base Extraction, Recrystallization |
| Homocoupling Product | Biphenyl-dicarboxylic acid derivative | Coupling of two boronic acid molecules, often promoted by oxygen or Pd(II) species.[3][4] | Chromatography, Recrystallization |
| Dehalogenated Starting Material | Ar-H (from Ar-X) | Reductive cleavage of the C-X bond by the catalyst system. | Chromatography |
| Residual Palladium Catalyst | Pd(0), Pd(II) species | Incomplete removal during initial workup. | Filtration through Celite®, Metal Scavengers |
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common purification issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why does my product co-elute with the unreacted this compound during silica gel chromatography?
A1: This is a classic polarity issue. Your biaryl product, which also contains a carboxylic acid, may have a polarity very similar to the boronic acid starting material. Furthermore, boronic acids can interact strongly with the silanol groups on silica, leading to significant tailing or streaking, which complicates separation.[5][6] Standard neutral solvent systems like hexane/ethyl acetate are often insufficient.
Q2: I see a significant amount of 3-fluorobenzoic acid in my final product. Where did it come from and how do I get rid of it?
A2: This is the result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This can happen during the reaction or even during purification on silica gel. To remove it, an acid-base extraction is often ineffective as both your desired product and this impurity are carboxylic acids. The most effective methods are careful recrystallization or preparative HPLC.
Q3: My reaction mixture is a complex mess. What's a robust, general workflow for workup and purification?
A3: A structured, multi-step approach is essential. The diagram below outlines a typical workflow that systematically removes different classes of impurities at each stage.
Caption: General workflow for purification of acidic products.
Troubleshooting Specific Issues
Problem: My compound is degrading on the silica gel column.
-
Plausible Cause: The acidic nature of standard silica gel is promoting protodeboronation of any residual boronic acid functionality or other acid-sensitive groups.
-
Solution 1 (Chemical Modification): Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to your mobile phase. This protonates the carboxylates, often improving peak shape, but more importantly, it can suppress the degradation of boronic esters if they are present.[7][8]
-
Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase like neutral alumina or use reverse-phase (C18) chromatography. For C18, a mobile phase of acetonitrile/water with a TFA or formic acid modifier is a good starting point.[5]
-
Solution 3 (Specialized Silica): For particularly stubborn separations involving boronic acids or their esters, consider using silica gel impregnated with boric acid, which has been shown to suppress the loss of compounds due to over-adsorption.[7][8]
Problem: I can't remove the unreacted boronic acid starting material.
-
Plausible Cause: Both the starting material and the desired product are carboxylic acids, making a standard acid-base extraction ineffective for separation.
-
Solution 1 (Selective Extraction): Boronic acids can form reversible complexes with diols. You can perform a liquid-liquid extraction using a boronic acid-selective extracting agent. For example, extracting an organic solution of your crude product with an aqueous solution containing sorbitol can selectively pull the boronic acid into the aqueous phase.[5]
-
Solution 2 (Scavenger Resins): Use a silica-based scavenger resin functionalized with diol groups (e.g., SiliaBond Diol). Stirring the crude product in a suitable solvent with the resin will covalently bind the boronic acid, which can then be removed by simple filtration.[9]
-
Solution 3 (Derivatization): Convert the crude mixture to methyl esters using a reagent like TMS-diazomethane or by performing a Fischer esterification. The resulting esters will have different polarities, often making chromatographic separation much easier. The ester can then be hydrolyzed back to the carboxylic acid in a final step.
Caption: Decision tree for removing boronic acid impurities.
Part 3: Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup
This protocol is designed to separate your acidic product from neutral or basic impurities after the reaction is complete.
-
Quench and Dilute: Cool the reaction mixture to room temperature. Quench by slowly adding 50 mL of water. Dilute the mixture with 100 mL of ethyl acetate (EtOAc).
-
Initial Extraction: Transfer the mixture to a separatory funnel. If a palladium catalyst has precipitated, filter the entire mixture through a pad of Celite® before separation, washing the pad with EtOAc. Separate the organic and aqueous layers.
-
Back-Extraction: Extract the aqueous layer with another 50 mL of EtOAc to recover any dissolved product. Combine all organic layers. At this stage, neutral impurities and some catalyst residues are in the organic layer.
-
Base Extraction: Extract the combined organic layers with 1M aqueous sodium hydroxide (NaOH) solution (2 x 50 mL). Your acidic product and unreacted this compound will move into the aqueous layer as their sodium salts.
-
Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (check with pH paper). Your product should precipitate as a solid.
-
Final Extraction: Extract the acidified aqueous layer with EtOAc (3 x 75 mL).
-
Drying and Concentration: Combine the final organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acidic product.[6][10][11]
Protocol 2: Recrystallization of a Biaryl Carboxylic Acid
Recrystallization is a powerful technique for purifying solid products if a suitable solvent system can be found.[12][13][14]
-
Solvent Screening: Place a small amount of your crude product (10-20 mg) into several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water, or mixtures like ethanol/water) to each.
-
Find a Suitable Solvent: A good solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated to boiling.
-
Dissolution: Place the bulk of your crude product into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the pure product.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst and Ligand Selection for C-F Bond Activation in Fluorinated Aromatics
Welcome to the technical support center for C-F bond activation in fluorinated aromatics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. The activation of the carbon-fluorine bond, the strongest single bond to carbon, presents considerable challenges but opens up new avenues for the synthesis of valuable molecules.[1][2] This resource provides field-proven insights and evidence-based protocols to help you navigate this complex chemical landscape.
Troubleshooting Guide
This section addresses specific issues you might encounter during your C-F bond activation experiments in a question-and-answer format.
Question 1: My C-F activation reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a C-F activation reaction is a common issue and can stem from several factors related to the catalyst, ligand, substrate, and reaction conditions.
1. Inadequate Catalyst Activity:
-
The Choice of Metal is Crucial: Nickel and palladium complexes are the most common catalysts for C-F activation, and they often exhibit complementary reactivity.[3] For electron-deficient fluoroarenes, palladium catalysts are frequently effective.[3][4] For less activated or electron-rich fluoroarenes, more electron-rich and reactive nickel(0) catalysts are often required.[3][5]
-
Oxidative Addition is Often the Rate-Limiting Step: The cleavage of the C-F bond typically occurs via oxidative addition to a low-valent metal center (e.g., Ni(0) or Pd(0)). This step is often challenging due to the high bond energy of the C-F bond.[6][7]
Troubleshooting Steps:
-
Switch the Metal Center: If you are using a palladium catalyst with an unactivated aryl fluoride, consider switching to a nickel-based system.
-
Ensure the Active Catalyst is Formed: Many reactions use a Ni(II) or Pd(II) precatalyst that must be reduced in situ to the active Ni(0) or Pd(0) species. Ensure your reaction conditions facilitate this reduction (e.g., through the use of an organometallic reagent or a suitable reductant).
2. Sub-optimal Ligand Selection:
-
Ligands Dictate Reactivity and Selectivity: The ligand plays a critical role in modulating the electronic and steric properties of the metal center.[7]
-
Electron-Rich, Bulky Ligands: These generally promote oxidative addition by increasing the electron density on the metal center. For nickel catalysts, N-heterocyclic carbenes (NHCs) and bulky phosphines like tricyclohexylphosphine (PCy₃) are effective.[3][8] For palladium, bulky phosphines such as t-Bu₃P or biphenyl-based ligands are often used.
-
Bidentate Ligands: Chelating phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) can stabilize the metal center and influence selectivity.[2][3]
-
Troubleshooting Steps:
-
Screen a Range of Ligands: If your current ligand is not effective, screen a panel of ligands with varying steric bulk and electronic properties. A good starting point would be to compare a bulky monodentate phosphine, a bidentate phosphine, and an NHC ligand.
-
Consider NHC Ligands for Challenging Substrates: NHCs are strong σ-donors and can often facilitate the activation of very strong C-F bonds where phosphine ligands fail.[8][9]
3. Substrate Reactivity:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring, particularly ortho or para to the fluorine atom, generally facilitate C-F activation by lowering the energy of the LUMO of the fluoroarene, making it more susceptible to nucleophilic attack by the metal center.[3] Conversely, electron-donating groups (EDGs) can make C-F activation more difficult.
-
Steric Hindrance: Steric bulk around the C-F bond can impede the approach of the catalyst.
Troubleshooting Steps:
-
Increase Reaction Temperature: For unactivated substrates, higher temperatures may be necessary to overcome the activation barrier.[6]
-
Use a More Active Catalyst System: As mentioned above, a switch to a more electron-rich catalyst (e.g., Ni-NHC) may be necessary for electron-rich or sterically hindered substrates.[8]
Question 2: I am observing a mixture of products, including hydrodefluorination (HDF) and poor regioselectivity. How can I improve the selectivity of my reaction?
Answer:
Poor selectivity is a common problem, especially when working with polyfluorinated aromatics or substrates with multiple reactive sites.
1. Controlling Hydrodefluorination (HDF):
-
HDF as a Side Reaction: HDF, the replacement of a fluorine atom with a hydrogen atom, is a frequent side reaction. It can arise from the presence of trace amounts of water or other protic sources in the reaction mixture, or from β-hydride elimination from certain reagents.
Troubleshooting Steps:
-
Rigorously Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents thoroughly.
-
Use a Stoichiometric Hydride Scavenger: In some cases, adding a non-nucleophilic base or a hydride scavenger can suppress HDF.
-
Modify the Ligand: The choice of ligand can influence the propensity for HDF. Screening different ligands may reveal a system that favors the desired transformation.
2. Improving Regioselectivity:
-
Directing Groups: The presence of a directing group on the substrate can dramatically improve regioselectivity by coordinating to the metal center and delivering it to a specific C-F bond, typically in the ortho position.[10] Common directing groups include oxazolines, pyridyls, and amides.[2][3]
-
Inherent Substrate Selectivity: In the absence of a directing group, the inherent electronic and steric properties of the substrate will govern regioselectivity. C-F bonds ortho to EWGs are often the most reactive.
Troubleshooting Steps:
-
Introduce a Directing Group: If possible, modify your substrate to include a directing group. This is one of the most powerful strategies for achieving high regioselectivity.[10]
-
Leverage Steric and Electronic Effects: If substrate modification is not an option, carefully consider the electronic nature of your substrate. For polyfluorinated arenes, the most electron-deficient C-F bond is often cleaved preferentially.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.
Question 3: My catalyst appears to be decomposing, leading to a stall in the reaction. What causes catalyst decomposition and how can I prevent it?
Answer:
Catalyst decomposition can be a significant issue, particularly in reactions requiring high temperatures or long reaction times.
1. Common Decomposition Pathways:
-
Oxidative Instability: The active M(0) species (M = Ni, Pd) can be sensitive to air and moisture.
-
Ligand Dissociation/Decomposition: At high temperatures, ligands can dissociate from the metal center, leading to the formation of inactive metal colloids (e.g., palladium black). Some ligands, particularly phosphines, can also undergo decomposition reactions.
-
Product Inhibition: The fluoride anion generated during the reaction can sometimes coordinate strongly to the metal center and inhibit catalyst turnover.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Use standard Schlenk or glovebox techniques to exclude air and moisture from your reaction.
-
Choose a More Robust Ligand: NHC ligands are generally more thermally stable than many phosphine ligands and can be a good choice for high-temperature reactions.[8] Chelating ligands can also enhance catalyst stability by reducing the likelihood of ligand dissociation.[3]
-
Add a Fluoride Scavenger: In some systems, the addition of a reagent that can sequester the fluoride byproduct, such as a boronic acid or a silyl reagent, can prevent catalyst inhibition and improve turnover.
-
Lower the Reaction Temperature: If possible, explore alternative conditions that allow the reaction to proceed at a lower temperature, such as using a more active catalyst or photoredox catalysis.[11][12]
Frequently Asked Questions (FAQs)
What is the general mechanism for transition metal-catalyzed C-F bond activation?
The most common mechanism for C-F bond activation in aromatic systems is through a catalytic cycle that involves three key steps:
-
Oxidative Addition: A low-valent transition metal complex (typically Ni(0) or Pd(0)) undergoes oxidative addition into the C-F bond of the fluoroarene. This is often the rate-determining step and results in a high-valent metal-aryl-fluoride intermediate (e.g., LₙM(II)(Ar)(F)).[7]
-
Transmetalation (for cross-coupling reactions): A second reagent (e.g., an organoboron, organozinc, or Grignard reagent) undergoes transmetalation with the metal-aryl-fluoride intermediate, replacing the fluoride with the organic group from the transmetalating agent.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active M(0) catalyst.
How do I choose between a Nickel and a Palladium catalyst?
The choice between nickel and palladium depends largely on the substrate and the desired transformation.
| Feature | Nickel Catalysts | Palladium Catalysts |
| Reactivity | Generally more reactive and better for activating strong C-F bonds in electron-rich or unactivated arenes.[3][5] | Often preferred for electron-deficient fluoroarenes. Can be more functional group tolerant.[2][3] |
| Cost | More earth-abundant and less expensive. | More expensive. |
| Common Ligands | Bidentate phosphines (dppe, dppp), bulky monodentate phosphines (PCy₃), and NHCs (IPr, IMes).[3][8] | Bulky phosphines (e.g., t-Bu₃P), biarylphosphines (e.g., SPhos, XPhos), and dppf.[2] |
| Typical Reactions | Kumada, Negishi, and amination reactions. Also effective for C-F/C-H coupling.[3] | Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4] |
What is the role of N-Heterocyclic Carbene (NHC) ligands in C-F activation?
NHC ligands have emerged as powerful alternatives to phosphines in C-F activation for several reasons:
-
Strong σ-Donors: NHCs are very strong electron donors, which increases the electron density on the metal center and promotes the oxidative addition of the C-F bond.[9]
-
Thermal Stability: The M-NHC bond is typically very strong, making these complexes more robust and resistant to decomposition at high temperatures compared to many phosphine-based catalysts.[8]
-
Unique Mechanistic Pathways: In some cases, NHC ligands can participate directly in the C-F activation process through "NHC-assisted" pathways, which can offer alternative reactivity compared to traditional mechanisms.[8][13]
Are there any metal-free methods for C-F bond activation?
Yes, while less common than transition-metal-catalyzed methods, several metal-free approaches for C-F bond activation exist:
-
Nucleophilic Aromatic Substitution (SₙAr): This is a classic method that works well for highly electron-deficient fluoroarenes. Strong nucleophiles can displace the fluoride ion directly.[3]
-
Main-Group Lewis Acids: Strong Lewis acids, such as those based on boron or aluminum, can activate C-F bonds by abstracting the fluoride anion, generating a cationic intermediate that can be trapped by a nucleophile.[14]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for C-F bond activation.[11][12] This approach often involves single-electron transfer (SET) to the fluoroarene, generating a radical anion that can then fragment to release a fluoride ion.[12] This method can be particularly useful for reactions that are not amenable to high temperatures.
Experimental Protocols
General Protocol for Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Fluoride
This is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox, add Ni(COD)₂ (5 mol%), the desired ligand (e.g., IPr·HCl, 10 mol%), and the aryl fluoride (1.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: Add the arylboronic acid (1.5 equiv.) and a base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.2 M).
-
Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for 12-24 hours.
-
Workup and Analysis: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
References
- 1. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Coligand role in the NHC nickel catalyzed C–F bond activation: investigations on the insertion of bis(NHC) nickel into the C–F bond of hexafluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coligand role in the NHC nickel catalyzed C–F bond activation: investigations on the insertion of bis(NHC) nickel into the C–F bond of hexafluorobenzene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Moisture Sensitivity in Boronic Acid Coupling Reactions
Welcome to the technical support center for boronic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moisture sensitivity in these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the role of water and moisture in Suzuki-Miyaura and related coupling reactions.
Q1: Is water always detrimental to my Suzuki-Miyaura coupling reaction?
A1: Not necessarily, but its presence must be controlled. While excess water is a primary culprit for undesired side reactions, a small, controlled amount can be beneficial. Water can aid in the dissolution of inorganic bases (e.g., K₂CO₃, K₃PO₄) and facilitate the crucial transmetalation step by promoting the formation of the active boronate species from the boronic acid.[1][2] However, uncontrolled moisture can lead to significant yield loss through side reactions.[1] Some solid-state Suzuki-Miyaura reactions have even shown that water generated in situ from the trimerization of phenylboronic acid can be key to the reaction's success, avoiding the need for external solvents.[3][4]
Q2: What is protodeboronation and why should I be concerned about it?
A2: Protodeboronation is a major undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material and generating an inactive byproduct (Ar-H instead of Ar-B(OH)₂).[5][6] This reaction directly reduces the yield of your desired coupled product and introduces impurities that can complicate purification.[6] The propensity for protodeboronation is highly dependent on the substrate and reaction conditions.[5]
Q3: What are the primary factors that promote protodeboronation?
A3: Several factors can accelerate this unwanted reaction:
-
Presence of Water: Water often serves as the proton source for the cleavage of the C-B bond.[6]
-
Basic Conditions: While a base is required for the Suzuki-Miyaura reaction, it can form a boronate species ([ArB(OH)₃]⁻) that is more susceptible to protonolysis by water.[5][6][7]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including protodeboronation.[6]
-
pH of the Medium: The pH is critical as it dictates the speciation of the boronic acid.[5][8] For some heteroaromatic boronic acids, a zwitterionic species that is highly reactive towards protodeboronation can form at neutral pH.[5]
-
Substrate Structure: Electron-rich boronic acids and certain heteroaryl boronic acids (e.g., 2-pyridyl) are notoriously unstable and prone to protodeboronation.[9]
Q4: What is a boroxine, and should I be worried if my boronic acid forms one?
A4: A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[10] This is an equilibrium process favored by anhydrous conditions and higher temperatures.[6] In many cases, boroxines are competent coupling partners themselves and their formation does not significantly impede the reaction.[6] However, if you observe issues with solubility or inconsistent reactivity, the equilibrium can be shifted back towards the boronic acid by adding a controlled, small amount of water.[6]
Q5: How can I protect my sensitive boronic acid from decomposition?
A5: For boronic acids that are particularly prone to protodeboronation, using a more stable derivative is a highly effective strategy. Common derivatives include:
-
Pinacol Esters (BPin): These improve the stability of the boronate.[9]
-
MIDA Boronate Esters: These are very stable and can be used in "slow release" strategies where the boronic acid is generated gradually under the reaction conditions, keeping its concentration low and minimizing side reactions.[5][9]
-
Organotrifluoroborate Salts (R-BF₃K): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[2][9] They hydrolyze slowly under basic conditions to release the boronic acid.[11]
Section 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific problems encountered during experiments.
Guide 1: Low Yield of Desired Product & Significant Protodeboronation Byproduct
This is the most common issue related to moisture sensitivity. If you observe a significant amount of the protodeboronated byproduct (e.g., Ar-H instead of Ar-Ar'), consider the following causal factors and solutions.
Causality Diagram: The Protodeboronation Problem
Caption: Causal relationships between common experimental issues and troubleshooting solutions for protodeboronation.
Step-by-Step Troubleshooting Protocol
-
Verify and Control Moisture Levels:
-
Action: Switch to strictly anhydrous conditions. Use solvents from a freshly opened bottle or a solvent purification system. Dry glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).[12]
-
Rationale: The primary cause of protodeboronation is often the presence of water acting as a proton source.[6] Minimizing its presence is the most direct solution.
-
-
Optimize the Base:
-
Action: If using a strong aqueous base (e.g., NaOH, KOH), switch to a milder or non-aqueous base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[13] For extremely sensitive substrates, consider anhydrous, organic-soluble bases like potassium trimethylsilanolate (TMSOK).[14][15]
-
Rationale: The base's role is to facilitate the formation of the active boronate for transmetalation. However, a very strong base can increase the concentration of the boronate species that is highly susceptible to protonolysis.[5][7] Milder bases can strike a better balance.
-
-
Adjust Reaction Temperature:
-
Action: Lower the reaction temperature. Run a temperature screen (e.g., Room Temp, 50 °C, 80 °C) to find the lowest temperature that provides a reasonable reaction rate for the desired coupling.
-
Rationale: Both the desired coupling and the undesired protodeboronation are accelerated by heat.[6] Often, the activation energy for protodeboronation is higher, so lowering the temperature can disproportionately slow the side reaction.
-
-
Protect the Boronic Acid:
-
Action: If the above steps fail, convert your boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt.[5][9][13]
-
Rationale: These derivatives are more resistant to premature decomposition.[9] The "slow release" of the boronic acid from MIDA esters or trifluoroborates keeps the instantaneous concentration of the sensitive free boronic acid low, thus minimizing its opportunity to undergo protodeboronation.[5][11]
-
Guide 2: Inconsistent Reaction Rates or Stalled Reactions
Sometimes, a reaction that previously worked fails to go to completion or shows inconsistent results batch-to-batch. This can often be traced back to moisture-related equilibria.
Workflow: Diagnosing and Solving Inconsistent Reactions
Caption: Decision workflow for troubleshooting inconsistent or stalled Suzuki-Miyaura coupling reactions.
Troubleshooting Steps:
-
Assess Boronic Acid Quality:
-
Problem: Boronic acids can dehydrate upon storage to form boroxines, which may have different solubility and reactivity profiles.[6][10] Conversely, they can also absorb atmospheric moisture.
-
Solution: If you suspect boroxine formation is causing poor solubility, try adding a very small, controlled amount of water to the reaction mixture to shift the equilibrium back to the monomeric boronic acid.[6] If decomposition is the issue, ensure the starting material is dry and stored properly.
-
-
Solvent Water Content:
-
Problem: The water content in solvents like THF, dioxane, or DMF can vary significantly. While some water is often beneficial, too much or too little can be problematic.[1] A reaction optimized in a solvent with 500 ppm of water may fail in a truly anhydrous solvent (<10 ppm).
-
Solution: Standardize your solvent source. For sensitive reactions, consider measuring the water content via Karl Fischer titration.[16][17][18] Alternatively, prepare a stock solution of your solvent with a known, small amount of added water to ensure consistency.
-
Section 3: Protocols and Data Tables
Protocol 1: Drying Organic Solvents with Molecular Sieves
For reactions requiring anhydrous conditions, proper solvent preparation is critical.
-
Activation of Sieves: Place 3Å or 4Å molecular sieves in a flask and heat under high vacuum with a heat gun, or bake in a laboratory oven at >200 °C for at least 12 hours. Cool to room temperature in a desiccator under vacuum or inert gas.
-
Solvent Drying: Add the activated sieves to the solvent in a sealed bottle under an inert atmosphere. The amount and time depend on the solvent.[19]
-
Storage: Store the dried solvent over the sieves. Use a syringe to withdraw the solvent for reactions, maintaining the inert atmosphere.
| Solvent | Sieve Type | Loading (% m/v) | Drying Time | Typical Residual H₂O (ppm) |
| Dichloromethane (DCM) | 3Å | 10% | 24 hours | 0.1 - 0.9 |
| Toluene | 3Å | 10% | 24 hours | ~1 |
| Tetrahydrofuran (THF) | 3Å | 20% | 3 days | ~4 |
| Acetonitrile (MeCN) | 3Å | 10% | 24 hours | ~1 |
| Methanol (MeOH) | 3Å | 20% | 5 days | 8 - 10 |
Data adapted from established laboratory protocols.[19]
Protocol 2: General Anhydrous Suzuki-Miyaura Coupling for Sensitive Substrates
This protocol is a starting point for substrates prone to protodeboronation.
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) at 120 °C for at least 4 hours and cool under a stream of dry argon or nitrogen.
-
Reagent Assembly: To the cooled Schlenk flask under positive argon pressure, add the aryl halide (1.0 equiv), the boronic acid derivative (e.g., MIDA ester, 1.1 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a 0.1 M solution) via syringe. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and any additional ligand under a positive flow of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under the inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and perform a standard aqueous workup.
References
- 1. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 4. quora.com [quora.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moodle2.units.it [moodle2.units.it]
Technical Support Center: Minimizing Boronic Acid Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of boronic acid homocoupling, a common and often problematic side reaction in Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions, increase yields, and simplify purification.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its power in forming carbon-carbon bonds. However, the formation of symmetrical biaryl byproducts, resulting from the coupling of two boronic acid molecules, is a persistent issue. This "homocoupling" or "Glaser-type coupling" not only consumes valuable starting material and reduces the yield of the desired product but also introduces purification challenges, as the homocoupled product often has similar chromatographic properties to the target molecule. Understanding the mechanisms that drive this side reaction is the first step toward its suppression.
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
This section is designed to address specific problems you may be observing in your experiments.
Q1: I'm observing a significant amount of biaryl homocoupling byproduct. What is the most likely cause?
A1: The most common culprit is the presence of dissolved oxygen in your reaction mixture.[1][2] Oxygen can mediate homocoupling through two primary pathways:
-
Oxidation of the Active Catalyst: Oxygen can oxidize the catalytically active Pd(0) species to Pd(II).[1] This Pd(II) can then participate in a stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][3]
-
Direct Base-Promoted Coupling: In some cases, oxygen can promote the homocoupling of boronic acids even without a palladium catalyst, particularly in the presence of a base.
Immediate Solution: Rigorous Degassing
Properly removing dissolved oxygen is the single most critical step to prevent homocoupling.[2][4]
-
Setup: Combine the boronic acid, aryl halide, base, and any solid additives in an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum and establish an inert atmosphere by evacuating the flask and backfilling with a high-purity inert gas (Argon or Nitrogen) three to five times.
-
Solvent Addition: Add the solvent, which should have been previously degassed, via a syringe under a positive pressure of inert gas.
-
Mixture Degassing: Vigorously stir the mixture and sparge it by bubbling the inert gas through the solution via a long needle for at least 20-30 minutes.[5] For maximum oxygen removal, especially for sensitive reactions, perform three to five "freeze-pump-thaw" cycles.[5]
-
Catalyst Addition: Finally, add the palladium catalyst or precatalyst to the thoroughly degassed mixture under a positive pressure of inert gas.[5]
Q2: My degassing technique is robust, but homocoupling persists. Could my choice of palladium source be the problem?
A2: Yes, absolutely. If you are using a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), it can directly promote homocoupling before the main catalytic cycle begins.[1][3] This is because the Pd(II) species must first be reduced to the active Pd(0) state. One pathway for this reduction is the stoichiometric coupling of two boronic acid molecules.[3][6]
Solutions:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be advantageous as it bypasses the initial reduction step that often leads to homocoupling.[7]
-
Use an Additive: Incorporating a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state. Potassium formate (HCO₂K) has been shown to be highly effective at suppressing homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[4][8][9]
Caption: A logical workflow for diagnosing and resolving homocoupling issues.
Q3: Can the choice of base or ligand affect the level of homocoupling?
A3: Yes, both play a crucial role.
-
Base Selection: The base activates the boronic acid for transmetalation.[10] However, very strong bases or high concentrations can sometimes accelerate side reactions, including homocoupling and protodeboronation. It is often beneficial to screen different bases. Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently effective and less prone to causing excessive homocoupling compared to stronger organic bases under certain conditions.[11]
-
Ligand Choice: The ligand environment around the palladium center is critical. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃), are known to accelerate the desired oxidative addition and reductive elimination steps of the Suzuki cycle.[5][7] By promoting the cross-coupling pathway, these ligands make the competing homocoupling pathway less favorable.[7] Using a less bulky ligand like triphenylphosphine (PPh₃) may allow for more homocoupling under non-ideal conditions.[7]
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Oxygen | Rigorously degas all solvents and the reaction mixture. | Oxygen is a primary mediator of homocoupling pathways.[1][2] |
| Pd Precatalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | Avoids the initial Pd(II) to Pd(0) reduction step that can cause homocoupling.[1][3] |
| Additive | Add a mild reducing agent like potassium formate (HCO₂K). | Helps maintain palladium in the active Pd(0) state, suppressing Pd(II)-mediated homocoupling.[4][9] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos). | Accelerates the desired cross-coupling catalytic cycle, outcompeting the homocoupling side reaction.[5][12] |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃); screen stoichiometry. | Stronger bases can sometimes promote side reactions. Finding the optimal balance is key.[11] |
| Boron Source | Consider using a boronate ester (e.g., pinacol ester). | Boronate esters are more stable and less prone to oxidative decomposition than boronic acids.[13][14] |
Frequently Asked Questions (FAQs)
Q4: What are the established mechanisms for boronic acid homocoupling?
A4: There are two primary, well-established mechanisms:
-
Palladium(II)-Mediated Homocoupling: This pathway is particularly relevant when using Pd(II) precatalysts. The Pd(II) species undergoes two sequential transmetalation events with the boronic acid (or its boronate form). The resulting diarylpalladium(II) complex then undergoes reductive elimination to yield the biaryl homocoupled product and Pd(0), which can then enter the desired cross-coupling cycle.[1][3]
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be re-oxidized to Pd(II), which can then enter the homocoupling pathway described above.[1][3] This creates a parasitic cycle that competes with the main Suzuki-Miyaura reaction. While oxygen is often seen as detrimental, some ligand-free systems have reported a promotional effect of oxygen, suggesting a complex and condition-dependent role.[15][16][17]
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
Q5: Are boronate esters a better choice than boronic acids for minimizing homocoupling?
A5: In many cases, yes. Boronate esters, such as the commonly used pinacol esters, offer significantly greater stability compared to their corresponding boronic acids.[13] Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, which can be exacerbated under reaction conditions.[13]
-
Enhanced Stability: Boronate esters are often crystalline solids that are easier to handle, purify, and store.[13] Their increased stability makes them less prone to the oxidative degradation that can feed into homocoupling pathways.[13][18]
-
Reactivity Trade-off: This enhanced stability comes with a trade-off of generally lower reactivity.[13] However, under the aqueous basic conditions of many Suzuki reactions, it is believed that the boronate ester hydrolyzes in situ to the more reactive boronic acid, allowing for efficient transmetalation.[13] This in situ generation can be beneficial, as it maintains a low steady-state concentration of the more sensitive boronic acid, thus minimizing its decomposition and homocoupling.
For challenging substrates, particularly unstable heteroaryl boronic acids, using a stabilized form like an N-methyliminodiacetic acid (MIDA) boronate can be a highly effective strategy.[19] These reagents allow for the slow, controlled release of the boronic acid under the reaction conditions, which is highly effective at preventing decomposition and side reactions.[19]
Q6: How can I detect and quantify the homocoupling byproduct?
A6: Standard analytical techniques are used to identify and quantify the symmetrical biaryl byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the primary tool for monitoring reaction progress. The homocoupled product will appear as a peak with the expected mass (2 * Mass of Ar of Boronic Acid - 2 * Mass of H).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both retention time and mass spectral data for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The homocoupled product will have a symmetrical structure, often leading to a simpler spectrum compared to the desired unsymmetrical cross-coupled product. Quantitative NMR (qNMR) can be used for precise quantification if an internal standard is added.[12]
By implementing these diagnostic and preventative strategies, you can significantly reduce the incidence of boronic acid homocoupling, leading to higher yields, cleaner reaction profiles, and more efficient workflows in your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 19. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Slow-Release Strategies for Unstable Boronic Acids in Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving unstable boronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with sensitive, decomposition-prone boronic acids such as 2-heterocyclic, vinyl, and cyclopropyl derivatives. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on the principle of slow-release chemistry.
The core challenge with many valuable boronic acids is their inherent instability.[1][2] Under typical Suzuki-Miyaura reaction conditions (heat, base, aqueous media), these reagents can rapidly degrade through pathways like protodeboronation, where the crucial carbon-boron bond is replaced by a carbon-hydrogen bond.[3][4][5] This decomposition competes directly with the desired cross-coupling, leading to low yields and complex purification challenges.[1][6]
A powerful and broadly applicable solution is the "slow-release" strategy.[6][7][8][9] This approach involves using a stable, protected form of the boronic acid that, under the reaction conditions, slowly releases the active, unstable boronic acid into the catalytic cycle. By keeping the instantaneous concentration of the free boronic acid low, the rate of productive cross-coupling can outpace the rate of decomposition, leading to dramatically improved outcomes.[7][8] The most prominent and versatile reagents for this strategy are N-methyliminodiacetic acid (MIDA) boronates, which are air-stable, crystalline solids compatible with a wide range of reaction conditions.[2][10][11]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is very low (<20%), and I see a significant amount of the protodeboronated byproduct of my starting material. I used a MIDA boronate. What went wrong?
A1: This classic symptom suggests that the rate of MIDA deprotection and subsequent boronic acid decomposition is significantly faster than the rate of cross-coupling. The goal is to modulate the release rate to match the catalytic turnover rate.
-
Causality: A strong base (e.g., NaOH, KOH) or high water content can cause rapid, bulk hydrolysis of the MIDA boronate, defeating the purpose of slow release.[12] This floods the reaction with the unstable boronic acid, which then quickly undergoes protodeboronation before the palladium catalyst can use it.[3][4]
-
Solutions:
-
Switch to a Milder Base: The choice of base is critical for controlling the deprotection rate.[12] Replace strong bases with weaker, finely powdered inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1][3] These bases are sufficiently strong to promote the catalytic cycle but provide a much slower, more controlled hydrolysis of the MIDA boronate.[10][11]
-
Reduce Water Content: While some water is necessary for deprotection, excess water accelerates it. For a standard reaction in 1,4-dioxane, a ratio of 5:1 to 10:1 (dioxane:H₂O) is a good starting point.[1][13]
-
Optimize Catalyst System: If the catalytic cycle itself is slow (e.g., with a challenging aryl chloride), the released boronic acid will decompose while "waiting." Ensure you are using a high-activity catalyst system. For difficult couplings, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or a pre-catalyst (e.g., XPhos Pd G3) are highly effective at accelerating the cross-coupling step to outcompete decomposition.[1][3][5]
-
Q2: My reaction has stalled. TLC/LC-MS analysis shows remaining starting materials (aryl halide and MIDA boronate) but no further product formation after several hours. Why?
A2: A stalled reaction points to catalyst deactivation or incomplete MIDA boronate deprotection.
-
Causality & Solutions:
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen.[13] If degassing was insufficient, the catalyst may have oxidized and precipitated as palladium black. Solution: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and the reaction is run under a strict inert atmosphere (N₂ or Ar).[5][13]
-
Insufficient Base Strength/Solubility: The chosen base may be too weak or poorly soluble to effectively drive either the MIDA deprotection or the transmetalation step. While strong bases are avoided, the base must still be effective. K₃PO₄ is often a good balance.[14] Solution: Ensure the base is a fine, anhydrous powder to maximize surface area.[13] If using carbonates, consider cesium carbonate (Cs₂CO₃), which has higher solubility in some organic solvents.[5]
-
Inhibited Deprotection: In some solvent systems, the hydrolysis of the MIDA boronate can be exceedingly slow, effectively starving the catalyst. Solution: While avoiding excess water, ensure enough is present for hydrolysis. If the reaction is run in a completely anhydrous solvent, MIDA deprotection will not occur.[2] A small increase in the water content or a switch to a more polar solvent mixture (e.g., DMF/IPA) for specific substrates may be necessary.[1]
-
Q3: I am trying to couple a 2-pyridyl MIDA boronate, but the yields are inconsistent and often poor. Are there special considerations for this substrate?
A3: Yes, 2-pyridyl boronic acids are notoriously unstable due to a unique, pH-dependent decomposition mechanism.[3]
-
Causality: At neutral pH, 2-pyridineboronic acid can form a highly reactive zwitterionic intermediate that rapidly fragments, leading to protodeboronation.[3] This pathway is often faster than decomposition under strongly basic or acidic conditions. The slow-release strategy is critical here to keep the concentration of this reactive intermediate minimized.
-
Solutions:
-
Use a Weaker Base: This is paramount. K₃PO₄ or K₂CO₃ are strongly recommended over hydroxides.[1][3]
-
Consider a Copper(I) Co-catalyst: For particularly challenging 2-heterocyclic couplings, the addition of a copper(I) salt (e.g., Cu(OAc)₂) has been shown to dramatically improve yields.[1] The exact role of copper is debated but may involve facilitating the transmetalation of the electron-deficient heterocyclic boronate.
-
Ligand and Solvent Optimization: For these difficult couplings, systems like XPhos with Pd₂(dba)₃ in solvents like DMF/isopropanol can be highly effective.[1]
-
Frequently Asked Questions (FAQs)
Q: Which slow-release strategy is best for my unstable boronic acid?
A: The choice depends on the specific boronic acid and reaction conditions. The table below compares common options. For general utility, air-stability, and broad compatibility, MIDA boronates are the superior choice for a wide range of unstable substrates, including 2-heterocyclic, vinyl, and cyclopropyl derivatives.[1][2]
| Strategy | Protected Form | Stability | Release Conditions | Advantages | Disadvantages |
| MIDA Boronates | N-Methyliminodiacetic acid (MIDA) boronate | Excellent, crystalline solids, bench-stable for months+[2][10][11] | Mild aqueous base (e.g., K₃PO₄, NaHCO₃)[2] | Broad scope, highly stable, compatible with chromatography[10][11] | Requires a separate protection step. |
| Trifluoroborates | Potassium Organotrifluoroborate (R-BF₃K) | Good, crystalline solids | Aqueous base or fluoride source | Air-stable, good for slow release[4] | Can be tedious to prepare and purify[15] |
| Boronic Esters | Pinacol (BPin) or Catechol esters | Moderate to Good | Hydrolysis with aqueous base | More stable than boronic acids[5][15] | Transmetalation can be sluggish[15][16]; may not be stable enough for very sensitive substrates. |
| Diethanolamine Adducts | Diethanolamine boronate | Good, often solid | Protic solvents with base | Easy to prepare, stable form of the boronic acid[13][15] | Less general than MIDA; release may not be as controlled. |
Q: How can I monitor the stability of my boronic acid or the progress of the slow release?
A: Monitoring is crucial for troubleshooting.
-
¹¹B NMR Spectroscopy: This is the most direct method to observe boron-containing species.[17] You can distinguish the signal of the sp³-hybridized MIDA boronate from the sp²-hybridized free boronic acid, allowing you to track the deprotection in real-time.[18]
-
HPLC or UPLC-MS: A stability-indicating HPLC method can separate the starting MIDA boronate, the free boronic acid, the desired product, and any protodeboronated byproducts.[17][19] This is excellent for quantitative analysis of reaction kinetics.[19] Be aware that on-column hydrolysis of the boronic acid can be a challenge; using fast gradients and aprotic sample diluents can help.[17]
-
¹H NMR: While less direct for observing the boron species itself, you can monitor the disappearance of the aryl halide and MIDA boronate signals and the appearance of the product signals. The protodeboronated byproduct will also have a distinct ¹H NMR spectrum.[18]
Q: Can I just add the unstable boronic acid very slowly via syringe pump instead of using a MIDA boronate?
A: Yes, this is an excellent mechanistic control experiment that validates the principle of slow release.[7] Syringe-pump addition of a freshly prepared solution of the unstable boronic acid can often replicate the high yields obtained using a MIDA boronate.[7] However, this approach is less practical for routine synthesis and scale-up, as it requires preparing and handling the unstable reagent immediately before use. MIDA boronates offer the significant practical advantage of being indefinitely stable on the benchtop.[2][10]
Key Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Slow-Release Coupling with a MIDA Boronate
This protocol is a robust starting point for coupling various aryl/heteroaryl chlorides with unstable boronic acids via their MIDA boronates.[1]
-
Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0–7.5 equiv).[1][13]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 5 mol%) and the phosphine ligand (e.g., SPhos, 10 mol%). Alternatively, use a pre-formed catalyst like XPhos Pd G3 (5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a pre-heated oil bath or heating block (typically 60–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 2–24 hours).[13]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[13]
Protocol 2: Synthesis of an Air-Stable MIDA Boronate
This procedure allows for the conversion of an unstable boronic acid into its stable MIDA boronate counterpart.[20][21]
-
Setup: To a round-bottom flask, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (MIDA, 1.05 equiv), and a solvent such as DMF or DMSO.
-
Dehydration: Add activated molecular sieves (4 Å) or set up the reaction with a Dean-Stark trap to remove water.
-
Reaction: Heat the mixture (typically 80-110 °C) under an inert atmosphere for 2-18 hours until the condensation is complete (monitor by LC-MS or ¹H NMR).
-
Workup: Cool the reaction, filter off the sieves (if used), and remove the solvent under high vacuum. The crude MIDA boronate can often be purified by recrystallization or by silica gel chromatography, taking advantage of its enhanced stability.[10][11]
Diagrams and Workflows
The Principle of Slow-Release Suzuki Coupling
The following diagram illustrates the fundamental concept of using a stable precursor (MIDA boronate) to maintain a low, steady-state concentration of the active but unstable boronic acid, thereby favoring the productive catalytic cycle over decomposition pathways.
Caption: Slow-release mechanism in Suzuki coupling.
Troubleshooting Workflow for Low-Yield Reactions
This decision tree provides a logical path for diagnosing and solving common issues encountered during slow-release Suzuki coupling experiments.
Caption: Troubleshooting workflow for slow-release Suzuki reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. scite.ai [scite.ai]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pure.korea.ac.kr [pure.korea.ac.kr]
Technical Support Center: Monitoring Reaction Progress with Polar Boronic Acids
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the unique challenges encountered when monitoring reactions involving polar boronic acids. Due to their distinct physicochemical properties, standard analytical techniques often require significant adaptation. This center is designed to provide both the "how" and the "why" behind successful reaction monitoring strategies.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging issues encountered during the analysis of reactions with polar boronic acids. Each problem is followed by a detailed, step-by-step guide to resolution, grounded in the chemical principles at play.
Issue 1: My polar boronic acid is not retained or gives poor peak shape on Reverse-Phase HPLC/LC-MS.
This is one of the most common challenges, stemming from the high polarity of many functionalized boronic acids, which have limited interaction with nonpolar stationary phases.[1]
Root Cause Analysis:
-
High Polarity: Polar functional groups (e.g., -COOH, -OH, -NH2) on the boronic acid lead to rapid elution in highly aqueous mobile phases, often with the solvent front.
-
On-Column Hydrolysis of Boronate Esters: If monitoring the consumption of a boronate ester (a common precursor), the aqueous mobile phase can cause rapid on-column hydrolysis back to the more polar boronic acid, leading to peak splitting or tailing.[1][2]
-
Secondary Interactions: The boronic acid moiety can interact with the silica backbone of the stationary phase, leading to poor peak shape.
Step-by-Step Troubleshooting Protocol:
-
Column Selection:
-
Initial Choice: Start with a C18 column with high ligand density and end-capping.
-
Alternative Stationary Phases: If poor retention persists, switch to a more polar reverse-phase column such as one with a T3 bonding chemistry, which is better suited for retaining polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative for separating highly polar compounds.[1]
-
-
Mobile Phase Optimization:
-
Increase Aqueous Content: Carefully increase the percentage of the aqueous component in your mobile phase to enhance retention of polar analytes.
-
pH Adjustment: The pH of the mobile phase is critical. For acidic boronic acids, operating at a lower pH (e.g., using formic acid) can suppress ionization and improve retention. Conversely, for basic boronic acids, a higher pH may be beneficial.
-
Ion-Pairing Reagents: For highly polar or charged boronic acids, consider adding an ion-pairing reagent to the mobile phase to improve retention and peak shape.
-
-
Derivatization for Improved Retention:
-
Concept: Temporarily converting the polar boronic acid to a less polar derivative can significantly improve its chromatographic behavior on reverse-phase columns.
-
Protocol: A common and effective method is the formation of a boronate ester with a hydrophobic diol, such as pinacol. This derivatization can often be done directly in the reaction mixture before injection.[3]
-
-
Consider Post-Column Derivatization for Selective Detection:
-
Principle: If co-elution with other polar reaction components is an issue, a post-column reaction with a reagent that selectively complexes with boronic acids can provide specific detection.
-
Example: Alizarin Red S reacts with boronic acids to form a fluorescent complex, allowing for highly selective and sensitive detection.[4][5][6]
-
Issue 2: My TLC analysis is inconclusive. The spots are streaky, do not move from the baseline, or are not visible under UV light.
Thin-Layer Chromatography (TLC) is a rapid and valuable tool for reaction monitoring, but its effectiveness with polar boronic acids is highly dependent on the choice of solvent system and visualization method.
Root Cause Analysis:
-
High Polarity: Similar to HPLC, high polarity can cause the boronic acid to have a very strong affinity for the silica gel stationary phase, resulting in streaking or retention at the baseline (Rf = 0).
-
Lack of a UV Chromophore: Many simple boronic acids do not possess a suitable chromophore for visualization under a standard 254 nm UV lamp.
-
Dehydration on the TLC Plate: Boronic acids can dehydrate on the silica plate to form cyclic boroxines, which may have different chromatographic properties and complicate the analysis.[7][8]
Step-by-Step Troubleshooting Protocol:
-
Solvent System Optimization:
-
Increase Polarity: For polar boronic acids that are not moving from the baseline, a more polar eluent system is required. Gradually increase the proportion of a polar solvent like methanol or acetone in your mobile phase.[9]
-
Acid/Base Additives: Adding a small amount of acetic acid or formic acid to the eluent can help to suppress ionization and reduce streaking. For basic boronic acids, a small amount of triethylamine may be beneficial.
-
-
Visualization Techniques:
-
UV Light: If your boronic acid has an aromatic ring, it should be visible under 254 nm UV light.
-
Iodine Chamber: Place the dried TLC plate in a chamber with a few crystals of iodine. The iodine vapor will stain many organic compounds, including boronic acids, a yellowish-brown color.
-
Potassium Permanganate Stain: A dip in a potassium permanganate solution can be an effective general stain for many organic compounds.
-
Selective Staining with Alizarin: For highly specific and sensitive detection, a staining solution of alizarin can be used. This reagent forms a fluorescent complex specifically with boronic acids, which can be visualized under a 366 nm UV lamp.[10][11]
-
Experimental Protocol: Alizarin Staining for TLC
-
Prepare Staining Solution: Dissolve a small amount of alizarin in a suitable solvent (e.g., ethanol).
-
Develop TLC Plate: Run your TLC plate as usual and allow it to dry completely.
-
Stain the Plate: Briefly dip the dried TLC plate into the alizarin solution.
-
Dry and Visualize: Allow the plate to air dry. The spots corresponding to boronic acids will appear as brightly colored (often yellow or orange) fluorescent spots under a 366 nm UV lamp.[10][11]
Issue 3: My NMR spectra are broad, complex, or show unexpected peaks, making it difficult to quantify reaction conversion.
NMR spectroscopy is a powerful tool for monitoring reactions, but the spectra of boronic acids can be complicated by several factors.[12]
Root Cause Analysis:
-
Oligomerization and Boroxine Formation: Boronic acids are in equilibrium with their cyclic anhydrides, known as boroxines.[8][13][14] This equilibrium can lead to multiple species in solution, resulting in complex or broad NMR signals.
-
Interaction with Solvent: Polar boronic acids can interact strongly with deuterated solvents, leading to broadened peaks.
-
Quadrupolar Relaxation of Boron: The boron nucleus (both ¹¹B and ¹⁰B) is quadrupolar, which can lead to broad signals for adjacent protons in the ¹H NMR spectrum.
Step-by-Step Troubleshooting Protocol:
-
Solvent Selection:
-
Protic Solvents: Running the NMR in a protic solvent like methanol-d4 can sometimes simplify the spectrum by shifting the equilibrium towards the monomeric boronic acid.[15]
-
Aprotic Solvents: If boroxine formation is a major issue, consider using a rigorously dry aprotic solvent like DMSO-d6 or CDCl3.
-
-
¹¹B NMR Spectroscopy:
-
Direct Observation: ¹¹B NMR provides a direct way to observe the boron-containing species in the reaction mixture. Boronic acids typically appear around 30 ppm, while boroxines are found slightly downfield at ~33 ppm.[16] This can help to identify the different species present.
-
Fluoride Coordination: Adding a fluoride source can lead to the formation of fluoroborate species with distinct and sharp ¹¹B NMR signals, which can be used for quantification.[17]
-
-
Derivatization for Sharper Spectra:
-
Quantitative NMR (qNMR):
-
Internal Standard: For accurate quantification of reaction progress, use an internal standard with a known concentration and a resonance that does not overlap with other signals in the spectrum.[12]
-
Data Presentation: Typical ¹¹B NMR Chemical Shifts
| Compound Type | Typical ¹¹B Chemical Shift (ppm) | Reference |
| Boronic Acids | ~ 30 | [16] |
| Boroxines | ~ 33 | [16] |
| Boronate Esters | ~ 30 | [16] |
| Amine-Coordinated Boronate Esters | ~ 14 | [17] |
| Fluoroboronate Esters | ~ 9 | [17] |
| Trifluoroborates | ~ 3 | [17] |
II. Frequently Asked Questions (FAQs)
Q1: Why is my polar boronic acid decomposing during the reaction?
A1: Polar boronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond.[19] This is often promoted by the presence of water and certain bases. To minimize this, use anhydrous solvents, consider milder bases like K3PO4 or KF, and protect the boronic acid as a more stable derivative (e.g., a pinacol ester or MIDA boronate) if the problem persists.[19]
Q2: Can I use LC-MS with an ESI source to monitor my reaction?
A2: Yes, LC-MS with electrospray ionization (ESI) is a powerful technique for this purpose.[12] For polar boronic acids, negative ion mode is often more sensitive. However, be aware that boronic acids can form adducts with solvents or buffer components, and can also appear as their dehydrated boroxine form, which may complicate mass spectral interpretation.[20] A high-resolution mass spectrometer can be very helpful in identifying the different species present.[12]
Q3: My reaction involves a Suzuki coupling. What are the key things to monitor?
A3: In a Suzuki coupling, you should monitor the consumption of your starting materials (the aryl halide and the boronic acid/ester) and the formation of your desired product.[21] It is also important to look for potential side products, such as the homocoupling of the boronic acid and the product of protodeboronation of the starting boronic acid.[21]
Q4: I am struggling with the purification of my polar boronic acid product. Any suggestions?
A4: Purifying polar boronic acids can be challenging.[9]
-
Recrystallization: This can be an effective method if a suitable solvent system can be found.
-
Acid-Base Extraction: You can often exploit the acidic nature of the boronic acid. By treating the crude product with a base, you can form a salt that can be extracted into an aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, and finally, the aqueous layer can be acidified to precipitate the pure boronic acid.[9]
-
Chromatography on Neutral Alumina: For some polar boronic acids that are difficult to purify on silica gel, chromatography on neutral alumina can be a viable alternative.[9]
III. Visualized Workflows
Decision Tree for Troubleshooting HPLC/LC-MS Analysis
Caption: Troubleshooting workflow for HPLC/LC-MS analysis of polar boronic acids.
Workflow for NMR Analysis of Polar Boronic Acid Reactions
Caption: Workflow for effective NMR monitoring of reactions with polar boronic acids.
IV. References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025, August 5).
-
MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790.
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts.
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63.
-
BenchChem. (2025, December). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Rissler, M., Ebel, K., & Meel, M. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3465-3470.
-
Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78-83.
-
Royal Society of Chemistry. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
ResearchGate. (2025, August 7). Strategies for the analysis of highly reactive pinacolboronate esters.
-
ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3236-3242.
-
ResearchGate. (2025, August 5). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin | Request PDF.
-
Diemoz, K. M., & Franz, A. K. (2019). NMR Quantification of Hydrogen-Bond-Activating Effects for Organocatalysts including Boronic Acids. The Journal of Organic Chemistry, 84(3), 1126-1138.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives.
-
ResearchGate. (n.d.). Reversible complexation pathways of a diol and a boronic acid.
-
BenchChem. (2025). A Comparative Guide to the 11B NMR Spectroscopy of Boroxine Derivatives.
-
Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
-
Akolgo, G. A., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method. BMC Infectious Diseases, 23(1), 495.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
-
Wageningen University & Research. (2015, October 9). New applications of the interaction between diols and boronic acids.
-
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
-
MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
-
The University of Manchester. (n.d.). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation.
-
PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. research.wur.nl [research.wur.nl]
- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 15. reddit.com [reddit.com]
- 16. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Guide to the Regioselective Reactivity of Fluorinated Phenylboronic Acids
Introduction: The Strategic Role of Fluorine in Arylboronic Acid Chemistry
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, fluorinated organic molecules are indispensable building blocks. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1] Among the vast arsenal of fluorinated reagents, fluorophenylboronic acids are particularly prized for their versatility in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3]
However, not all isomers of a given fluorophenylboronic acid are created equal. The positional relationship between the boronic acid, the fluorine atom, and other substituents on the aromatic ring dictates a delicate interplay of electronic and steric effects, leading to significant differences in reactivity. This guide provides an in-depth comparison of the reactivity of 4-Borono-3-fluorobenzoic acid and its key isomers, offering researchers a framework for substrate selection and reaction optimization based on fundamental chemical principles and supporting experimental evidence.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the reactivity of these isomers requires a firm grasp of the Suzuki-Miyaura catalytic cycle. The reaction is a cornerstone of modern synthesis, providing a powerful method for creating C(sp²)–C(sp²) bonds.[4][5] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining. The efficiency of this step is highly sensitive to the electronic properties and steric environment of the boronic acid. A base is required to activate the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻) that facilitates the transfer.[5][6]
Electronic and Steric Effects of Fluorine and Carboxylic Acid Groups
The reactivity of substituted phenylboronic acids is governed by the cumulative electronic and steric influence of their substituents.
-
Fluorine (-F): Exhibits a dual electronic nature. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, but it is electron-donating through resonance (+R effect) via its lone pairs.[7] The inductive effect generally dominates, increasing the Lewis acidity of the boron center. This can enhance the rate of boronate formation but may also decrease the nucleophilicity of the aryl group during transfer to the palladium.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both induction and resonance (-I, -R effects). This deactivates the ring and can slow the transmetalation step.[8]
-
Steric Hindrance: Substituents ortho to the boronic acid group can physically impede the approach of the bulky palladium complex, dramatically slowing or even preventing the transmetalation step.[9][10] This is often the most significant factor determining reactivity.
Comparative Analysis of Isomer Reactivity
Let's analyze the expected and observed reactivity of this compound against its isomers in a typical Suzuki-Miyaura coupling.
This compound
-
Structure: The fluorine atom is meta to the boronic acid, and the carboxylic acid is para.
-
Electronic Effects: The fluorine's strong -I effect is felt at the boronic acid position, increasing its Lewis acidity. The -COOH group at the para position exerts a strong deactivating effect on the ring.
-
Steric Effects: Crucially, there are no substituents in the ortho positions relative to the boronic acid. This steric accessibility is a major advantage.
-
Predicted Reactivity: High. The absence of steric hindrance allows for efficient transmetalation, despite the electronic deactivation from the -COOH group.
4-Carboxy-2-fluorophenylboronic acid (this compound isomer)
-
Structure: The fluorine atom is ortho to the boronic acid, and the carboxylic acid is meta.
-
Electronic Effects: The ortho fluorine exerts a very strong -I effect, significantly increasing the boron's Lewis acidity.[11]
-
Steric Effects: The presence of the fluorine atom in the ortho position creates significant steric hindrance. This is the dominant factor.[8][10]
-
Predicted Reactivity: Very Low. The steric bulk of the ortho-fluorine atom is expected to severely hinder the transmetalation step, leading to poor yields or requiring harsh reaction conditions.
3-Carboxy-4-fluorophenylboronic acid (4-Borono-2-fluorobenzoic acid isomer)
-
Structure: The fluorine atom is para to the boronic acid, and the carboxylic acid is meta.
-
Electronic Effects: The fluorine atom's +R effect can partially offset its -I effect at the para position. The meta -COOH group is strongly deactivating.
-
Steric Effects: Like our primary compound, this isomer has no ortho substituents next to the boronic acid.
-
Predicted Reactivity: High. Similar to this compound, the lack of steric hindrance should allow for good reactivity, making it a viable coupling partner.
Experimental Data: A Comparative Overview
Synthesizing data from various sources allows for a practical comparison. While a single study with identical conditions for all isomers is rare, trends can be established by observing the conditions required to achieve good yields. The general reactivity trend observed is: meta/para-substituted >> ortho-substituted .[8]
| Isomer | Representative Coupling Partner | Catalyst/Ligand | Base | Conditions | Yield (%) | Reactivity Assessment |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O, 100°C, 2h | ~90-95 | High |
| 3-Carboxy-4-fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O, 100°C, 4h | ~85-90 | High |
| 4-Carboxy-2-fluorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane/H₂O, 110°C, 24h | < 20 | Very Low |
Note: The data in this table is representative and compiled for illustrative purposes based on typical outcomes for these classes of compounds found in the literature.[8][12] The significantly harsher conditions and lower yield for the ortho-fluoro isomer highlight the profound negative impact of steric hindrance.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable method for coupling this compound with an aryl bromide.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxygen from deactivating the palladium catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 100°C and stir vigorously. The reaction mixture may be heterogeneous.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and 1M HCl (15 mL). The acidic wash protonates the carboxylate product, making it soluble in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the desired biaryl carboxylic acid.
Conclusion: Structure Dictates Strategy
The reactivity of fluorinated phenylboronic acid isomers in Suzuki-Miyaura coupling is a clear demonstration of structure-activity relationships. While electronic effects modulate reactivity, steric hindrance is often the decisive factor.
-
This compound and its non-ortho-substituted isomers (like 3-carboxy-4-fluorophenylboronic acid) are highly effective coupling partners due to their steric accessibility at the boron center.
-
Isomers with ortho substituents, such as 4-carboxy-2-fluorophenylboronic acid , are significantly less reactive. Overcoming this steric barrier requires more advanced catalytic systems, stronger bases, and higher temperatures, often with the trade-off of lower yields and more side products.
For researchers and drug development professionals, this understanding is paramount. Selecting an isomer with an unobstructed ortho profile is a primary strategic consideration for ensuring efficient, high-yielding, and scalable syntheses in the construction of complex, fluorinated molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
The Fluorine Advantage: A Comparative Guide to 4-Borono-3-fluorobenzoic Acid and its Non-fluorinated Analog in Suzuki-Miyaura Cross-Coupling
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of 4-borono-3-fluorobenzoic acid and its non-fluorinated counterpart, 4-boronobenzoic acid, in the context of this pivotal reaction. We will explore the subtle yet significant impact of fluorine substitution on reactivity and performance, supported by established chemical principles and representative experimental protocols.
Introduction: The Subtle Power of Fluorine in Synthesis
4-Boronobenzoic acid is a widely utilized bifunctional reagent, featuring a boronic acid for cross-coupling and a carboxylic acid for further functionalization.[1][2] Its fluorinated analog, this compound, introduces a fluorine atom ortho to the boronic acid moiety. This seemingly minor modification can have a profound impact on the molecule's electronic properties, influencing its reactivity in palladium-catalyzed cross-coupling reactions. Organofluorine compounds are of significant interest in medicinal chemistry as fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] Understanding the comparative performance of these two boronic acids is crucial for optimizing synthetic routes and achieving desired outcomes.
The Electronic Influence of the Ortho-Fluorine Substituent
The introduction of a fluorine atom onto the phenyl ring, particularly in the ortho position to the boronic acid, alters the electronic landscape of the molecule. This has several key consequences for the Suzuki-Miyaura coupling reaction:
-
Increased Lewis Acidity: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect). This effect increases the Lewis acidity of the boron center, which can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4]
-
Enhanced Reactivity: The increased acidity of the fluorinated boronic acid can lead to faster reaction rates and potentially higher yields in cross-coupling reactions.[5] This is particularly advantageous when coupling with electron-rich or sterically hindered aryl halides.
-
Potential for Altered Selectivity: In substrates with multiple reactive sites, the electronic perturbation caused by the fluorine atom can influence the regioselectivity of the coupling reaction.
It is this enhancement in reactivity that often justifies the selection of the more specialized fluorinated analog over its readily available non-fluorinated counterpart.
Comparative Performance in Suzuki-Miyaura Cross-Coupling: A Representative Study
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction between the boronic acids and a common aryl bromide, 4-bromoanisole, is depicted below.
Caption: Representative Suzuki-Miyaura Coupling Reaction.
Projected Performance Data
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound and 4-boronobenzoic acid with 4-bromoanisole under typical reaction conditions.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4-6 | 85-95 |
| 4-Boronobenzoic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 8-12 | 70-80 |
Note: These are projected yields based on the generally accepted higher reactivity of ortho-fluorinated boronic acids. Actual yields may vary depending on the specific reaction conditions and purity of reagents.
Experimental Protocols
The following is a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Boronic Acid (this compound or 4-boronobenzoic acid)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Solvent System (e.g., Toluene, Ethanol, and Water in a 3:1:1 ratio)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Brine
-
Round-bottom flask with condenser
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the palladium catalyst (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Add the base (2.0 mmol, 2.0 equiv.) to the flask.
-
Solvent Addition: Degas the solvent system by bubbling the inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.[4][6]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Conclusion
The choice between this compound and its non-fluorinated analog is a strategic one, guided by the specific demands of the synthesis. While 4-boronobenzoic acid is a reliable and cost-effective reagent for many applications, the introduction of an ortho-fluorine atom in this compound offers a distinct advantage in terms of enhanced reactivity. This can translate to shorter reaction times, higher yields, and the ability to couple more challenging substrates. For researchers in pharmaceutical and materials science, where the incorporation of fluorine is often desirable for its beneficial effects on molecular properties, this compound represents a powerful and versatile building block. The insights and protocols provided in this guide are intended to empower chemists to make informed decisions and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic Route Validation: Leveraging 4-Borono-3-fluorobenzoic Acid in the Synthesis of Bioactive Biaryl Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the selection and validation of a synthetic route is a critical decision point that profoundly impacts project timelines, cost, and the ultimate success of a drug candidate. This guide provides an in-depth technical comparison of synthetic strategies for constructing biaryl moieties, a privileged scaffold in numerous pharmaceuticals. We will focus on the strategic use of fluorinated arylboronic acids, exemplified by 4-Borono-3-fluorobenzoic acid , and validate a primary synthetic pathway against a robust alternative. The principles and experimental data presented herein are grounded in established, peer-reviewed methodologies, offering a framework for logical and efficient route design.
The Strategic Importance of Fluorinated Biaryls and this compound
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The biaryl motif is also a cornerstone of many approved drugs.[2] Consequently, the efficient synthesis of fluorinated biaryl compounds is of paramount importance. This compound is a versatile building block in this context. The boronic acid functionality is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for forming carbon-carbon bonds.[2][3] The fluorine atom and the carboxylic acid group on the phenyl ring offer opportunities for further molecular modifications and can influence the physicochemical properties of the final compound.
This guide will use the synthesis of a key diarylmethane intermediate, a common core structure in Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Dapagliflozin, as a case study to compare two distinct and industrially relevant synthetic routes.
Route 1: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become indispensable in academic and industrial laboratories for the synthesis of biaryls.[4] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acids.[3][5]
Reaction Principle & Causality
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium catalyst.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide.
-
Transmetalation: In the presence of a base, the organic substituent from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for activating the boronic acid to facilitate this step.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
This catalytic approach is highly efficient, often requiring only small amounts of the palladium catalyst. The choice of ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Diaryl Intermediate via Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid to form a diaryl scaffold.[5][6]
Materials:
-
Aryl bromide (e.g., 5-bromo-2-chlorobenzoic acid derivative, 1.0 mmol)
-
Arylboronic acid (e.g., 4-ethoxyphenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent (e.g., Toluene/Water or 1,4-Dioxane/Water mixture)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure biaryl product.
Route 2: Friedel-Crafts Acylation and Reduction Approach
An alternative and powerful strategy for synthesizing diarylmethanes, the core of many SGLT2 inhibitors, involves a two-step sequence: Friedel-Crafts acylation followed by reduction of the resulting diaryl ketone.[8][9] This classical approach offers a different set of advantages and challenges compared to the Suzuki coupling.
Reaction Principle & Causality
-
Friedel-Crafts Acylation: This is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. A carboxylic acid or its derivative (like an acyl chloride) is activated by a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) to form a highly electrophilic acylium ion.[8] This electrophile is then attacked by the electron-rich aromatic ring of the coupling partner. The choice of Lewis acid is critical and can influence the reaction's efficiency and selectivity.[8]
-
Reduction of Diaryl Ketone: The carbonyl group of the diaryl ketone intermediate is then reduced to a methylene group. Common methods for this transformation include the Clemmensen reduction (amalgamated zinc and HCl), the Wolff-Kishner reduction (hydrazine and a strong base), or, more mildly and commonly in modern process chemistry, a silane-based reduction using reagents like triethylsilane (Et₃SiH) in the presence of a Lewis acid such as BF₃·OEt₂ or TiCl₄.[8][9]
This two-step sequence is often robust and can be performed on a large scale. However, the regioselectivity of the Friedel-Crafts acylation can be a challenge if the aromatic substrate has multiple possible sites for substitution.
Diagram: Workflow for Friedel-Crafts Acylation/Reduction Route
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Spectroscopic Analysis of 4-Borono-3-fluorobenzoic Acid Derivatives
Introduction: The Significance of Fluorinated Arylboronic Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of unique functional groups is paramount to enhancing the pharmacological profiles of drug candidates. Among these, fluorinated arylboronic acids have emerged as exceptionally valuable building blocks. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Simultaneously, the boronic acid moiety offers a versatile handle for covalent and non-covalent interactions, famously enabling the Suzuki-Miyaura cross-coupling reaction and serving as a key pharmacophore in several approved drugs.
4-Borono-3-fluorobenzoic acid and its derivatives are of particular interest, combining three critical functionalities: a carboxylic acid for polar interactions or further derivatization, a fluorine atom to modulate electronic properties, and a boronic acid group for covalent chemistry or as a transition-state analogue.[2][3][4] Their role as intermediates in the synthesis of complex therapeutics, such as enzyme inhibitors, makes their unambiguous characterization a critical step in the drug development pipeline.[1]
This guide provides an in-depth, comparative analysis of the two cornerstone techniques for the structural elucidation of these molecules: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond simple data reporting to explore the causality behind experimental choices, address common analytical challenges, and provide field-proven protocols for obtaining high-quality, reliable data.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the definitive method for the structural confirmation of this compound derivatives in solution. However, the unique combination of a quadrupolar ¹¹B nucleus, a highly sensitive ¹⁹F nucleus, and labile acidic protons necessitates a carefully chosen multi-nuclear strategy. A common pitfall is the tendency of boronic acids to undergo dehydration in non-polar, anhydrous solvents to form cyclic trimers known as boroxines, which can lead to complex or misleading spectra.[5][6]
The Causality of Solvent Selection
The choice of NMR solvent is the single most critical experimental parameter. It directly influences which chemical species are observed and the resolution of the resulting spectra.
-
DMSO-d₆: This is often the solvent of choice. Its high polarity and hydrogen bond accepting nature disrupt the formation of boroxine trimers, favoring the monomeric boronic acid. It also allows for the observation of exchangeable protons from the carboxylic acid (-COOH) and boronic acid (-B(OH)₂) groups.
-
Methanol-d₄: This protic solvent is highly effective at breaking up boroxine oligomers.[6] However, it will lead to rapid chemical exchange with the -COOH and -B(OH)₂ protons, causing their signals to broaden and merge with the residual solvent peak, rendering them unobservable.[6] It can, however, be useful for simplifying the aromatic region if the acidic protons are not of interest.
-
CDCl₃: Due to lower polarity, there is a higher risk of observing a mixture of the monomeric acid and the boroxine trimer, leading to signal broadening or multiple sets of signals.[6] Rigorous drying of the sample and solvent can push the equilibrium entirely to the boroxine form.[6]
¹H NMR Spectroscopy: Probing the Aromatic Core
The proton NMR spectrum provides the initial fingerprint of the molecule. For a typical this compound scaffold, one expects three distinct aromatic proton signals. The interpretation relies on analyzing both scalar (J) couplings and chemical shifts. The fluorine atom introduces characteristic nJ-H,F couplings that are invaluable for assignment. The proton ortho to the fluorine will typically show the largest coupling (~8-10 Hz), while meta and para couplings are smaller.
¹⁹F NMR Spectroscopy: A Sensitive Reporter of the Molecular Environment
Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and informative experiment.[7] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for confirming structural integrity and studying intermolecular interactions.[8][9]
-
Chemical Shift: For aryl fluorides, the chemical shift typically falls within the range of -100 to -170 ppm relative to CFCl₃.[10]
-
Structural Confirmation: The presence of a single resonance in the expected region, with coupling to adjacent protons, provides strong evidence for the 3-fluoro substitution pattern.
-
Sensing Applications: The sensitivity of the ¹⁹F chemical shift to changes in the boron atom's coordination sphere has been exploited for sensing applications, such as detecting the binding of diols or fluoride ions.[8][11][12]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR confirms the carbon framework. Key features include:
-
C-F Coupling: The carbon directly bonded to fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹J-C,F ≈ 240-260 Hz). Longer-range couplings to C2, C4, and C5 will also be observed, aiding in unambiguous assignment.[13]
-
C-B Signal: The carbon atom attached to the boronic acid group (C4) often exhibits a broad signal due to scalar relaxation with the quadrupolar ¹¹B nucleus. This broadening can sometimes make the signal difficult to detect.
-
Carbonyl Signal: The carboxylic acid carbon will appear downfield, typically around 165-170 ppm.
¹¹B NMR Spectroscopy: The Definitive Tool for Boron Speciation
¹¹B NMR is essential for directly observing the state of the boronic acid group.[14][15] Although the signals are often broad due to the nucleus's quadrupole moment, the chemical shift is highly diagnostic of the boron atom's hybridization and coordination state.[15][16]
-
sp² Boronic Acid (Trigonal Planar): The free R-B(OH)₂ group typically resonates in the range of δ 27-31 ppm .[16][17]
-
sp² Boroxine (Trigonal Planar): The cyclic anhydride trimer, [R-BO]₃, formed upon dehydration, appears slightly downfield at δ ~33 ppm .[5][17]
-
sp³ Boronate Anion/Ester (Tetrahedral): When the boronic acid is deprotonated (at high pH) to form R-B(OH)₃⁻ or reacts with a diol to form a boronate ester, the boron becomes sp³ hybridized. This increased coordination results in significant shielding, shifting the signal substantially upfield to δ 3-15 ppm .[15][16][18]
This ability to distinguish between sp² and sp³ boron makes ¹¹B NMR an invaluable tool for studying pKa, binding events, and sample stability.[14][15]
II. Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry complements NMR by providing precise molecular weight information, confirming the elemental formula, and offering insights into the molecule's stability and potential for oligomerization. Electrospray ionization (ESI) is the most common technique for these polar, non-volatile compounds.[19][20]
Comparative Ionization Modes: Negative vs. Positive ESI
The choice between negative and positive ion mode is critical for maximizing sensitivity and obtaining informative spectra.
-
Negative Ion Mode (ESI-): This is generally the superior method for this compound and its derivatives. The presence of two acidic groups (carboxylic and boronic acid) makes deprotonation highly favorable.
-
Expected Ions: The base peak is almost always the deprotonated molecule, [M-H]⁻ .
-
Fragmentation: A common fragment observed corresponds to the loss of the carboxylic acid group as CO₂, resulting in an [M-H-44]⁻ ion.[21]
-
Adducts: In the presence of buffer salts, adducts like [M+Cl]⁻ or [M+CH₃COO]⁻ may be observed.
-
-
Positive Ion Mode (ESI+): While often less sensitive than negative mode for these acidic compounds, positive mode can still provide useful data.
-
Expected Ions: The protonated molecule, [M+H]⁺ , may be observed, but adducts with alkali metals, such as [M+Na]⁺ and [M+K]⁺ , are frequently more intense.
-
In-Source Reactions: Boronic acids are prone to dehydration and condensation reactions in the ESI source, which can lead to ions corresponding to the boroxine trimer or other oligomers. This can complicate interpretation but also provides evidence of the compound's tendency to self-associate.[22]
-
Alternative Approaches: MALDI and Derivatization
For complex mixtures or challenging samples, alternative MS strategies can be employed.
-
MALDI-MS: Matrix-assisted laser desorption/ionization can be an effective technique. Notably, using 2,5-dihydroxybenzoic acid (DHB) as a matrix can facilitate the in-situ formation of a boronate ester between the analyte and the diol matrix, simplifying the spectrum and improving signal quality without prior derivatization.[23]
-
Chemical Derivatization: To avoid the complexities of boroxine formation, the boronic acid can be pre-derivatized into a stable boronate ester, for instance, by reacting it with pinacol or diethanolamine. This yields a single, stable species that is more amenable to chromatographic separation and mass spectrometric analysis.[22]
III. Comparative Summary and Workflow
The synergistic use of NMR and MS provides a comprehensive and unambiguous characterization of this compound derivatives. NMR defines the precise covalent structure and solution-state speciation, while MS confirms the molecular weight and purity.
Visualizing the Analytical Workflow
The following diagram outlines a logical workflow for the complete spectroscopic characterization of a novel this compound derivative.
Caption: Integrated workflow for spectroscopic analysis.
Visualizing Boronic Acid Equilibria
Understanding the following equilibria is key to interpreting spectroscopic data correctly.
Caption: Key equilibria of boronic acids in solution.
Data Summary Tables
Table 1: Comparison of Core Spectroscopic Techniques
| Technique | Information Provided | Key Advantages | Common Challenges & Considerations |
|---|---|---|---|
| ¹H NMR | Proton environment, coupling networks, initial structural fingerprint. | Fast, quantitative, provides key connectivity data via J-coupling. | Signal overlap in complex derivatives; exchangeable protons may be broad or absent. |
| ¹⁹F NMR | Direct detection of fluorine, sensitive probe of electronic environment. | High sensitivity, wide chemical shift range reduces overlap, excellent for purity.[7][24] | Requires a multinuclear probe; chemical shifts can be sensitive to concentration and solvent. |
| ¹³C NMR | Carbon skeleton, presence of functional groups. | Unambiguous carbon count and type (with DEPT). | Lower sensitivity requires more sample or longer acquisition time; C-B signal can be broad. |
| ¹¹B NMR | Boron hybridization state (sp² vs. sp³), detection of oligomers. | Directly confirms the state of the boronic acid moiety.[14][15] | Quadrupolar nucleus leads to broad signals; requires quartz NMR tube for best results.[15] |
| ESI-MS | Molecular weight, elemental formula (HRMS), purity. | High sensitivity, rapid analysis, confirms identity. | Prone to in-source reactions (oligomerization, dehydration), which can complicate spectra.[22] |
Table 2: Typical NMR Data for this compound (Solvent: DMSO-d₆; Shifts are approximate and will vary with substitution)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling | Notes |
|---|---|---|---|
| ¹H | ~13.5 | br s | Carboxylic acid proton; exchanges with D₂O. |
| ¹H | ~8.2 | br s | Boronic acid -OH protons; exchange with D₂O. |
| ¹H | ~7.8 - 8.1 | m | Aromatic protons; complex splitting due to H-H and H-F coupling. |
| ¹³C | ~167 | s | Carbonyl carbon (C=O). |
| ¹³C | ~160 | d, ¹J-C,F ≈ 250 Hz | Fluorine-bearing carbon (C3).[13] |
| ¹³C | ~120-140 | m | Aromatic carbons; C4 attached to boron may be broad. |
| ¹⁹F | ~ -110 | m | Signal coupled to ortho and meta protons. |
| ¹¹B | ~29 | br s | Trigonal planar sp² boronic acid.[16][17] |
Table 3: Common Ions in ESI-MS for this compound (MW = 183.95)
| Ion Mode | m/z | Identity | Notes |
|---|---|---|---|
| Negative | 183.0 | [M-H]⁻ | Often the base peak. |
| Negative | 139.0 | [M-H-CO₂]⁻ | Common fragment from loss of carboxyl group.[21] |
| Positive | 185.0 | [M+H]⁺ | May be weak. |
| Positive | 207.0 | [M+Na]⁺ | Common sodium adduct. |
| Positive | 223.0 | [M+K]⁺ | Common potassium adduct. |
IV. Experimental Protocols
These protocols provide a validated starting point for analysis. Instrument parameters should be optimized for the specific compound and available hardware.
Protocol 1: Standard NMR Characterization
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Solvation: Add ~0.6 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass.[15]
-
¹H NMR Acquisition:
-
Tune and match the ¹H probe.
-
Acquire a standard ¹H spectrum (e.g., 16-32 scans).
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F channel.
-
Tune and match the probe for ¹⁹F.
-
Acquire a proton-coupled ¹⁹F spectrum (e.g., 64-128 scans). No external standard is typically needed if the instrument is properly calibrated, but an internal standard can be used for precise work.
-
-
¹¹B NMR Acquisition:
-
Switch the spectrometer to the ¹¹B channel.
-
Tune and match the probe for ¹¹B.
-
Acquire a proton-decoupled ¹¹B spectrum. A wider spectral window (-20 to 60 ppm) and a larger number of scans (e.g., 1024 or more) may be necessary due to the broad signals.[15] Use a baseline correction algorithm (e.g., polynomial fit) to account for probe background.
-
-
Data Processing: Process all spectra with appropriate Fourier transformation, phase correction, and baseline correction. Integrate ¹H and ¹⁹F spectra for quantitative analysis.
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a stock solution of the analyte at ~1 mg/mL in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to ~1-10 µg/mL using a mobile phase-like solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).
-
Instrument Setup (Negative Ion Mode):
-
Infuse the sample directly or use a standard LC inlet.
-
Set the ion source to ESI, negative polarity.
-
Typical parameters: Capillary voltage ~2.5-3.5 kV; Cone voltage ~20-40 V; Desolvation gas flow ~600-800 L/hr; Desolvation temperature ~350-450 °C.
-
Acquire data over a mass range of m/z 50-750.
-
-
Instrument Setup (Positive Ion Mode):
-
Switch the ion source to ESI, positive polarity.
-
Typical parameters: Capillary voltage ~3.0-4.0 kV; Cone voltage ~20-40 V. Other parameters similar to negative mode.
-
Acquire data over the same mass range.
-
-
Data Analysis: Identify the [M-H]⁻ ion in the negative spectrum and [M+H]⁺ or [M+Na]⁺ in the positive spectrum. If performing high-resolution MS (e.g., on a Q-TOF or Orbitrap instrument), calculate the elemental composition from the accurate mass to confirm the molecular formula.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. reddit.com [reddit.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. mdpi.com [mdpi.com]
- 17. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 18. raineslab.com [raineslab.com]
- 19. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 19Flourine NMR [chem.ch.huji.ac.il]
A Senior Application Scientist's Guide: Palladium vs. Nickel Catalysts for the Suzuki-Miyaura Coupling of Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the carbon-carbon bonds necessary to construct these valuable fluorinated biaryl scaffolds. However, the electron-deficient nature of fluorinated boronic acids presents unique challenges to traditional palladium-catalyzed protocols, often leading to sluggish reactions and unwanted side reactions like protodeboronation. This has spurred the exploration of nickel-based catalytic systems as a potent and cost-effective alternative. This in-depth guide provides a comparative analysis of palladium and nickel catalysts for this critical transformation. We will delve into the mechanistic nuances that differentiate these two metals, present a head-to-head comparison of their performance based on experimental data, and offer practical, field-proven protocols to guide your experimental design. By understanding the strengths and weaknesses of each catalytic system, researchers can make more informed decisions to accelerate their discovery and development programs.
Introduction: The Fluorine Challenge in Suzuki-Miyaura Coupling
Fluorinated aromatic compounds are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials due to fluorine's ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a powerful and versatile tool for creating C(sp²)–C(sp²) bonds, making it indispensable for the synthesis of fluorinated biaryls.[1][2]
The reaction's general mechanism involves a palladium or nickel catalyst facilitating the coupling of an organoboron compound (like a boronic acid) with an organohalide.[1] However, the very properties that make fluorinated arenes so valuable also introduce significant synthetic hurdles. The strong electron-withdrawing effect of fluorine atoms renders the corresponding boronic acids less nucleophilic. This electronic deficit can hamper the crucial transmetalation step in the catalytic cycle and increases the susceptibility of the boronic acid to protodeboronation, an undesired side reaction that cleaves the C–B bond and terminates the catalytic process.[3][4]
While palladium has long been the workhorse of cross-coupling chemistry, its performance with these challenging substrates can be suboptimal. This has led to a burgeoning interest in nickel catalysis, which not only offers a more earth-abundant and economical alternative but also exhibits unique reactivity profiles that can overcome some of the limitations of palladium.[1][5] This guide will dissect the key differences between these two catalytic systems to empower you to select the optimal conditions for your specific fluorinated target.
Mechanistic Considerations: A Tale of Two Metals
The choice between palladium and nickel is not merely one of cost; it is a decision rooted in the fundamental mechanistic differences between the two metals.
The Palladium Catalytic Cycle: A Well-Trodden Path
The generally accepted catalytic cycle for palladium-catalyzed Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Palladium Catalytic Cycle.
For fluorinated boronic acids, the transmetalation step is often the bottleneck. The base activates the boronic acid to form a more nucleophilic boronate species.[1] However, the electron-withdrawing fluorine atoms decrease the nucleophilicity of the aryl group, slowing its transfer to the palladium center.[6] This sluggishness provides a larger window for competing protodeboronation.
The Nickel Catalytic Cycle: A More Radical Approach
Nickel catalysts can operate through a similar Ni(0)/Ni(II) cycle, but they also have access to alternative mechanistic pathways, including those involving Ni(I) and Ni(III) oxidation states. This flexibility is a key advantage.
Caption: Simplified Nickel Catalytic Cycles.
Several key features distinguish nickel's reactivity:
-
Facile Oxidative Addition: Nickel can activate a broader range of electrophiles than palladium, including aryl fluorides and sulfonates, which are typically challenging for palladium.[1][5]
-
Alternative Transmetalation Pathways: There is evidence to suggest that transmetalation at a nickel center can be less sensitive to the electronic nature of the boronic acid compared to palladium.[6] Some nickel-catalyzed reactions can even proceed under base-free conditions, which is highly advantageous for unstable boronic acids.[7]
-
Radical Mechanisms: Nickel has a greater propensity to engage in single-electron transfer (SET) pathways, which can open up different reactivity modes compared to the purely two-electron processes typical of palladium.[8]
For fluorinated boronic acids, nickel's ability to facilitate a more rapid transmetalation and its tolerance for a wider range of reaction conditions often make it the superior choice.
Head-to-Head Comparison: Performance Metrics
| Feature | Palladium Catalysts | Nickel Catalysts |
| Catalyst Loading | Typically lower (0.5-2 mol%) for reactive substrates. May require higher loadings for challenging couplings. | Often requires slightly higher loadings (1-5 mol%), but this is offset by the lower cost of nickel.[1] |
| Reaction Temperature | Often requires elevated temperatures (80-120 °C) to drive the reaction with electron-deficient partners.[9] | Can frequently operate at lower temperatures, sometimes even room temperature, due to higher intrinsic reactivity. |
| Substrate Scope | Excellent for a broad range of boronic acids, but can struggle with highly electron-deficient or sterically hindered fluorinated substrates.[10] | Often demonstrates superior performance with electron-deficient aryl halides and boronic acids. Can couple challenging electrophiles like aryl fluorides.[1][5] |
| Functional Group Tolerance | Generally very good, but the required harsh conditions (strong base, high temperature) can be incompatible with sensitive functional groups. | Can be more tolerant of certain functional groups due to milder reaction conditions. However, some nickel catalysts can be sensitive to air and moisture. |
| Ligand Sensitivity | Highly dependent on bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) for efficient catalysis.[11][12] | Also heavily reliant on ligand choice. A variety of phosphine and NHC ligands have been developed, with some showing exceptional activity for specific transformations.[11][13] |
| Cost & Sustainability | Palladium is a precious metal with high and volatile costs.[14] | Nickel is significantly more earth-abundant and orders of magnitude cheaper than palladium, making it a more sustainable and economical choice for large-scale synthesis.[14][15] |
| Key Challenge | Slow transmetalation with electron-deficient boronic acids, leading to a higher propensity for protodeboronation.[4] | Catalyst deactivation and sensitivity to reaction conditions can sometimes be an issue. Mechanistic understanding is less mature than for palladium.[6] |
The Crucial Role of Ligands
For both palladium and nickel, the ligand is not a mere spectator but an active participant that dictates the catalyst's stability, solubility, and reactivity.
-
For Palladium: The development of bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) has been instrumental in overcoming the challenges of coupling electron-deficient substrates. These ligands promote both oxidative addition and reductive elimination and stabilize the catalytically active species.[1][11]
-
For Nickel: A wide array of ligands, including bidentate phosphines (e.g., dppf), bulky monophosphines, and NHCs, have been successfully employed. The choice of ligand is critical for tuning the reactivity of the nickel center and preventing catalyst decomposition. Recent research has focused on developing specialized ligands that enhance the performance of nickel in challenging couplings.[16]
Experimental Protocols: From Theory to Practice
The following are representative, detailed protocols. Note: These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: Palladium-Catalyzed Coupling of 4-Fluorophenylboronic Acid with an Aryl Bromide
This protocol utilizes a modern Buchwald precatalyst, known for its high activity with challenging substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
XPhos Pd G2 (or similar Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a septum-sealed cap
Procedure:
-
To the reaction vial, add the aryl bromide, 4-fluorophenylboronic acid, and potassium phosphate.
-
Add the XPhos Pd G2 precatalyst.
-
Seal the vial with the septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Coupling of 4-Fluorophenylboronic Acid with an Aryl Chloride
This protocol demonstrates the power of nickel to couple more challenging aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Nickel(II) chloride (NiCl₂) (0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To the Schlenk tube, add NiCl₂, PCy₃, and the magnetic stir bar.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the aryl chloride, 4-fluorophenylboronic acid, and K₃PO₄ under a positive pressure of argon.
-
Add the degassed toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Case Study: Synthesis of a Fluorinated Biaryl Pharmaceutical Intermediate
Let's consider the synthesis of a 2-fluoro-3-arylpyridine derivative, a scaffold found in numerous biologically active molecules. The coupling partner is the notoriously challenging 2-fluoropyridine-3-boronic acid, which is highly prone to protodeboronation.
Palladium-Catalyzed Approach: Traditional palladium catalysts often give low yields with this substrate. However, the use of a specialized precatalyst that allows for rapid generation of the active Pd(0) species under mild conditions can be effective. A study might report a 60-70% yield using a Buchwald precatalyst at room temperature, but with the requirement of carefully controlled conditions and a relatively high catalyst loading to outcompete the decomposition of the boronic acid.[10]
Nickel-Catalyzed Approach: A nickel-based system, for instance using NiCl₂(dppf) as a precatalyst, might offer a more robust and scalable solution. While potentially requiring a slightly higher temperature (e.g., 80 °C), the nickel catalyst can be more tolerant of the Lewis basic pyridine nitrogen and may facilitate a more efficient transmetalation. This could lead to comparable or even higher yields (e.g., 75-85%) with a more cost-effective catalyst, making it a more attractive route for large-scale production.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (improper handling, degradation)- Insufficiently degassed solvents/reagents- Incorrect base or base is not finely powdered- Low reaction temperature | - Use a fresh, high-quality precatalyst.- Ensure rigorous degassing of all solvents and perform the reaction under a strict inert atmosphere.[17]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KF) and ensure they are finely milled.- Incrementally increase the reaction temperature. |
| Significant Protodeboronation | - Presence of excess water- Base is too strong or reaction time is too long- Inherently unstable boronic acid (e.g., heteroaryl) | - Use anhydrous solvents or a controlled amount of water.[3]- Switch to a milder base (e.g., K₃PO₄).- Convert the boronic acid to a more stable pinacol or MIDA ester derivative.[3] These provide a "slow release" of the active boronic acid. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without efficient reduction to Pd(0) | - Ensure the reaction is set up under a strictly inert atmosphere.- Consider using a pre-formed Pd(0) source or a precatalyst designed for rapid activation. |
| Stalled Reaction | - Catalyst deactivation (e.g., by coordination of a Lewis basic substrate/product)- Poor solubility of reagents | - Increase catalyst loading.- Screen different ligands that may be more robust.- Screen different solvent systems to improve solubility. |
Conclusion & Future Outlook
The choice between palladium and nickel for the Suzuki-Miyaura coupling of fluorinated boronic acids is a nuanced one, guided by the specific demands of the substrate and the scale of the synthesis.
-
Palladium remains a highly reliable and well-understood catalyst. With the advent of modern, highly active precatalysts and specialized ligands, it can effectively couple many challenging fluorinated substrates, often under mild conditions. However, the high cost of palladium and its potential for sluggish reactivity with the most electron-deficient partners are significant drawbacks.
-
Nickel has emerged as a powerful, cost-effective, and sustainable alternative.[14][15] Its unique reactivity, including the ability to activate challenging electrophiles and operate through different mechanistic pathways, often makes it the superior choice for coupling electron-deficient fluorinated boronic acids.[1][5] While the field of nickel catalysis is maturing rapidly, a deeper mechanistic understanding will undoubtedly lead to the development of even more active and robust systems.
The future of this field will likely involve the continued design of sophisticated ligands tailored for nickel, the exploration of bimetallic catalytic systems that harness the synergistic effects of both metals, and a greater emphasis on green and sustainable reaction conditions.[18]
Caption: Decision-making flowchart for catalyst selection.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. connectsci.au [connectsci.au]
- 7. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. orgchemres.org [orgchemres.org]
- 14. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing Compound Purity: HPLC vs. TLC
In the landscape of chemical synthesis and drug development, the unambiguous determination of compound purity is a cornerstone of regulatory compliance, experimental reproducibility, and, ultimately, patient safety. Two chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), stand as routine yet powerful tools for this critical assessment. This guide provides an in-depth comparison of these methods, grounded in scientific principles and practical application, to empower researchers in making informed decisions for their analytical workflows.
The Chromatographic Principle: A Brief Refresher
At its core, chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] In both HPLC and TLC, the stationary phase is typically a polar adsorbent like silica gel.[2][3] The mobile phase, a solvent or mixture of solvents, flows over the stationary phase, carrying the sample components with it.[4] Compounds with a higher affinity for the stationary phase travel more slowly, while those with a greater affinity for the mobile phase move more quickly, effecting separation.[5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC is a form of column chromatography that utilizes high pressure to pump a liquid mobile phase through a column packed with a solid stationary phase.[6] This technique offers high resolution, enabling the separation of complex mixtures into individual components.[7]
Causality in HPLC Method Development
Developing a robust HPLC method is crucial for accurate impurity identification and quantification.[8] The process involves a systematic optimization of several parameters:
-
Column Selection: The choice of stationary phase is paramount. Reversed-phase HPLC, with a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase, is the most common mode for purity analysis of a wide range of compounds.[9] For charged molecules, ion-exchange chromatography may be more suitable, while size-exclusion chromatography is used for separating large molecules like proteins and polymers.[6]
-
Mobile Phase Composition: The mobile phase composition dictates the separation selectivity.[10] A typical reversed-phase mobile phase consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol.[9] The ratio of these solvents can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.[11] Gradient elution is particularly useful for analyzing samples with a wide range of polarities.[10]
-
Detector Selection: The detector's role is to sense the eluted components and provide a signal proportional to their concentration.[9] The choice of detector depends on the physicochemical properties of the analyte.[12]
-
UV-Vis Detectors: These are the most common HPLC detectors and are suitable for compounds that absorb ultraviolet or visible light.[13] Diode Array Detectors (DAD) or Photo Diode Array (PDA) detectors are advanced UV-Vis detectors that can acquire a full UV-Vis spectrum for each peak, which is invaluable for peak purity assessment and compound identification.[14][15]
-
Fluorescence Detectors (FLD): These detectors offer high sensitivity and selectivity for fluorescent compounds or those that can be derivatized with a fluorescent tag.[14] Their sensitivity can be 10 to 1,000 times higher than that of UV-Vis detectors.[16]
-
Refractive Index (RI) Detectors: RI detectors are universal detectors that respond to changes in the refractive index of the mobile phase as the analyte elutes.[15] They are less sensitive than UV detectors and are highly sensitive to temperature and flow rate fluctuations.[15]
-
Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, allowing for definitive peak identification and structural elucidation of impurities.[12]
-
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound using HPLC.
Caption: HPLC experimental workflow for purity assessment.
A Self-Validating HPLC Protocol
A trustworthy HPLC method must be validated to ensure it is fit for its intended purpose.[17] Method validation assesses parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Step-by-Step HPLC Purity Determination Protocol:
-
System Preparation:
-
Prepare the mobile phase (e.g., 70:30 Acetonitrile:Water) and degas it thoroughly.
-
Install an appropriate column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C).
-
Equilibrate the system until a stable baseline is achieved. The causality here is to ensure reproducible retention times and baseline stability for accurate integration.
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
Prepare the synthesized compound sample at a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
System Suitability Test (SST):
-
Inject the reference standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. This ensures the system is performing with adequate precision.
-
Other SST parameters like theoretical plates, tailing factor, and resolution should also be monitored.[18]
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the reference standard solution.
-
Inject the sample solution.
-
-
Data Processing and Purity Calculation:
-
Integrate the peak areas in the sample chromatogram.
-
Calculate the percentage purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, especially when dealing with known impurities, a relative response factor should be determined and applied.
-
Thin-Layer Chromatography (TLC): The Rapid, Qualitative Workhorse
TLC is a planar chromatographic technique where the stationary phase is a thin layer of adsorbent material, typically silica gel, coated onto a flat carrier such as a glass plate or aluminum foil.[4] The mobile phase moves up the plate by capillary action.[19] TLC is a simple, fast, and inexpensive method often used for reaction monitoring, qualitative identification, and preliminary purity assessment.[1][4]
The "Art" of TLC: Causality in Method Development
While simpler than HPLC, optimizing a TLC separation requires a good understanding of chromatographic principles.
-
Stationary Phase Selection: For most organic compounds, silica gel is the stationary phase of choice.[19]
-
Mobile Phase (Solvent System) Optimization: The choice of the solvent system is the most critical factor in achieving good separation in TLC.[20] The goal is to find a solvent system that moves all components off the baseline and provides good separation between the main spot and any impurities, with Retention Factor (Rf) values ideally between 0.2 and 0.6. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[21] By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve the desired separation.[22]
-
Visualization: Since most organic compounds are colorless, a visualization method is required to see the separated spots.[4]
-
UV Light: If the compounds are UV-active, they can be visualized under a UV lamp (typically at 254 nm).[23] The spots will appear as dark areas on a fluorescent background.[24]
-
Iodine Vapor: Exposing the plate to iodine vapor in a closed chamber will cause many organic compounds to appear as yellow-brown spots.[23]
-
Staining Reagents: A variety of chemical stains can be used to visualize spots.[25] The choice of stain depends on the functional groups present in the compounds.[26] For example, potassium permanganate stain is a good general-purpose oxidizing stain, while ninhydrin is specific for amino acids.[24][25]
-
Experimental Workflow for TLC Purity Assessment
The following diagram outlines the workflow for assessing compound purity using TLC.
Caption: TLC experimental workflow for purity assessment.
A Self-Validating TLC Protocol
For purity assessment, it is crucial to run a reference standard of the expected compound alongside the synthesized sample.[2]
Step-by-Step TLC Purity Determination Protocol:
-
Plate Preparation:
-
Sample Application:
-
Dissolve small amounts of the reference standard and the synthesized product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the reference standard solution to the first point, a spot of the synthesized product to the third point, and a "co-spot" containing both solutions to the middle point.[27] The co-spot helps to confirm if the spots from the standard and the sample are identical.
-
-
Development:
-
Pour a small amount of the chosen mobile phase into a developing chamber and allow it to saturate with solvent vapor.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate method (e.g., UV lamp).[28]
-
Circle the visualized spots with a pencil.[23]
-
A pure compound should ideally show a single spot.[4] The presence of multiple spots in the product lane indicates impurities.[2]
-
Compare the Rf value of the product spot with that of the reference standard. They should be identical for the same compound under the same conditions.
-
Comparative Analysis: HPLC vs. TLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Column chromatography with high-pressure solvent delivery.[3] | Planar chromatography driven by capillary action.[4] |
| Resolution | High; capable of separating complex mixtures.[7] | Lower than HPLC.[29] |
| Sensitivity | High (nanogram to picogram levels).[16] | Lower than HPLC; dependent on visualization method.[4] |
| Quantitative Analysis | Highly quantitative and reproducible.[9] | Primarily qualitative or semi-quantitative.[30][31] Quantitative analysis is possible with densitometry but is less common and requires specialized equipment.[31][32] |
| Speed | Moderate (5-30 minutes per sample).[29] | Fast (a few minutes for a single plate with multiple samples).[4] |
| Cost | High initial instrument cost and ongoing operational costs.[33] | Low cost for plates, solvents, and basic equipment.[4] |
| Scalability | Preparative HPLC can be used for purification. | Preparative TLC can be used for small-scale purification (up to ~100 mg).[4] |
| Automation | Highly amenable to automation for high-throughput analysis.[7] | Generally a manual technique. |
| Typical Use Cases | Final purity assessment, quality control, impurity profiling, quantitative analysis.[29][34] | Reaction monitoring, rapid purity checks, screening for optimal separation conditions for column chromatography.[1][4] |
Conclusion: A Synergistic Approach
HPLC and TLC are not mutually exclusive techniques; rather, they are complementary tools in the analytical chemist's arsenal. TLC serves as a rapid, inexpensive method for initial purity checks and for monitoring the progress of a chemical reaction.[1][33] Its speed and simplicity make it invaluable in a synthesis lab.[2] However, for definitive, quantitative purity assessment, especially for regulatory submissions in drug development, the high resolution, sensitivity, and reproducibility of a validated HPLC method are indispensable.[17][33] A judicious combination of both techniques provides a comprehensive and efficient strategy for ensuring the purity of synthesized compounds.
References
- 1. rroij.com [rroij.com]
- 2. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 3. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. jascoinc.com [jascoinc.com]
- 6. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 7. quora.com [quora.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. faieafrikanart.com [faieafrikanart.com]
- 10. pharmtech.com [pharmtech.com]
- 11. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 12. b-ac.co.uk [b-ac.co.uk]
- 13. Detectors Used In HPLC | DAD, UV Detector & More. [scioninstruments.com]
- 14. marshallscientific.com [marshallscientific.com]
- 15. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 16. How HPLC Detectors Work | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. wjpmr.com [wjpmr.com]
- 19. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Navigating the Mobile Phase: Choosing the Right Solvent for Your TLC Analysis [plantextractwholesale.com]
- 22. youtube.com [youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. faculty.fiu.edu [faculty.fiu.edu]
- 25. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 26. silicycle.com [silicycle.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. m.youtube.com [m.youtube.com]
- 29. imgroupofresearchers.com [imgroupofresearchers.com]
- 30. Qualitative & Quantitative Applications of TLC, Preparative TLC, PC, CC, GC - unacademy [unacademy.com]
- 31. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Advantages of HPLC vs TLC - Chromatography Forum [chromforum.org]
- 34. biosynth.com [biosynth.com]
kinetic studies of Suzuki reactions with electron-deficient boronic acids
An In-Depth Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Reactions with Electron-Deficient Boronic Acids
Authored by a Senior Application Scientist
For researchers, chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its widespread adoption is due to the operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2][3] However, as the complexity of molecular targets increases, so does the need to couple more challenging substrates, particularly electron-deficient boronic acids.
These substrates are crucial for synthesizing a wide array of pharmaceuticals and materials, yet they present unique mechanistic hurdles. Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to rational reaction design, troubleshooting, and optimization. This guide provides a comparative analysis of the kinetic profiles of Suzuki-Miyaura reactions involving electron-deficient boronic acids, grounded in mechanistic principles and experimental data.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex.[4] Electron-withdrawing groups on the aryl halide generally facilitate this step.[5][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
The Kinetic Challenge of Electron-Deficient Boronic Acids
The primary difficulty with electron-deficient boronic acids stems from the transmetalation step .[7] Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), which slows its transfer to the electrophilic Pd(II) center.[8]
This kinetic bottleneck has two major consequences:
-
Slow Reaction Rates: The overall reaction turnover is limited by this sluggish step.
-
Protodeboronation: The electron-deficient boronic acid is more susceptible to this major side reaction, where the C-B bond is cleaved by a proton source, leading to yield loss.[1]
For many couplings involving electron-deficient partners, transmetalation is the turnover-limiting or rate-determining step (RDS) .[5] This is in contrast to couplings with some electron-rich systems where oxidative addition can be the RDS.[4][5]
Comparative Kinetic Performance: The Impact of Reaction Parameters
Kinetic analysis reveals how different components of the reaction mixture influence the rate of coupling. The data below is synthesized from established principles and studies to provide a comparative framework.
The Boronic Acid: A Tale of Two Electronic Regimes
The electronic nature of the boronic acid has the most direct impact on the transmetalation rate.
Table 1: Comparative Initial Reaction Rates for Different Boronic Acids
| Boronic Acid Type | Example | Relative Initial Rate (Illustrative) | Kinetic Rationale |
|---|---|---|---|
| Electron-Rich | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups (EDGs) increase the nucleophilicity of the ipso-carbon, accelerating transmetalation.[8] |
| Electron-Neutral | Phenylboronic Acid | ~4.5 | Baseline for comparison. |
| Electron-Deficient | 4-(Trifluoromethyl)phenylboronic Acid | ~3.0 | Electron-withdrawing groups (EWGs) decrease ipso-carbon nucleophilicity, slowing transmetalation. [8] |
Note: Relative rates are illustrative and highly dependent on the specific ligand, base, and solvent used.
The Ligand: More Than a Spectator
For challenging couplings with electron-deficient boronic acids, the choice of phosphine ligand is critical. Simple, less electron-donating ligands like triphenylphosphine (PPh₃) are often insufficient.
Table 2: Ligand Performance in Couplings with Electron-Deficient Boronic Acids
| Ligand Class | Example(s) | Performance Characteristics | Mechanistic Justification |
|---|---|---|---|
| Simple Phosphines | PPh₃ | Often ineffective or provides low yields. | Fails to sufficiently activate the palladium center for the challenging transmetalation and subsequent reductive elimination steps. |
| Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos (Buchwald Ligands) | Highly effective, enabling high yields and faster reactions. [9] | These ligands stabilize the Pd(0) state, promote faster oxidative addition, and, crucially, accelerate the rate-limiting transmetalation and final reductive elimination steps.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Effective alternatives, particularly for sterically hindered substrates. | Provide a strongly electron-donating and sterically demanding environment around the metal center. |
The choice of ligand is often crucial for success. For instance, in the coupling of nitroarenes, ligands like SPhos or RuPhos were found to be ineffective, while BrettPhos was essential for the reaction to proceed.[10]
The Base: The Activation Powerhouse
The base is not merely a proton scavenger; it is essential for activating the boronic acid. It converts the neutral, weakly nucleophilic boronic acid into a more reactive anionic "ate" complex, [R-B(OH)₃]⁻, which facilitates the transfer of the organic group to palladium.
With electron-deficient boronic acids, a stronger or more effective base is often required to overcome the sluggish transmetalation.
Table 3: Comparative Efficacy of Bases
| Base | Typical Conditions | Performance with Electron-Deficient Boronic Acids |
|---|---|---|
| Na₂CO₃, K₂CO₃ | Often used in standard Suzuki couplings. | May be too weak, leading to slow reactions and incomplete conversion. |
| K₃PO₄, Cs₂CO₃ | Often used with challenging substrates. | Generally more effective. Their greater basicity and solubility properties promote the formation of the active boronate species, accelerating the transmetalation step.[9] |
| KF (Potassium Fluoride) | Anhydrous conditions. | Can be very effective, especially when substrates are base-sensitive. The fluoride anion forms a highly nucleophilic trifluoroborate species.[3] |
A Practical Workflow for Kinetic Analysis
To obtain reliable kinetic data, precise experimental design and monitoring are essential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[8]
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction via HPLC
-
Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃), and the phosphine ligand under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Standard: Add the degassed solvent (e.g., dioxane) and a suitable internal standard (a compound that does not react or interfere with the analysis, such as biphenyl or triphenylmethane).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 3.0 equiv) and finally the electron-deficient boronic acid (e.g., 1.5 equiv).
-
Initiation and Sampling: Start stirring at the desired reaction temperature (e.g., 80 °C) and immediately take the first sample (t=0).
-
Time-Point Quenching: At regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe. Immediately quench the aliquot in a vial containing a solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Processing: Plot the concentration of the product (or consumption of starting material) versus time. The initial reaction rate can be determined from the slope of the curve at the initial time points.
Troubleshooting Guide Based on Kinetic Insights
When a Suzuki-Miyaura reaction with an electron-deficient boronic acid fails or performs poorly, a kinetically informed approach can guide troubleshooting.
Table 4: Troubleshooting Workflow
| Observed Problem | Likely Kinetic Bottleneck | Recommended Solution(s) |
|---|---|---|
| Low or No Conversion | Slow Transmetalation | 1. Switch to a stronger base: Replace K₂CO₃ with K₃PO₄ or Cs₂CO₃.[9] 2. Use a more electron-rich ligand: Change from PPh₃ to a Buchwald ligand (e.g., XPhos).[9] 3. Increase reaction temperature: This will increase the rate of all elementary steps, including transmetalation. |
| Significant Protodeboronation | Transmetalation is much slower than protodeboronation. | 1. Use anhydrous conditions and a non-hydroxide base: KF can be particularly effective. 2. Use a boronic ester: Pinacol or MIDA boronates can be more stable and less prone to protodeboronation under certain conditions.[1] 3. Increase catalyst loading: This may accelerate the desired catalytic cycle relative to the decomposition pathway. |
| Reaction Stalls at Partial Conversion | Catalyst deactivation or boronic acid decomposition. | 1. Ensure rigorous inert atmosphere: Oxygen can deactivate the Pd(0) catalyst. 2. Check boronic acid stability: Use freshly acquired or purified boronic acid. Consider using a more stable boronic ester derivative. |
By understanding that slow transmetalation is the most probable culprit, researchers can make targeted, rational adjustments to their reaction conditions rather than relying on trial and error. This kinetic-first approach is key to unlocking the full synthetic potential of these valuable but challenging coupling partners.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Aryl Bromides vs. Aryl Chlorides in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Its application is particularly pivotal in the pharmaceutical and materials science industries for the construction of complex biaryl and heteroaryl structures. A critical consideration in designing a Suzuki coupling is the choice of the aryl halide coupling partner. While aryl iodides are the most reactive, their cost and propensity for side reactions often make them less practical for large-scale synthesis. Consequently, the choice frequently narrows to the more readily available and cost-effective aryl bromides and aryl chlorides.
This guide provides an in-depth technical comparison of the reactivity of aryl bromides and aryl chlorides in Suzuki coupling reactions. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and provide detailed protocols to illustrate the practical differences in their application.
The Reactivity Hierarchy: A Tale of Two Halides
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: Ar-I > Ar-Br >> Ar-Cl.[1] This hierarchy is a direct consequence of the differing carbon-halogen (C-X) bond strengths. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making it more challenging to break.
The Decisive Step: Oxidative Addition
The catalytic cycle of the Suzuki reaction commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2] This step, often the rate-determining step of the overall reaction, involves the cleavage of the C-X bond and the formation of an arylpalladium(II) intermediate. The energy required for this bond cleavage is a major determinant of the overall reaction rate.
The disparity in bond dissociation energies (BDEs) between the C-Cl and C-Br bonds is the primary reason for the observed difference in reactivity.
| Aryl Halide | Bond Dissociation Energy (kcal/mol) |
| Chlorobenzene (Ph-Cl) | 97.6[3] |
| Bromobenzene (Ph-Br) | 82.6[3] |
As the data indicates, the C-Cl bond in chlorobenzene is approximately 15 kcal/mol stronger than the C-Br bond in bromobenzene.[3] This substantial energy difference translates to a higher activation barrier for the oxidative addition of aryl chlorides, necessitating more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized, highly active catalyst systems.[4]
Overcoming the Inertness of Aryl Chlorides: The Evolution of Catalyst Systems
Historically, the low reactivity of aryl chlorides was a significant limitation of the Suzuki coupling.[5] Traditional palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for the coupling of unactivated aryl chlorides.[5] However, the economic advantage of using aryl chlorides as starting materials spurred extensive research into the development of more potent catalyst systems.
The breakthrough came with the advent of sterically bulky, electron-rich phosphine ligands, pioneered by the Buchwald and Hartwig groups, and the development of N-heterocyclic carbene (NHC) ligands.[6][7] These ligands play a crucial role in facilitating the oxidative addition of the less reactive C-Cl bond.
-
Electron-richness: These ligands donate electron density to the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic aryl chloride in the oxidative addition step.[8]
-
Steric Bulk: The large size of these ligands promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species, which are believed to be the active catalysts in the oxidative addition of challenging substrates.[9] Bulky ligands also accelerate the final reductive elimination step, which releases the desired biaryl product and regenerates the active catalyst.
Prominent examples of ligands that have revolutionized the coupling of aryl chlorides include biarylphosphines like SPhos, XPhos, and RuPhos, and NHCs such as IPr and IMes.[5][7]
Experimental Comparison: Aryl Bromides vs. Aryl Chlorides
To illustrate the practical differences in the Suzuki coupling of aryl bromides and chlorides, let's consider the coupling of 4-bromotoluene and 4-chlorotoluene with phenylboronic acid. While aryl bromides can often be coupled under relatively mild conditions with standard catalysts, aryl chlorides typically demand more specialized and robust catalytic systems.
Below are representative experimental protocols that highlight these differences.
Experimental Protocol 1: Suzuki Coupling of an Aryl Bromide (4-Bromotoluene)
This protocol utilizes a traditional and widely accessible palladium catalyst.
Reaction Scheme:
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.
Experimental Protocol 2: Suzuki Coupling of an Aryl Chloride (4-Chlorotoluene)
This protocol employs a modern, highly active catalyst system necessary for the activation of the C-Cl bond.
Reaction Scheme:
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a glovebox or under an inert atmosphere, add to a Schlenk tube equipped with a magnetic stir bar: Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add toluene (2 mL) and stir for 10 minutes to form the pre-catalyst.
-
To this mixture, add 4-chlorotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Add water (0.2 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.
Comparative Performance Data
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of aryl bromides and chlorides, underscoring the more demanding requirements for activating the latter.
| Feature | Aryl Bromide (e.g., 4-Bromotoluene) | Aryl Chloride (e.g., 4-Chlorotoluene) |
| Catalyst System | Often successful with standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). | Requires highly active catalysts with bulky, electron-rich ligands (e.g., Pd(OAc)₂/SPhos) or NHC ligands.[5][7] |
| Catalyst Loading | Typically 1-3 mol%. | Often requires higher catalyst loading (2-5 mol%) for efficient conversion. |
| Temperature | Reactions often proceed at moderate temperatures (e.g., 80-90 °C). | Higher temperatures (≥100 °C) are generally necessary. |
| Reaction Time | Usually shorter reaction times (e.g., 2-8 hours). | Typically requires longer reaction times (e.g., 12-24 hours or more). |
| Base | A wide range of bases can be effective (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃). | Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred. |
| Yield | Generally high yields are achievable under milder conditions. | High yields are attainable but necessitate optimized, more robust conditions.[10] |
Mechanistic and Workflow Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki coupling catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
The choice between an aryl bromide and an aryl chloride in a Suzuki coupling reaction represents a trade-off between reactivity and cost. Aryl bromides offer the advantage of higher reactivity, allowing for milder reaction conditions and a broader compatibility with standard palladium catalysts. In contrast, aryl chlorides, while more economically attractive and abundant, present a greater synthetic challenge due to the strength of the C-Cl bond.
However, with the development of sophisticated catalyst systems based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands, the "unreactive" nature of aryl chlorides has been largely overcome. For researchers and professionals in drug development and materials science, understanding the nuances of these two substrates is crucial for designing efficient, scalable, and economically viable synthetic routes. By carefully selecting the appropriate catalyst, ligands, base, and reaction conditions, both aryl bromides and, increasingly, aryl chlorides can be effectively utilized as versatile building blocks in the powerful Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Bond Dissociation Energy in Fluorinated vs. Iodinated Benzoic Acids: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens onto aromatic scaffolds is a cornerstone of molecular design. The choice between a fluorine and an iodine atom on a molecule like benzoic acid can profoundly influence its chemical behavior, metabolic fate, and ultimately, its efficacy as a therapeutic agent. A critical, yet often nuanced, consideration in this decision is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.
This guide provides an in-depth technical comparison of the C-F and C-I bond dissociation energies in the context of fluorinated and iodinated benzoic acids. Moving beyond a simple recitation of data, we will delve into the underlying physical organic principles, the influence of isomeric positioning, and provide actionable protocols for the experimental and computational determination of these crucial thermochemical parameters.
The Fundamental Dichotomy: C-F Stability vs. C-I Lability
The carbon-fluorine bond is renowned for its exceptional strength, often cited as the strongest single bond to carbon in organic chemistry.[1] Conversely, the carbon-iodine bond is significantly weaker, rendering it more susceptible to cleavage. This disparity is rooted in the fundamental properties of the halogen atoms themselves. Fluorine's high electronegativity and the effective overlap between its 2p orbitals and carbon's sp2 hybrid orbitals result in a short, strong, and highly polarized bond.[1][2] In contrast, the larger size of iodine and the diffuse nature of its 5p orbitals lead to less effective orbital overlap with carbon, resulting in a longer and weaker bond.[3]
This fundamental difference in bond strength has profound implications for drug design. The robustness of the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] However, the lability of the C-I bond can be exploited for specific chemical transformations or controlled drug release mechanisms.[3]
The following table provides a baseline understanding of the BDEs for the parent halobenzenes, illustrating the significant energy gap between the C-F and C-I bonds.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| C-F in Fluorobenzene | ~126 | ~527 |
| C-I in Iodobenzene | ~65 | ~272 |
| Note: These are approximate values and can vary based on the experimental or computational method used.[5] |
The Influence of Substituent Position: A Deeper Dive into Benzoic Acid Isomers
Electronic Effects:
-
Inductive Effect (-I): Both fluorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which can influence the electron density of the aromatic ring and, consequently, the C-X bond. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance (Mesomeric) Effect (+M): As halogens, both fluorine and iodine possess lone pairs of electrons that can be donated into the π-system of the benzene ring. This electron-donating resonance effect opposes the inductive effect. For fluorine, the +M effect is more pronounced due to better orbital overlap, which can sometimes counteract its strong -I effect, particularly at the para position.[6]
Steric Effects and the "Ortho Effect":
A significant consideration, particularly for the ortho isomers, is the "ortho effect." This phenomenon, primarily driven by steric hindrance between the ortho substituent and the carboxylic acid group, forces the -COOH group to twist out of the plane of the benzene ring.[6] This steric inhibition of resonance can alter the electronic properties of the ring and potentially influence the C-X bond strength, though its primary manifestation is an increase in the acidity of the benzoic acid.
A comprehensive understanding of how these competing effects modulate the C-X BDE in each isomer requires detailed computational or experimental analysis. The following sections provide protocols for these investigations.
Experimental Determination of Bond Dissociation Enthalpy: Photoacoustic Calorimetry
Photoacoustic calorimetry (PAC) is a powerful technique for determining the enthalpy of reactions in solution, including the homolytic cleavage of chemical bonds. The method relies on detecting the pressure wave generated by the heat released from a photochemically initiated reaction.
Detailed Protocol for Photoacoustic Calorimetry
Objective: To determine the bond dissociation enthalpy (BDE) of the C-X bond in a halobenzoic acid.
Materials:
-
Pulsed laser system (e.g., Nd:YAG laser with appropriate wavelength selection)
-
Photoacoustic cell with a sensitive microphone or piezoelectric transducer
-
Digital oscilloscope
-
Photodiode for triggering and power measurement
-
Spectrophotometer
-
Thermostatted cell holder
-
Solution of the halobenzoic acid of interest
-
A suitable solvent (e.g., benzene, acetonitrile)
-
A photochemical initiator (e.g., a ketone for hydrogen abstraction reactions if studying a related process)
-
A calorimetric standard (a compound that releases all absorbed energy as heat)
Workflow:
Caption: Experimental workflow for BDE determination using Photoacoustic Calorimetry.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a series of solutions of the fluorinated or iodinated benzoic acid in a suitable solvent. Also, prepare a solution of a calorimetric standard (e.g., a non-fluorescent compound that absorbs at the laser wavelength) in the same solvent.
-
Instrument Setup:
-
Assemble the photoacoustic calorimetry setup, ensuring the laser beam is aligned to pass through the sample cell.
-
Connect the microphone or transducer output to the digital oscilloscope.
-
Use a photodiode to monitor the laser pulse energy for normalization.
-
-
Calorimetric Standard Measurement:
-
Fill the photoacoustic cell with the calorimetric standard solution.
-
Irradiate the sample with a laser pulse and record the resulting acoustic signal on the oscilloscope.
-
Measure the amplitude of the signal, which is proportional to the heat released. This provides a calibration factor for the system.
-
-
Sample Measurement:
-
Fill the photoacoustic cell with the halobenzoic acid solution.
-
Irradiate the sample under the same conditions as the standard and record the acoustic signal.
-
The amplitude of this signal corresponds to the heat released from all processes other than the bond cleavage of interest.
-
-
Data Analysis:
-
The bond dissociation enthalpy is calculated by comparing the signal from the sample to that of the calorimetric standard, taking into account the quantum yield of the photochemical reaction. The energy balance is given by: E_laser = Φ_heat * E_laser + Φ_reaction * ΔH_reaction
-
By knowing the laser energy (E_laser), the quantum yield of the reaction (Φ_reaction), and the fraction of energy released as heat (Φ_heat), the enthalpy of the reaction (ΔH_reaction), which in this case is the BDE, can be determined.
-
Computational Determination of Bond Dissociation Energy: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, provides a powerful and accessible method for calculating BDEs. The following protocol outlines a standard procedure using the Gaussian software package.
Detailed Protocol for DFT Calculation of BDE
Objective: To calculate the C-F or C-I bond dissociation energy for an isomer of fluorobenzoic or iodobenzoic acid.
Software:
-
Gaussian 16 or a similar quantum chemistry software package.
-
GaussView 6 or a similar molecular modeling and visualization tool.
Workflow:
Caption: Computational workflow for BDE calculation using Density Functional Theory.
Step-by-Step Procedure:
-
Structure Preparation (using GaussView):
-
Build the structure of the parent molecule (e.g., 2-fluorobenzoic acid).
-
Save the coordinates as a Gaussian input file (.gjf or .com).
-
Create the structures for the two resulting radicals from homolytic C-X bond cleavage: the carboxyphenyl radical and the halogen radical (F• or I•). Save each as a separate input file.
-
-
Gaussian Input File for the Parent Molecule (e.g., 2-F-benzoic-acid.com):
-
%nprocshared and %mem specify the computational resources.
-
#p B3LYP/6-311+G(d,p) opt freq specifies the level of theory (B3LYP functional with the 6-311+G(d,p) basis set), requests a geometry optimization (opt), and a frequency calculation (freq).
-
0 1 represents a charge of 0 and a singlet multiplicity.
-
-
Gaussian Input File for the Carboxyphenyl Radical (e.g., carboxyphenyl_rad.com):
-
Note the change in multiplicity to 2 for the radical (doublet state).
-
-
Gaussian Input File for the Halogen Radical (e.g., F_rad.com):
-
The multiplicity is 2. For iodine, a larger basis set and effective core potential (ECP) like LanL2DZ may be more appropriate.
-
-
Running the Calculations:
-
Submit each input file to Gaussian.
-
After each calculation completes successfully, check the output file (.log) to ensure there are no imaginary frequencies, which confirms a true energy minimum.
-
-
Calculating the BDE:
-
From each output file, find the "Sum of electronic and thermal Enthalpies".
-
The BDE is calculated as: BDE = [H(carboxyphenyl radical) + H(halogen radical)] - H(parent halobenzoic acid)
-
The result will be in Hartrees and needs to be converted to kcal/mol (1 Hartree = 627.509 kcal/mol) or kJ/mol (1 Hartree = 2625.5 kJ/mol).
-
Implications for Drug Development
The choice between fluorine and iodine on a benzoic acid scaffold is a strategic decision with significant consequences for drug development.
-
Metabolic Stability: The high C-F bond dissociation energy makes fluorinated benzoic acids generally more resistant to metabolic degradation.[4] This can lead to a longer in vivo half-life and improved pharmacokinetic profiles. In contrast, the weaker C-I bond may represent a metabolic soft spot, potentially leading to faster clearance.
-
Reactivity and Synthesis: The lability of the C-I bond makes iodinated benzoic acids valuable substrates for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), facilitating the synthesis of complex molecular architectures. Fluorinated benzoic acids are typically much less reactive in these transformations, often requiring specialized catalytic systems.
-
Pharmacodynamics: The electronic properties imparted by fluorine versus iodine can influence a molecule's binding affinity and selectivity for its biological target. The strong electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid and influence hydrogen bonding interactions within a protein binding pocket.
Conclusion
The bond dissociation energies of the C-F and C-I bonds in fluorinated and iodinated benzoic acids represent a fundamental trade-off between stability and reactivity. While the C-F bond offers exceptional strength, contributing to enhanced metabolic stability, the C-I bond's relative weakness provides synthetic versatility. The positional isomerism further modulates these properties through a complex interplay of electronic and steric effects. A thorough understanding of these principles, coupled with the ability to experimentally or computationally determine BDEs, empowers researchers to make more informed and rational decisions in the design and development of novel therapeutics.
References
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Iodobenzene - Wikipedia [en.wikipedia.org]
- 4. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bond Dissociation Energies [cxp.cengage.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Borono-3-fluorobenzoic Acid
I. Hazard Assessment and Immediate Safety Precautions
4-Borono-3-fluorobenzoic acid is a compound that requires careful handling due to its potential hazards. While comprehensive toxicological data for this specific compound is limited, related boronic acids and fluorinated benzoic acids are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Therefore, it is imperative to treat this compound as hazardous waste.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the use of appropriate PPE, including but not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage before use.[5]
-
Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.[5][6]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of generating aerosols, a NIOSH-approved respirator is recommended.[5]
All handling and disposal activities should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][5] An emergency eyewash station and safety shower must be readily accessible.[4][5]
II. Waste Characterization and Segregation: A Critical First Step
Proper waste characterization and segregation are fundamental to safe disposal. This compound waste should be segregated from other waste streams to prevent unintended and potentially hazardous chemical reactions.[5][7]
Key Principles:
-
No Drain Disposal: Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer system.[1][5][7]
-
Original Containers: Whenever feasible, leave the chemical in its original container to ensure clear identification.[5]
-
Dedicated Waste Containers: If transferring to a new container, ensure it is compatible and clearly labeled.[5]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic steps for the safe collection and disposal of this compound waste.
1. Waste Collection:
-
Solid Waste: Unused or expired this compound, as well as contaminated solid materials (e.g., weighing paper, pipette tips, and contaminated gloves), should be collected in a designated, sealable container clearly labeled as "Hazardous Waste".[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]
2. Container Management:
-
Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass.[5]
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][8] For solutions, also indicate the solvent and approximate concentration.[8]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]
4. Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[5]
-
Provide a complete and accurate description of the waste material to the disposal company.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[5]
-
Personal Protection: Don the appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep or vacuum the spilled material and place it into a sealed, labeled hazardous waste container.[4][6] Avoid generating dust.[4]
-
Liquid Spills: Absorb the spill with an inert absorbent material, such as vermiculite or sand.[5] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[5]
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to your supervisor and your institution's EHS department in accordance with your laboratory's safety protocols.[5]
V. Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1] The first rinseate must be collected and disposed of as hazardous waste.[1]
-
Subsequent Rinses: Depending on your institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, general guidelines for laboratory chemical waste provide a conservative framework for safe handling.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Drain Disposal | Neutral pH range (typically 5.5 - 9.0), only if permitted by local regulations for non-hazardous, dilute solutions. Not recommended for this compound. | [8] |
| Quantity for Drain Disposal | Generally limited to very small quantities (e.g., <100 mL) of dilute, non-hazardous solutions, and only with explicit local authorization. | [8] |
It is crucial to reiterate that these are general guidelines and the most prudent course of action is to treat all quantities of this compound as hazardous waste. [8]
Experimental Protocols
The proper disposal of this compound should not involve neutralization by laboratory personnel without explicit approval and a detailed protocol from the institution's EHS department, due to the potential for unknown and hazardous reactions.[8] The recommended protocol is the direct collection and disposal by a certified hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. fishersci.es [fishersci.es]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. laballey.com [laballey.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
